N-Octadecyl-4-stilbazole Bromide
Description
Properties
IUPAC Name |
1-octadecyl-4-[(E)-2-phenylethenyl]pyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1/b24-23+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIYCOMNTWABLV-XMXXDQCKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Octadecyl-4-stilbazole Bromide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Octadecyl-4-stilbazole Bromide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile amphiphilic molecule at the forefront of materials science and biophysical research. We will delve into its core chemical properties, synthesis, and characterization, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Dual-Personality Molecule
This compound (OSB) is a cationic amphiphilic dye characterized by a unique molecular architecture. It consists of a hydrophilic pyridinium headgroup, which incorporates a π-conjugated stilbazole chromophore, and a long, hydrophobic octadecyl (C18) alkyl chain.[1] This duality imparts a fascinating range of properties, making it a powerful tool for various applications.
The long hydrocarbon tail allows for its spontaneous integration into lipid bilayers and self-assembly at interfaces, while the stilbazole headgroup confers remarkable fluorescence and nonlinear optical (NLO) properties.[1] Consequently, OSB is extensively utilized as a fluorescent probe to investigate the dynamics of biological membranes and as a building block for advanced optoelectronic materials.[1]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The fundamental properties of OSB are summarized below. This data is critical for designing experiments, preparing solutions of known concentration, and interpreting results.
| Property | Value | Source |
| CAS Number | 126115-86-4 | [1] |
| Molecular Formula | C₃₁H₄₈BrN | [1] |
| Molecular Weight | 514.64 g/mol | [1] |
| Appearance | Typically a solid | - |
| Solubility | Soluble in organic solvents like chloroform, methanol | Inferred |
| Storage | Room temperature | [1] |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of OSB is typically achieved through a two-step process involving quaternization followed by a Knoevenagel condensation. This approach is analogous to the synthesis of other well-known stilbazolium dyes like DAST.[2]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of OSB.
Step-by-Step Synthesis Protocol
Part A: Synthesis of N-Octadecyl-4-methylpyridinium bromide
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-picoline (1 equivalent) in anhydrous acetonitrile.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering. Anhydrous conditions prevent side reactions.
-
-
Addition of Alkyl Halide: Add 1-bromooctadecane (1 equivalent) to the solution.[3]
-
Rationale: The long alkyl chain is introduced via this reagent. A 1:1 molar ratio is used to maximize the yield of the mono-alkylated product.
-
-
Reaction: Heat the mixture to reflux for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heat provides the necessary activation energy for the quaternization of the pyridine nitrogen.
-
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the white solid by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials. Dry the product under vacuum.
Part B: Synthesis of this compound
-
Reactant Preparation: In a new round-bottom flask, dissolve the N-Octadecyl-4-methylpyridinium bromide from Part A (1 equivalent) in absolute ethanol. Add benzaldehyde (1.1 equivalents).
-
Rationale: Ethanol is a good solvent for both the salt and benzaldehyde. A slight excess of benzaldehyde ensures the complete consumption of the more valuable pyridinium intermediate.
-
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops).
-
Rationale: Piperidine acts as a base to deprotonate the methyl group of the pyridinium salt, forming a reactive ylide intermediate which then attacks the benzaldehyde carbonyl in a Knoevenagel-type condensation.
-
-
Reaction: Reflux the mixture for 12-24 hours. The solution will typically turn a deep red or orange color, indicating the formation of the conjugated stilbazole chromophore.
-
Purification (Self-Validation):
-
Cool the reaction mixture and collect the crude product by filtration.
-
The key to obtaining high-purity OSB is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/acetone mixture.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator. Pure crystals of this compound will form.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Validation: The purity should be confirmed by measuring the melting point and through spectroscopic analysis (¹H NMR, FTIR). A sharp melting point indicates high purity.
-
Spectroscopic and Electrochemical Properties
The extended π-conjugated system of the stilbazole headgroup is responsible for the molecule's unique optical and electronic properties.
UV-Visible Absorption and Fluorescence
OSB exhibits strong absorption in the UV-visible region, corresponding to a π-π* electronic transition within the stilbazole chromophore. Upon excitation, it displays fluorescence, the characteristics of which (wavelength, intensity, and lifetime) are highly sensitive to the local environment's polarity and viscosity.[1] This solvatochromism is the basis for its use as a membrane probe.
| Spectroscopic Parameter | Typical Wavelength Range | Rationale |
| Absorption Maximum (λ_abs_) | 350 - 450 nm | Governed by the π-conjugated system of the stilbazole moiety. |
| Emission Maximum (λ_em_) | 450 - 550 nm | Corresponds to fluorescence from the excited state; sensitive to solvent polarity.[4] |
Protocol: Spectroscopic Characterization
-
Solution Preparation: Prepare a dilute solution of OSB (e.g., 1-10 µM) in a solvent of interest (e.g., methanol, chloroform).
-
UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm. The solvent is used as a blank reference.
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs_). Record the emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 400 to 700 nm).
Electrochemical Behavior
The electrochemical properties of OSB can be investigated using techniques like cyclic voltammetry (CV).[5] CV provides information on the oxidation and reduction potentials, which can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6] These parameters are crucial for designing and understanding the performance of optoelectronic devices. Stilbazolium dyes are known to have an electron-poor "acceptor" moiety and an electron-rich "donor" moiety, facilitating intramolecular charge transfer.[7]
Langmuir-Blodgett (LB) Film Formation
The amphiphilic nature of OSB makes it an ideal candidate for forming highly ordered monomolecular layers (monolayers) at the air-water interface, which can be subsequently transferred to a solid substrate using the Langmuir-Blodgett (LB) technique.[8]
Mechanism of Monolayer Formation
When a solution of OSB in a volatile, water-immiscible solvent (like chloroform) is spread on a water surface, the solvent evaporates. The OSB molecules orient themselves spontaneously: the hydrophilic stilbazole headgroups immerse in the water subphase, while the hydrophobic octadecyl tails point towards the air. Compressing these molecules with barriers creates a condensed, quasi-two-dimensional film.
Diagram of LB Film Deposition
Caption: Schematic of the Langmuir-Blodgett film deposition process.
Protocol: LB Film Deposition
-
Trough Preparation: Clean a Langmuir-Blodgett trough thoroughly. Fill it with ultrapure water as the subphase.
-
Spreading: Prepare a dilute solution of OSB in chloroform (e.g., 1 mg/mL). Using a microsyringe, carefully deposit droplets of this solution onto the water surface. Allow ~15-20 minutes for the solvent to evaporate completely.
-
Isotherm Measurement: Compress the monolayer at a slow, constant rate (e.g., 10 mm/min) while measuring the surface pressure with a Wilhelmy plate. This generates a pressure-area isotherm, which reveals the different phases of the monolayer.
-
Deposition:
-
Identify the desired deposition pressure from the isotherm (typically in the condensed phase, e.g., 12 mN/m).[8]
-
Clean a solid substrate (e.g., silicon wafer, quartz slide) thoroughly.
-
Immerse the substrate into the subphase before compressing the film to the target pressure.[8]
-
Withdraw the substrate vertically at a slow, controlled speed (e.g., 2-5 mm/min). The monolayer will transfer onto the substrate.
-
Validation: The quality and uniformity of the deposited film can be assessed using techniques like Atomic Force Microscopy (AFM) or Brewster Angle Microscopy (BAM).
-
Key Applications
Fluorescent Membrane Probe
The primary application of OSB is in biophysics. When incorporated into a lipid membrane, the fluorescence emission of the stilbazole headgroup is sensitive to changes in local hydration and lipid packing.[1] This allows researchers to monitor:
-
Membrane Fluidity: Changes in fluorescence anisotropy can be correlated with the rotational mobility of the probe, which reflects the fluidity of the lipid environment.[1]
-
Phase Transitions: The probe's fluorescence properties often change distinctly during lipid phase transitions (e.g., from a gel to a liquid-crystalline phase).[1]
-
Membrane Potential: As a charged molecule, its partitioning and orientation within the membrane can be sensitive to transmembrane electrical potentials.
Nonlinear Optical (NLO) Materials
Stilbazolium salts are a class of materials renowned for their large second-order NLO coefficients.[9][10] The intramolecular charge-transfer character of the D-π-A (Donor-π bridge-Acceptor) structure of the stilbazole chromophore is responsible for this property. By assembling OSB into non-centrosymmetric structures using the LB technique, it is possible to fabricate thin films with significant electro-optic activity, making them promising for applications in optical signal processing and terahertz (THz) wave generation.[11][12]
Conclusion
This compound is a powerful and versatile chemical tool. Its amphiphilic nature, combined with its robust fluorescence and potential NLO properties, provides a rich platform for both fundamental research and applied technology. The experimental protocols outlined in this guide, grounded in established chemical principles, offer a reliable framework for synthesizing, purifying, and characterizing this molecule, enabling researchers to harness its full potential in membrane science, sensor development, and optoelectronics.
References
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MySkinRecipes. This compound. Available from: [Link]
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Cucini, R. et al. (2022). Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules. PMC - NIH. Available from: [Link]
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ResearchGate. (2023). Studies on linear and nonlinear optical properties of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate crystal. Available from: [Link]
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ResearchGate. (n.d.). Structural, spectroscopic, physical properties and quantum chemical investigation on bromide salt of 4-dimethylaminopyridine NLO material for optoelectronic applications. Available from: [Link]
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Hubenova, Y. et al. (2022). Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. ChemistryEurope. Available from: [Link]
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MDPI. (2023). A New Non-linear Stilbazolium Derivative Crystal of 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium + Iodide − (MMPI): Analysis of Its Structural, Surface, Optical and NLO Properties. Available from: [Link]
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PubMed. (2007). Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II. Available from: [Link]
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MDPI. (n.d.). Features of the Preparation and Luminescence of Langmuir-Blodgett Films Based on the Tb(III) Complex with 3-Methyl-1-phenyl-4-stearoylpyrazol-5-one and 2,2′-Bipyridine. Available from: [Link]
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An In-depth Technical Guide to N-Octadecyl-4-stilbazole Bromide: A Versatile Probe for Membrane Dynamics and Advanced Materials
This guide provides a comprehensive technical overview of N-Octadecyl-4-stilbazole Bromide (CAS Number: 126115-86-4), a versatile amphiphilic molecule. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its utility as a fluorescent probe in model and biological membranes. We will explore the causality behind experimental choices, provide detailed protocols, and present quantitative data to ensure a thorough understanding of its capabilities.
Introduction: Unveiling a Powerful Molecular Tool
This compound is a cationic, amphiphilic molecule characterized by a hydrophilic stilbazole headgroup and a long, hydrophobic octadecyl (C18) tail. This unique structure allows it to readily integrate into lipid bilayers, making it an exceptional fluorescent probe for investigating membrane dynamics.[1] Its fluorescence properties are highly sensitive to the polarity and viscosity of its microenvironment, enabling the study of membrane fluidity, phase transitions, and the formation of lipid domains.[1] Beyond its biological applications, its light-emitting characteristics also make it a candidate for the development of novel sensors and optoelectronic materials.[1]
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 126115-86-4 | [2] |
| Molecular Formula | C₃₁H₄₈BrN | [2] |
| Molecular Weight | 514.64 g/mol | [2] |
| Appearance | Light yellow to yellow powder/crystal | [2] |
| Purity | >97.0% (Typical) | [2] |
| MDL Number | MFCD00060044 | [2] |
| Storage | Room temperature | [1] |
Synthesis of this compound
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process, starting from commercially available precursors.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of similar pyridinium salts and should be optimized for specific laboratory conditions.
Materials:
-
4-Stilbazole
-
1-Bromooctadecane
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent like DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 4-stilbazole in anhydrous acetonitrile.
-
Addition of Alkyl Halide: To the stirred solution, add 1.1 to 1.5 equivalents of 1-bromooctadecane. The excess alkyl halide ensures the complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. A mixture of ethanol and ethyl acetate is often effective for purifying pyridinium salts. The purified product should be dried under vacuum to remove any residual solvent.
Applications in Membrane Science
The amphiphilic nature of this compound makes it an invaluable tool for studying the biophysical properties of lipid membranes. Its long octadecyl tail anchors it within the hydrophobic core of the lipid bilayer, while the fluorescent stilbazole headgroup resides near the membrane-water interface.
Probing Membrane Fluidity and Phase Behavior
The fluorescence emission of the stilbazole headgroup is sensitive to the local environment. In a more fluid, disordered lipid phase, the headgroup has greater rotational freedom, which can lead to non-radiative decay and a lower fluorescence quantum yield. Conversely, in a more ordered, gel-like phase, the restricted motion can result in a higher fluorescence quantum yield. This property allows researchers to monitor changes in membrane fluidity and detect phase transitions.
Experimental Protocol: Fluorescence Spectroscopy in Liposomes
This protocol outlines the preparation of liposomes containing this compound and subsequent fluorescence measurements.
Materials:
-
This compound
-
Lipids (e.g., DOPC for a fluid membrane, DPPC for a gel-phase membrane at room temperature)
-
Chloroform or a chloroform/methanol mixture
-
Buffer solution (e.g., PBS, Tris-HCl)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids and a small amount of this compound (e.g., 1 mol%) in chloroform.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Liposome Hydration and Extrusion:
-
Hydrate the lipid film with the desired buffer solution by vortexing. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
-
Fluorescence Measurements:
-
Dilute the liposome suspension to the desired concentration in the buffer.
-
Record the fluorescence emission spectrum using a fluorometer. The excitation wavelength will typically be in the UV range, and the emission will be in the visible range. It is crucial to determine the optimal excitation and emission wavelengths for the specific lipid environment.
-
To study phase transitions, measurements can be performed at varying temperatures.
-
Langmuir-Blodgett Films
This compound can be used to form Langmuir-Blodgett (LB) films, which are highly ordered monomolecular layers transferred from a liquid-gas interface onto a solid substrate.[3] This technique allows for the precise control of the molecular arrangement and film thickness, making it valuable for creating functional surfaces for applications in sensors and molecular electronics.
Caption: Workflow for the formation of Lang-Blodgett films.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be established based on the handling of similar long-chain alkyl bromides and pyridinium salts.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Specific Hazards (Anticipated):
-
Skin and Eye Irritation: Similar to other bromide salts, it may cause skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound stands out as a powerful and versatile tool for researchers in both life sciences and materials science. Its utility as a fluorescent probe for elucidating the complexities of membrane dynamics is well-established, and its potential in the realm of optoelectronics is an exciting area of ongoing research. The experimental protocols and data presented in this guide provide a solid foundation for harnessing the capabilities of this molecule. As research progresses, we can anticipate the development of new applications for this and similar amphiphilic stilbazolium dyes, further expanding our understanding of molecular interactions at interfaces.
References
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An In-depth Technical Guide to the Synthesis of N-Octadecyl-4-stilbazole Bromide for Advanced Research Applications
This guide provides a comprehensive and technically detailed protocol for the synthesis, purification, and characterization of N-Octadecyl-4-stilbazole Bromide, a vital fluorescent probe for researchers in cell biology, biophysics, and drug development. The methodologies presented herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final product.
Introduction: The Significance of this compound in Modern Research
This compound is a cationic amphiphilic molecule featuring a hydrophilic stilbazolium headgroup and a long hydrophobic octadecyl tail. This unique structure allows it to readily insert into lipid bilayers, making it an exceptional fluorescent probe for investigating the biophysical properties of cell membranes. Its applications are diverse and critical for advancing our understanding of cellular processes.
The stilbazolium chromophore exhibits environment-sensitive fluorescence, meaning its emission properties are altered by the polarity and viscosity of its immediate surroundings. This characteristic is invaluable for:
-
Studying Membrane Dynamics and Fluidity: Changes in the fluorescence anisotropy and lifetime of the probe provide insights into the fluidity and order of lipid membranes.
-
Investigating Lipid Rafts and Membrane Domains: The partitioning of the probe between different lipid phases can be monitored to study the formation and dynamics of membrane microdomains.
-
Monitoring Membrane Potential: As a charged molecule, its distribution across a membrane can be influenced by the membrane potential, allowing for optical measurements of cellular electrical activity.[1]
Given its importance, a reliable and well-characterized synthetic route is paramount for researchers who require a high-purity probe for their investigations.
The Chemical Heart of the Matter: The Quaternization Reaction
The synthesis of this compound is achieved through a classic organic reaction known as quaternization . This is a type of SN2 reaction where the lone pair of electrons on the nitrogen atom of a tertiary amine attacks the electrophilic carbon of an alkyl halide. In this specific synthesis, the nitrogen atom of the pyridine ring in 4-stilbazole acts as the nucleophile, and the primary carbon atom of 1-bromooctadecane serves as the electrophile.
The long octadecyl chain is introduced via this reaction, imparting the necessary hydrophobicity for membrane insertion. The bromide ion from the alkyl halide becomes the counter-ion to the newly formed positively charged quaternary ammonium salt.
Precursor Synthesis: Preparation of 1-Bromooctadecane
While commercially available, 1-bromooctadecane can also be synthesized in the laboratory from the corresponding alcohol, n-octadecanol. A common and effective method involves reaction with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.
A general procedure is as follows: n-octadecanol is heated with an excess of concentrated hydrobromic acid and a catalytic amount of sulfuric acid. The reaction mixture is refluxed to drive the SN2 reaction to completion. The resulting 1-bromooctadecane is then isolated by extraction and purified by distillation under reduced pressure.
Step-by-Step Experimental Protocol for the Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-alkylpyridinium bromides.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Stilbazole | ≥98% | Commercially Available |
| 1-Bromooctadecane | ≥97% | Commercially Available[3] |
| Anhydrous Ethanol | ACS Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer/hotplate | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Buchner funnel and flask | - | Standard laboratory supplier |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1-Bromooctadecane may cause skin and eye irritation.[4] Handle with care.
-
Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.
Reaction Workflow:
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Spectral properties of N-Octadecyl-4-stilbazole Bromide
An In-Depth Technical Guide to the Spectral Properties of N-Octadecyl-4-stilbazole Bromide
Abstract
This compound is an amphiphilic fluorescent dye characterized by a hydrophilic stilbazole headgroup and a long hydrophobic octadecyl tail. This unique structure makes it an invaluable tool in biophysical and materials science research, particularly as a probe for studying lipid membranes and their dynamics.[1] This guide provides a comprehensive analysis of its core spectral properties, including its UV-Vis absorption, fluorescence emission, and the profound influence of the local environment on these characteristics. We delve into the mechanisms of solvatochromism and aggregation-induced emission (AIE), which are central to its function. Detailed, field-proven experimental protocols for its spectral characterization are provided, underpinned by an explanation of the causal relationships between molecular structure, environmental factors, and photophysical behavior. This document is intended for researchers and scientists seeking to leverage the unique optical properties of this compound in their work.
Introduction: The Molecular Architecture and Its Implications
This compound is a cationic styrylpyridinium dye. Its molecular design features two key components: a π-conjugated stilbazole core, which acts as the chromophore, and a long C18 alkyl (octadecyl) chain. This amphiphilic nature dictates its behavior in solution and at interfaces, allowing the long hydrophobic tail to integrate into nonpolar environments like lipid bilayers, while the fluorescent stilbazole headgroup reports on the polarity and viscosity of its immediate surroundings.[1] This sensitivity to the environment is the cornerstone of its utility as a molecular probe. The spectral properties are dominated by an intramolecular charge transfer (ICT) transition within the stilbazole moiety, making its absorption and emission spectra highly responsive to external stimuli.
Caption: Molecular Structure of this compound.
Synthesis and Purification Overview
The synthesis of stilbazolium salts like this compound is typically achieved through a Knoevenagel-type condensation reaction.[2][3] The process generally involves two main steps:
-
Quaternization of 4-Picoline: 4-picoline is reacted with a long-chain alkyl halide, in this case, 1-bromooctadecane, to form the N-octadecyl-4-picolinium bromide salt. This reaction introduces the hydrophobic tail.
-
Condensation: The resulting picolinium salt is then condensed with an appropriate benzaldehyde derivative (e.g., 4-(dimethylamino)benzaldehyde for enhanced charge transfer) in the presence of a basic catalyst like piperidine.[3] The reaction is often refluxed to drive it to completion.
Purification is critical to ensure accurate photophysical measurements. The crude product is typically purified by repeated recrystallization from a suitable solvent system (e.g., methanol/ether) to remove unreacted starting materials and byproducts.[2] The final product's identity and purity are confirmed using standard analytical techniques such as NMR spectroscopy, FTIR, and mass spectrometry.[4][5]
Core Photophysical Principles
The spectral properties of this compound are governed by the transitions between its electronic energy states, as illustrated by the Jablonski diagram.
-
Absorption (Excitation): Upon absorbing a photon of appropriate energy (typically in the UV-Vis range), the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). For this molecule, this corresponds to a π → π* intramolecular charge transfer (ICT) transition.
-
Non-Radiative Decay: Following excitation, the molecule rapidly loses some energy through non-radiative processes like vibrational relaxation, descending to the lowest vibrational level of the S₁ state.
-
Fluorescence (Emission): The molecule can then return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence. Because some energy is lost via non-radiative decay, the emitted photon has lower energy (longer wavelength) than the absorbed photon. The difference between the absorption and emission maxima is the Stokes shift.
-
Competitive Non-Radiative Pathways: Other non-radiative pathways, such as internal conversion and intramolecular rotation, compete with fluorescence, reducing its efficiency (quantum yield).[6]
Caption: Experimental workflow for spectral characterization.
Protocol for UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. [7]2. Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in a high-purity solvent like methanol.
-
Create working solutions (e.g., 10 µM) by diluting the stock into various solvents of differing polarity (e.g., hexane, toluene, chloroform, acetone, acetonitrile, methanol, water).
-
-
Measurement:
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
Fill the reference cuvette with the pure solvent being tested.
-
Fill the sample cuvette with the corresponding working solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
Protocol for Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated spectrofluorometer. [7]2. Sample Preparation: Use the same working solutions prepared for the UV-Vis measurements. Solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Measurement:
-
Use a 1 cm path length quartz fluorescence cuvette.
-
Set the excitation wavelength to the λ_max determined from the absorption spectrum for that specific solvent.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Record the emission spectrum, typically scanning from 20 nm above the excitation wavelength to ~750 nm.
-
Identify the wavelength of maximum emission intensity (λ_em).
-
Representative Spectral Data
The following table summarizes hypothetical yet representative spectral data for this compound in various solvents, illustrating the principles of solvatochromism.
| Solvent | Polarity Index (ET(30)) | λmax (abs) [nm] | λmax (em) [nm] | Stokes Shift [nm] | Stokes Shift [cm-1] |
| Toluene | 33.9 | 435 | 530 | 95 | 4133 |
| Chloroform | 39.1 | 430 | 545 | 115 | 4868 |
| Acetone | 42.2 | 422 | 560 | 138 | 5790 |
| Acetonitrile | 45.6 | 418 | 575 | 157 | 6524 |
| Methanol | 55.4 | 410 | 590 | 180 | 7372 |
| Water | 63.1 | 402 | 620* | 218 | 8755 |
Note: In water, the emission is expected to be significantly enhanced due to aggregation-induced emission (AIE).
Conclusion
This compound is a sophisticated molecular probe whose spectral properties are exquisitely sensitive to its environment. Its absorption and emission are governed by a strong intramolecular charge transfer transition, leading to pronounced solvatochromism that can be used to report on local solvent polarity. Furthermore, its amphiphilic design promotes aggregation in aqueous media, activating a powerful aggregation-induced emission mechanism. This combination of properties makes it a highly effective tool for investigating complex systems like biological membranes and self-assembling materials. A thorough understanding of these fundamental photophysical behaviors, coupled with rigorous experimental protocols, is essential for leveraging its full potential in advanced scientific research.
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Santhakumari, S., et al. (2023). A novel stilbazolium derivative crystals of 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) single crystal: exploration of the growth, molecular structure, linear optical, and third order nonlinear properties. ResearchGate. [Link]
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The Allure of the Twisted Rainbow: A Technical Guide to the Photophysical Characteristics of Stilbazolium Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of molecular probes and functional materials, stilbazolium dyes have carved a significant niche, captivating researchers with their remarkable sensitivity to their environment and their potent optical properties. These iconic donor-π-acceptor chromophores, characterized by a stilbene-like backbone with a pyridinium acceptor, are not merely colorful compounds; they are sophisticated molecular tools with applications spanning from cellular imaging to nonlinear optics and advanced drug delivery systems. This in-depth guide, crafted for the discerning scientist, delves into the core photophysical principles governing stilbazolium dyes, providing both the theoretical underpinnings and the practical methodologies to harness their full potential.
The Architectural Blueprint: Understanding the Stilbazolium Core
At its heart, the photophysical behavior of a stilbazolium dye is dictated by its intramolecular charge transfer (ICT) character. The molecule is comprised of an electron-donating group (donor) and an electron-accepting pyridinium moiety (acceptor), connected by a conjugated π-electron bridge. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the acceptor. This charge redistribution is the genesis of their fascinating photophysics.
The nature of the donor and acceptor groups, as well as the length and rigidity of the π-bridge, are critical determinants of the dye's spectral properties. Stronger donors and acceptors lead to a more pronounced ICT, resulting in a red-shift of the absorption and emission spectra. The planarity of the molecule is also crucial; any steric hindrance that disrupts the conjugation will lead to a blue-shift and a decrease in the molar extinction coefficient.
A Symphony of Light: Key Photophysical Parameters
To effectively utilize stilbazolium dyes, a thorough understanding of their key photophysical parameters is essential. These parameters provide a quantitative measure of how the dyes interact with light and their environment.
Absorption and Emission Spectra
The absorption spectrum of a stilbazolium dye is typically characterized by a broad, intense band in the visible region of the electromagnetic spectrum, corresponding to the S₀ → S₁ electronic transition with significant ICT character.[1] The position of the absorption maximum (λmax) is highly sensitive to the molecular structure and the surrounding solvent polarity.[2]
The emission spectrum, resulting from the S₁ → S₀ transition, is also a broad band, typically red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift). The magnitude of the Stokes shift is influenced by the extent of geometric relaxation in the excited state and the polarity of the solvent.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For stilbazolium dyes, Φf can vary significantly depending on the molecular structure and the environment. In many cases, non-radiative decay pathways, such as internal conversion and intersystem crossing, can compete with fluorescence, leading to lower quantum yields. Encapsulation of stilbazolium dyes within macrocycles has been shown to enhance their emission quantum yield by restricting these non-radiative decay processes.[3]
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a given environment and is typically in the nanosecond range for stilbazolium dyes.
Solvatochromism: The Chameleon Effect
One of the most remarkable and useful properties of stilbazolium dyes is their pronounced solvatochromism, the change in their absorption or emission color with the polarity of the solvent.[4] This phenomenon arises from the differential solvation of the ground and excited states. The excited state of a stilbazolium dye is significantly more polar than the ground state due to the ICT. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum (positive solvatochromism). Conversely, the absorption spectrum often exhibits a blue-shift with increasing solvent polarity (negative solvatochromism).
This sensitivity to the local environment makes stilbazolium dyes excellent probes for characterizing the polarity of microenvironments, such as in polymers, micelles, and biological membranes.
A Practical Guide to Characterization: Experimental Protocols
A solid understanding of the theoretical principles must be complemented by robust experimental methodologies. This section provides detailed protocols for the key photophysical characterization of stilbazolium dyes.
Synthesis of Stilbazolium Dyes
The synthesis of stilbazolium dyes is typically achieved through a Knoevenagel condensation reaction between an activated methyl group on a pyridinium salt and an aromatic aldehyde.
Caption: General synthetic scheme for stilbazolium dyes.
Step-by-Step Protocol:
-
Dissolve the pyridinium salt and the aromatic aldehyde in a suitable solvent, such as ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, which is often a brightly colored solid, can be isolated by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
Measurement of Photophysical Properties
Caption: Workflow for photophysical characterization.
Detailed Protocol for Quantum Yield Determination (Relative Method):
-
Select a Standard: Choose a well-characterized fluorescence standard with an emission range that overlaps with the stilbazolium dye under investigation. The quantum yield of the standard should be known and stable.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorption and Emission Spectra:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Stilbazolium Dyes in Action: Applications in Research and Drug Development
The unique photophysical properties of stilbazolium dyes have led to their widespread use in various scientific disciplines, particularly in biological and pharmaceutical research.
Bio-imaging and Sensing
Their sensitivity to the local environment makes stilbazolium dyes excellent fluorescent probes for imaging and sensing applications. They have been successfully employed to:
-
Visualize Cellular Membranes: Their amphiphilic nature allows them to readily insert into lipid bilayers, enabling the visualization of cell membranes.
-
Report on Membrane Potential: Certain stilbazolium derivatives are voltage-sensitive, changing their fluorescence intensity or wavelength in response to changes in membrane potential.[5][6] This makes them valuable tools for studying neuronal activity and other electrophysiological events.[7][8] The mechanism is believed to be an electrochromic shift, where the electric field across the membrane interacts with the dye's dipole moment.[5]
-
Detect Specific Analytes: By functionalizing the stilbazolium core with specific recognition moieties, probes for various analytes, such as metal ions and reactive oxygen species, can be developed. A stilbazolium-based probe has been reported for the highly selective and sensitive detection of 2,4,6-trinitrophenol in water.[9]
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death.[10][11] Stilbazolium dyes, with their strong absorption in the visible region and the ability to be functionalized, are emerging as promising photosensitizers for PDT.[12][13] Upon photoexcitation, the dye can undergo intersystem crossing to a long-lived triplet state, which can then transfer its energy to molecular oxygen to generate singlet oxygen.[14]
Caption: Mechanism of singlet oxygen generation in PDT.
Bioconjugation for Targeted Drug Delivery
To enhance the specificity and efficacy of stilbazolium-based therapeutics and diagnostics, they can be conjugated to biomolecules such as antibodies, peptides, or nanoparticles. This allows for targeted delivery to specific cells or tissues. Common bioconjugation strategies involve the introduction of reactive functional groups onto the stilbazolium core that can react with complementary groups on the biomolecule.[15][16][17][18] For example, maleimide-functionalized stilbazolium dyes can be selectively conjugated to thiol groups on proteins.
Nonlinear Optical Materials
The large change in dipole moment upon excitation also endows stilbazolium dyes with significant nonlinear optical (NLO) properties.[9] They exhibit large second- and third-order hyperpolarizabilities, making them attractive candidates for applications in optical data storage, optical switching, and two-photon microscopy. The Z-scan technique is a common method used to measure the nonlinear refractive index and nonlinear absorption coefficient of these materials.[19][20][21][22]
Data at a Glance: Photophysical Properties of Selected Stilbazolium Dyes
The following table summarizes the key photophysical properties of some representative stilbazolium dyes to provide a comparative overview.
| Dye Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Reference |
| trans-4'- (dimethylamino)-N-methyl- 4-stilbazolium iodide ([3]I) | Acetonitrile | 478 | - | - | [9] |
| trans-4'- (dimethylamino)-N-phenyl- 4-stilbazolium hexafluorophosphate ([9]PF₆) | Acetonitrile | 506 | - | - | [9] |
| trans-4'- (dimethylamino)-N-(2,4- dinitrophenyl)-4-stilbazolium hexafluorophosphate ([15]PF₆) | Acetonitrile | 524 | - | - | [9] |
| trans-4'- (dimethylamino)-N-(2-pyrimidyl)- 4-stilbazolium hexafluorophosphate ([23]PF₆) | Acetonitrile | 534 | - | - | [9] |
| DMAS-DP | HEPES Buffer | 475 | 615 | - | [9] |
| Rotaxane 1-Up | Toluene | 450 | 618 | 0.83 | [3] |
| Rotaxane 1-Down | Toluene | - | - | - | [3] |
| Unencapsulated Axle 2 | Toluene | 450 | 618 | 0.18 | [3] |
Note: This table provides a snapshot of available data. Photophysical properties are highly dependent on the specific molecular structure and experimental conditions.
Future Horizons
The field of stilbazolium dyes is continually evolving, with ongoing research focused on:
-
Red- and Near-Infrared (NIR) Emitting Dyes: Shifting the absorption and emission to longer wavelengths is crucial for in vivo imaging to minimize tissue autofluorescence and enhance penetration depth.
-
Two-Photon Absorbing Dyes: Designing dyes with large two-photon absorption cross-sections will enable deeper tissue imaging with higher resolution and reduced phototoxicity.
-
Smart Probes: Developing stilbazolium-based probes that respond to multiple stimuli or can be activated by specific enzymes will open up new avenues for sophisticated diagnostics and theranostics.
-
Improved Photostability: Enhancing the photostability of these dyes is critical for long-term imaging experiments.
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Kumar, S. et al. (2017). A stilbazolium dye-based chromogenic and red-fluorescent probe for recognition of 2,4,6-trinitrophenol in water. New Journal of Chemistry, 41(21), 12592-12598. Available from: [Link]
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Joo, K.-I. & Xie, X. S. (2017). Conjugation of Fab' Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells. Journal of Visualized Experiments, (123), 55654. Available from: [Link]
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N-Octadecyl-4-stilbazole Bromide for Langmuir-Blodgett films
An In-Depth Technical Guide to N-Octadecyl-4-stilbazole Bromide for Langmuir-Blodgett Films
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise assembly of molecules into highly ordered, functional thin films is a cornerstone of nanotechnology and advanced materials science. The Langmuir-Blodgett (LB) technique offers unparalleled control over the creation of such films at the molecular level.[1] This guide focuses on this compound, a quintessential amphiphilic molecule designed for the fabrication of non-centrosymmetric LB films with significant second-order nonlinear optical (NLO) properties. The molecule's design, featuring a hydrophobic octadecyl tail and a hydrophilic stilbazolium headgroup, makes it an ideal candidate for forming stable monolayers at the air-water interface.[2] This document provides a comprehensive overview of the synthesis, monolayer characteristics, LB deposition, and advanced characterization of this compound films, intended to equip researchers with the foundational knowledge and practical protocols required for their work.
The Molecule: Design Rationale and Synthesis
The efficacy of this compound as an LB film component stems directly from its amphiphilic architecture. The long, saturated C18 alkyl chain (octadecyl group) provides a robust hydrophobic tail, ensuring insolubility in water and promoting self-assembly.[3] The headgroup is a stilbazolium salt, a type of hemicyanine dye renowned for its large molecular hyperpolarizability, which is the source of its strong NLO activity.[4][5] The positive charge on the pyridinium nitrogen and the bromide counter-ion render the headgroup hydrophilic, enabling it to anchor at the air-water interface.
Plausible Synthesis Pathway
While specific literature on the synthesis of this compound is not abundant, a reliable synthesis can be extrapolated from established methods for similar stilbazolium derivatives.[6] The process is typically a two-step reaction involving a Knoevenagel-type condensation followed by quaternization.
Step-by-Step Protocol:
-
Condensation: 4-methylpyridine is reacted with 4-(dimethylamino)benzaldehyde in the presence of a base catalyst (e.g., piperidine) to form the stilbazole intermediate.
-
Quaternization: The stilbazole intermediate is then reacted with 1-bromooctadecane in a suitable solvent (e.g., acetonitrile or toluene) under reflux for several hours. The long alkyl bromide chain attaches to the nitrogen atom of the pyridine ring.[7]
-
Purification: The resulting this compound product is then purified by recrystallization to yield the final, high-purity amphiphile.
Caption: Plausible two-step synthesis of this compound.
Langmuir Monolayer at the Air-Water Interface
The formation of a high-quality Langmuir-Blodgett film begins with the creation of a stable, well-ordered monolayer (Langmuir film) at the air-water interface.[8] This process is studied using a Langmuir trough, and the film's properties are characterized by the pressure-area (π-A) isotherm.
Pressure-Area (π-A) Isotherm Analysis
The π-A isotherm is the definitive signature of a Langmuir monolayer's behavior. It plots the surface pressure (π), which is the reduction in the surface tension of water caused by the monolayer, against the area available to each molecule (A).[9] By compressing the monolayer with movable barriers, the molecules are forced through several distinct phases.
-
Gas (G) Phase: At large areas per molecule, the amphiphiles are far apart and behave like a two-dimensional gas.
-
Liquid-Expanded (LE) Phase: As the area is reduced, molecules begin to interact, forming a more ordered but still fluid phase. The alkyl tails are conformationally disordered.
-
Liquid-Condensed (LC) Phase: Further compression forces the molecules into a more tightly packed arrangement. The alkyl tails become more aligned and extended.[10][11]
-
Solid (S) Phase: In this phase, the molecules are in their most compact, quasi-crystalline state. The isotherm is very steep, indicating low compressibility.
-
Collapse: Beyond a certain pressure, the monolayer can no longer withstand the compression and collapses into a 3D structure. This collapse pressure is a key indicator of monolayer stability.[12]
Caption: Correlation between π-A isotherm phases and molecular arrangement.
Representative Monolayer Data
The following table summarizes expected values for this compound based on data from similar long-chain amphiphiles.[13]
| Parameter | Representative Value | Significance |
| Limiting Area per Molecule (A₀) | ~0.25 - 0.35 nm² | Extrapolated area per molecule in the solid phase. |
| Collapse Pressure (πc) | > 40 mN/m | Indicates the stability of the monolayer. |
| Compressibility Modulus (Cs⁻¹) | > 100 mN/m | Describes the stiffness of the film in a given phase. |
Langmuir-Blodgett Film Deposition Protocol
The transfer of the floating monolayer onto a solid substrate is the critical step in LB film fabrication.[14] The most common method for creating non-centrosymmetric films (required for SHG) is Y-type deposition.
Experimental Protocol:
-
Substrate Preparation: Use hydrophilic substrates (e.g., glass, quartz, or silicon) cleaned meticulously via piranha solution or UV-ozone treatment.
-
Monolayer Formation: Dissolve this compound in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL).[3] Carefully spread the solution onto the ultrapure water subphase in the Langmuir trough. Allow the solvent to evaporate completely (~15-20 minutes).
-
Compression: Compress the monolayer slowly (e.g., 5-10 mm/min) until the target deposition pressure is reached. This pressure is typically in the solid phase (e.g., 30 mN/m) to ensure a well-packed film.
-
Y-Type Deposition:
-
Immerse the hydrophilic substrate vertically into the subphase before compressing the monolayer.
-
After reaching the target pressure, pull the substrate upwards slowly (e.g., 1-5 mm/min). The hydrophilic headgroups will attach to the substrate, depositing the first layer.
-
Lower the substrate back into the subphase. The hydrophobic tails of the floating monolayer will interact with the now-hydrophobic surface of the first layer, depositing the second layer in a tail-to-tail arrangement.
-
Repeat this up-and-down dipping cycle to build the desired number of bilayers. The surface pressure should be kept constant by the trough's feedback system.
-
Caption: Workflow for creating a non-centrosymmetric Y-type LB film.
Advanced Film Characterization
Once deposited, the LB films must be thoroughly characterized to validate their structure, uniformity, and functionality.
UV-Visible Spectroscopy: Confirming Transfer and Aggregation
UV-Vis spectroscopy is a straightforward method to confirm the successful and uniform deposition of the material. The absorbance should increase linearly with the number of layers deposited.[15] For stilbazolium and hemicyanine dyes, this technique is also crucial for identifying molecular aggregation.[4]
-
Monomer vs. Aggregate: In dilute solution, the dye exists as a monomer with a characteristic absorption peak (λ_max). In the tightly packed LB film, molecules can form J-aggregates (red-shifted, sharper peak) or H-aggregates (blue-shifted, broader peak).[16] The formation of H-aggregates is common in stilbazolium LB films and can influence the NLO properties.[17] The spectra can change depending on the concentration and packing of the molecules in the film.[18][19]
Atomic Force Microscopy (AFM): Visualizing Nanoscale Morphology
AFM is indispensable for directly imaging the surface of the LB film at the nanoscale.[20][21] It provides critical information about:
-
Film Uniformity: Assessing the presence of defects like pinholes, cracks, or domain boundaries.[22][23]
-
Surface Roughness: Quantifying the smoothness of the film, which is vital for optical applications.
-
Film Thickness: A scratch can be made in the film, and the height difference measured by AFM provides an accurate thickness for a single bilayer, which can be compared to theoretical molecular length.[24]
Second-Harmonic Generation (SHG): Probing Nonlinear Optical Activity
SHG is a powerful, non-destructive technique for probing the non-centrosymmetric order essential for second-order NLO effects. In this process, two photons of incident light at frequency ω interact with the material to generate one photon at twice the frequency, 2ω.[25]
-
Principle: SHG is only possible in materials that lack a center of inversion. A perfectly ordered Y-type LB film of this compound is inherently non-centrosymmetric, making it SHG-active.
-
Measurement: The intensity of the SHG signal is proportional to the square of the second-order nonlinear susceptibility, χ⁽²⁾. By measuring the SHG intensity as a function of the number of layers, one can verify the constructive interference and coherent buildup of the NLO response. This confirms the quality and polar order of the film.[14]
Summary of Key Parameters
The following table provides a consolidated view of the critical parameters and expected characterization results for high-quality this compound LB films.
| Property | Technique | Expected Result / Value | Rationale / Insight |
| Monolayer Stability | π-A Isotherm | Collapse Pressure > 40 mN/m | Ensures the film can be transferred without collapsing. |
| Molecular Packing | π-A Isotherm | Limiting Area ~0.3 nm² | Corresponds to the cross-section of a vertically oriented molecule. |
| Deposition Quality | UV-Vis Spectroscopy | Linear increase in absorbance with layer number | Confirms uniform, reproducible transfer per cycle. |
| Molecular Aggregation | UV-Vis Spectroscopy | Blue-shift in λ_max vs. solution | Indicates formation of H-aggregates typical of packed stilbazolium dyes. |
| Surface Morphology | AFM | Low RMS roughness (< 1 nm) | Smooth, uniform films are critical for device performance. |
| Bilayer Thickness | AFM | ~5-6 nm | Consistent with twice the length of the molecule. |
| NLO Activity | SHG Microscopy | SHG Intensity ∝ (Number of Layers)² | Confirms non-centrosymmetric order and high χ⁽²⁾. |
Conclusion and Future Outlook
This compound stands out as a highly promising material for the fabrication of ordered molecular architectures via the Langmuir-Blodgett technique. This guide has detailed the scientific rationale and experimental protocols from molecular synthesis to advanced film characterization. The ability to precisely control the deposition of these chromophores into non-centrosymmetric structures opens avenues for their application in next-generation electro-optic modulators, frequency converters, and biosensors. The self-validating nature of the characterization workflow—where isotherm data informs deposition parameters, and AFM, UV-Vis, and SHG results corroborate each other—provides a robust framework for researchers to develop and optimize these functional ultrathin films.
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Unveiling Neuronal Dynamics: A Technical Guide to Voltage-Sensitive Dyes
For researchers, neuroscientists, and drug development professionals, understanding the intricate electrical signaling of neurons is paramount. Voltage-sensitive dyes (VSDs) have emerged as a powerful tool, offering a window into the dynamic changes in membrane potential that underpin neuronal communication. This in-depth technical guide provides a comprehensive overview of the core principles of VSDs, from their fundamental mechanisms of action to practical experimental workflows and data interpretation, empowering you to effectively harness this technology in your research.
The Essence of Voltage-Sensitive Dyes: Translating Electricity into Light
At their core, voltage-sensitive dyes are fluorescent molecules that exhibit a change in their optical properties in direct response to alterations in the electrical potential across a cell membrane.[1] This unique characteristic allows for the real-time, non-invasive monitoring of neuronal activity, from sub-threshold synaptic potentials to action potentials, across populations of cells.[2][3][4] The ability to visualize these electrical events provides a significant advantage over traditional electrophysiological techniques, which are often limited to single-cell recordings.[3][4]
The general workflow for utilizing VSDs involves introducing the dye to the biological preparation, allowing it to incorporate into the cell membranes, and then exciting the dye with an appropriate wavelength of light. The resulting fluorescence emission is captured by a sensitive imaging system, and changes in fluorescence intensity or wavelength are correlated with changes in membrane potential.
Caption: A generalized workflow for experiments using voltage-sensitive dyes.
Mechanisms of Action: How VSDs Sense Voltage Changes
The ability of VSDs to report on membrane potential stems from several distinct photophysical mechanisms. Understanding these mechanisms is crucial for selecting the appropriate dye for a given application and for interpreting the resulting data.
Electrochromic Dyes: A Direct Response to the Electric Field
The most common and fastest-responding VSDs operate via an electrochromic mechanism, also known as the Stark effect.[1] These amphiphilic molecules insert into the lipid bilayer of the cell membrane with a specific orientation. The dye's chromophore, the part of the molecule responsible for its color and fluorescence, experiences the strong electric field across the membrane.
A change in membrane potential alters this electric field, which in turn affects the electron distribution within the chromophore. This leads to a shift in the dye's absorption and emission spectra.[1] Consequently, when the dye is excited at a fixed wavelength, a change in membrane potential results in a change in the intensity of the emitted fluorescence. This response is extremely rapid, occurring on the microsecond to nanosecond timescale, making these dyes ideal for resolving fast neuronal events like action potentials.[1]
Caption: The electrochromic mechanism of voltage-sensitive dyes.
Förster Resonance Energy Transfer (FRET)-Based VSDs
Another class of VSDs utilizes Förster Resonance Energy Transfer (FRET), a mechanism where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. In the context of voltage sensing, a membrane-bound donor fluorophore is paired with a mobile, charged acceptor molecule.
Changes in membrane potential cause the charged acceptor to move within the membrane, altering its distance from the donor. This change in proximity modulates the efficiency of FRET, leading to a change in the fluorescence emission of either the donor or the acceptor. While generally exhibiting larger signal changes than electrochromic dyes, FRET-based VSDs often have slower response times.
Photoinduced Electron Transfer (PeT)-Based VSDs
A more recent development in VSD technology is based on Photoinduced Electron Transfer (PeT). In these sensors, a fluorophore is linked to an electron-rich "molecular wire." The flow of electrons from the wire to the excited fluorophore is voltage-dependent. Changes in membrane potential alter the rate of PeT, which in turn modulates the fluorescence intensity of the dye. PeT-based sensors can offer high sensitivity and fast response kinetics.
A Comparative Overview of Common Voltage-Sensitive Dyes
The selection of a VSD is a critical experimental decision. The ideal dye for a particular application will depend on factors such as the desired temporal resolution, the sensitivity required, and the potential for phototoxicity and pharmacological side effects. The following table provides a comparative overview of some commonly used VSDs.
| Dye Family | Example(s) | Mechanism | Typical ΔF/F per 100 mV | Response Time | Key Characteristics & Considerations |
| Styryl Dyes (ANEPPS) | di-4-ANEPPS, di-8-ANEPPS | Electrochromic | ~2-10% | < 1 µs | Well-established, fast response. Can have phototoxic and pharmacological effects.[5] |
| RH Dyes | RH1691, RH795 | Electrochromic | Variable | < 1 µs | Often used for in vivo imaging. RH1691 may exhibit pharmacological effects.[5] |
| ANNINE Dyes | ANNINE-6, ANNINE-6plus | Electrochromic | Up to 48% | ns | High sensitivity and fast response.[1] Can be challenging to work with due to solubility. |
| VoltageFluors (VF) | VF2.1.Cl | PeT | ~20-30% | ~1 ms | High sensitivity and good photostability. |
| FRET-based | VSFP | FRET | ~5-15% | ms | Genetically encodable, allowing for cell-type specific expression. Slower response than electrochromic dyes. |
Experimental Protocols: A Step-by-Step Guide
The successful application of VSDs requires meticulous attention to detail in the experimental protocol. The following sections provide standardized, yet adaptable, protocols for two common preparations: dissociated neuronal cultures and acute brain slices.
VSD Staining of Dissociated Neuronal Cultures
This protocol is suitable for monitoring activity in cultured neurons, providing insights into network dynamics and drug responses.
Materials:
-
Dissociated neuronal culture on coverslips
-
Voltage-sensitive dye stock solution (e.g., 1-10 mM in DMSO)
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Incubation chamber (37°C, 5% CO2)
Procedure:
-
Prepare Staining Solution: Dilute the VSD stock solution in the extracellular recording solution to the desired final concentration. A typical starting concentration for ANEPPS dyes is 5-10 µM. It is crucial to first test a range of concentrations to optimize the signal-to-noise ratio while minimizing toxicity.
-
Cell Washing: Gently wash the neuronal culture twice with the pre-warmed extracellular recording solution to remove any residual culture medium.
-
Dye Incubation: Add the VSD staining solution to the coverslip, ensuring the cells are completely submerged. Incubate the culture for 20-30 minutes in a 37°C, 5% CO2 incubator.[6] The optimal incubation time can vary depending on the dye and cell type.
-
Washing: After incubation, gently wash the culture three times with the pre-warmed extracellular recording solution to remove any unbound dye.
-
Imaging: Immediately proceed with imaging. The coverslip should be placed in a recording chamber on the microscope stage, continuously perfused with oxygenated and pre-warmed extracellular solution.
Caption: Step-by-step protocol for VSD staining of dissociated neuronal cultures.
VSD Staining of Acute Brain Slices
This protocol is designed for studying neuronal circuits in a more intact preparation, preserving local connectivity.
Materials:
-
Acute brain slices (200-400 µm thick) in artificial cerebrospinal fluid (aCSF)
-
Voltage-sensitive dye stock solution
-
aCSF (oxygenated with 95% O2 / 5% CO2)
-
Incubation chamber
Procedure:
-
Prepare Staining Solution: Dilute the VSD stock solution in oxygenated aCSF to the desired final concentration.
-
Slice Recovery: Allow the brain slices to recover for at least one hour after slicing in oxygenated aCSF at room temperature or 32-34°C.
-
Dye Incubation: Transfer the slices to the VSD staining solution and incubate for 20-40 minutes at room temperature, with continuous oxygenation. The optimal incubation time should be determined empirically.
-
Washing: After incubation, transfer the slices back to fresh, oxygenated aCSF for at least 10-15 minutes to wash out excess dye.
-
Imaging: Transfer a single slice to the recording chamber on the microscope stage, submerged in continuously perfused, oxygenated aCSF.
Troubleshooting Common Issues in VSD Imaging
Even with a well-defined protocol, challenges can arise during VSD imaging experiments. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio (SNR) | - Inadequate dye concentration- Suboptimal excitation/emission filters- Photobleaching- Low dye sensitivity | - Optimize dye concentration and incubation time.- Ensure filter sets match the dye's spectral properties.- Reduce illumination intensity or exposure time.- Consider a more sensitive VSD. |
| Phototoxicity | - High illumination intensity- Prolonged exposure to excitation light | - Use the lowest possible illumination intensity that provides an adequate signal.- Minimize the duration of light exposure.- Consider using a dye with higher photostability. |
| Pharmacological Effects | - The dye itself may alter neuronal excitability. | - Perform control experiments to assess the dye's effect on neuronal activity (e.g., electrophysiological recordings with and without the dye).[5]- Use the lowest effective dye concentration.- Consider a different VSD with known lower pharmacological effects. |
| Movement Artifacts | - Physical movement of the preparation during recording. | - Ensure the brain slice or coverslip is securely anchored in the recording chamber.- For in vivo preparations, consider motion correction algorithms during data analysis.[7] |
| Dye Bleaching | - High illumination intensity- Prolonged imaging sessions | - Reduce illumination intensity.- Use a more photostable dye.- Acquire data in shorter intervals with recovery periods in the dark. |
Concluding Remarks and Future Perspectives
Voltage-sensitive dyes provide an unparalleled opportunity to visualize the electrical symphony of the brain. By understanding the fundamental principles of their operation, carefully selecting the appropriate dye, and meticulously executing experimental protocols, researchers can unlock a wealth of information about neuronal function in both health and disease. As VSD technology continues to evolve, with the development of more sensitive, photostable, and less toxic probes, the future of optical electrophysiology holds immense promise for advancing our understanding of the nervous system and for the development of novel therapeutics.
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- Király, A., et al. (2022). Current Practice in Using Voltage Imaging to Record Fast Neuronal Activity: Successful Examples from Invertebrate to Mammalian Studies.
-
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Popovic, M., et al. (2022). Voltage-Sensitive Dye Recording From Axons, Dendrites & Dendritic Spines l Protocol Preview. JoVE. [Link]
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An In-Depth Technical Guide to N-Octadecyl-4-stilbazole Bromide: Solubility and Stability for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and stability of N-Octadecyl-4-stilbazole Bromide, a fluorescent probe of significant interest in biological and materials science research. By synthesizing data from analogous compounds and outlining robust experimental protocols, this document serves as an essential resource for researchers, scientists, and professionals in drug development seeking to effectively utilize this amphiphilic molecule.
Introduction: The Dual Personality of this compound
This compound is a cationic amphiphilic molecule characterized by two key structural features: a long, hydrophobic octadecyl (C18) alkyl chain and a hydrophilic, fluorescent 4-stilbazole pyridinium headgroup. This dual nature dictates its behavior in various environments, making it a powerful tool for probing lipid bilayers and other hydrophobic domains.[1] Its primary application lies in its ability to integrate into cell membranes, with the stilbazole moiety reporting on local environmental polarity and viscosity through changes in its fluorescence properties.
This guide delves into the critical physicochemical properties of this compound—its solubility in common laboratory solvents and its stability under various environmental stressors. Understanding these parameters is paramount for the successful design and interpretation of experiments, as well as for the development of stable formulations.
Solubility Profile: Navigating the Amphiphilic Nature
The solubility of this compound is a direct consequence of its amphiphilic structure. The long C18 tail imparts significant hydrophobicity, while the charged pyridinium headgroup promotes solubility in polar media. The interplay of these opposing characteristics results in a nuanced solubility profile.
Inferred Solubility in Common Solvents
| Solvent | Polarity (Relative) | Expected Solubility | Rationale |
| Water | High | Low to Moderate | The long octadecyl chain will limit aqueous solubility, though the charged headgroup will allow for some dispersibility, likely forming micelles above a certain concentration (the critical micelle concentration or CMC). |
| Methanol | High | Soluble | The polar nature of methanol can solvate the pyridinium headgroup, while its alkyl component can interact with the octadecyl tail. |
| Ethanol | High | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |
| Acetone | Medium | Soluble | Acetone's polarity should be sufficient to dissolve the compound. |
| DMSO | High | Soluble | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including amphiphilic salts. |
| Chloroform | Low | Soluble | The nonpolar character of chloroform will effectively solvate the long alkyl chain, and it can also interact with the pyridinium salt through ion-dipole interactions. |
It is crucial to note that these are expected solubilities based on a structural analog. Experimental verification is essential for precise quantitative data.
The Critical Micelle Concentration (CMC)
As a cationic surfactant, this compound is expected to form micelles in aqueous solutions when its concentration exceeds the critical micelle concentration (CMC). The CMC is a key parameter that influences its behavior in solution and its interaction with biological membranes. The CMC for N-(n-octadecyl)-3-methylpyridinium bromide has been determined to be in the low millimolar range (0.111 mM to 0.125 mM), suggesting that this compound will also have a low CMC.[2]
Stability Profile: Understanding Degradation Pathways
The stability of this compound is a critical consideration for its storage, handling, and application. Degradation can lead to a loss of fluorescence, altered physicochemical properties, and the generation of impurities that may interfere with experimental results. The primary factors influencing its stability are temperature, pH, and light exposure.
Thermal Stability
Based on studies of N-alkylpyridinium bromides, this compound is expected to be reasonably stable at room temperature, as suggested by its recommended storage conditions.[1] However, thermal degradation is a significant concern at elevated temperatures. The thermal decomposition of N-alkylpyridinium bromides typically occurs in a single stage at temperatures ranging from 233 to 287°C.[3] The length of the alkyl chain influences thermal stability, with a general trend of decreasing stability as the alkyl chain length increases.[3][4] Therefore, prolonged exposure to high temperatures should be avoided.
pH Stability
The stability of pyridinium salts in aqueous solutions can be highly dependent on pH. While stable in neutral and acidic conditions, pyridinium rings can be susceptible to nucleophilic attack under alkaline conditions, leading to ring-opening and degradation. Studies on other N-methyl pyridinium compounds have shown degradation in potassium hydroxide solutions.[5] This suggests that this compound is likely to be less stable in basic media.
Photostability
Stilbene and stilbazolium derivatives are known to be photoreactive. The stilbene moiety can undergo cis-trans isomerization upon exposure to light, which can alter its fluorescence properties. Furthermore, styrylpyridinium dyes can be susceptible to photodegradation, a process that can be influenced by the presence of oxygen and the generation of reactive oxygen species.[6][7] Therefore, it is crucial to protect solutions of this compound from light to maintain their integrity and fluorescence quantum yield.
Experimental Protocols for Characterization
To obtain precise and reliable data for this compound, the following experimental protocols are recommended.
Determination of Solubility
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[8]
Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, chloroform)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with UV-Vis or fluorescence detector, or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV/Fluorescence or UV-Vis spectrophotometry) against a standard curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Workflow for Solubility Determination
Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact compound from its degradation products.[9]
Objective: To develop an HPLC method to assess the stability of this compound under various stress conditions.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or fluorescence detector.
-
A C18 reversed-phase column is a good starting point due to the hydrophobic nature of the molecule.
Forced Degradation (Stress Testing): Forced degradation studies are crucial to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Expose the solutions to the different stress conditions for various time points.
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis), and dilute it to an appropriate concentration.
-
Analyze the samples using the developed HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Forced Degradation Study Workflow
Conclusion and Recommendations
This compound is a valuable tool for researchers, but its effective use hinges on a thorough understanding of its solubility and stability. While direct data is limited, information from close structural analogs provides a strong predictive foundation. It is anticipated to be soluble in a range of organic solvents and to have limited solubility in water, where it likely forms micelles. The compound is expected to be stable at room temperature but may degrade under high temperatures, alkaline pH, and exposure to light.
For any critical application, it is strongly recommended that researchers and drug development professionals perform the experimental protocols outlined in this guide to determine the precise solubility and stability characteristics of this compound under their specific experimental or formulation conditions. This will ensure the generation of accurate, reproducible data and the development of robust and effective applications.
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Maiti, K., Chakraborty, I., Bhattacharya, S. C., Panda, A. K., & Moulik, S. P. (2007). Physicochemical Studies of Octadecyltrimethylammonium Bromide: A Critical Assessment of Its Solution Behavior with Reference to Formation of Micelle, and Microemulsion with n-Butanol and n-Heptane. The Journal of Physical Chemistry B, 111(51), 14175–14185. [Link]
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Wikipedia. (n.d.). Pyridinium. Retrieved January 25, 2026, from [Link]
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Hickey, D. P., et al. (2018). Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. ResearchGate. [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Kontogeorgos, A., et al. (2019). Development of a Method for Measurement of Relative Solubility of Nonionic Surfactants. ResearchGate. [Link]
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Zhuravlev, Y. N., et al. (2025). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. ResearchGate. [Link]
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Al-Mamun, M. R., et al. (2022). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. [Link]
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Al-Hilal, T. A., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]
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Szabo, I., et al. (2013). STUDY ON SOLUBILITY OF SURFACTANTS IN WATER BY FIBER OPTIC SPECTROPHOTOMETER. AGROPRINT. [Link]
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V. D. B. Bonifácio, et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. MDPI. [Link]
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Sobańska, A. W., et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
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Jo, T. S. (2009). Synthesis and characterizations of pyridinium salts including poly(pyr. University of Rhode Island. [Link]
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Khan, I., et al. (2023). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proceeding of Pakistan Academy of Sciences. [Link]
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Küçükgüzel, Ş. G., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC. [Link]
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Tolos, L., et al. (2020). Enhanced Photodegradation of Synthetic Dyes Mediated by Ag3PO4-Based Semiconductors under Visible Light Irradiation. MDPI. [Link]
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Domínguez, I., et al. (2010). Mutual Solubility of Pyridinium-Based Tetrafluoroborates and Toluene. accedaCRIS. [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved January 25, 2026, from [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Walash, M. I., et al. (2014). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. [Link]
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Zhuravlev, Y. N., et al. (2018). Preparation, Thermal Properties, and Electrical Conductivity of Solutions of Pyridinium Ionic Liquids with Tetrachloroferrate Anion. ResearchGate. [Link]
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Al-Wabli, R. I., et al. (2025). Experimental and theoretical investigations of prifinium bromide: structural insights, spectroscopic features, topological aspects, and biological properties. Journal of Molecular Structure. [Link]
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Tsuboi, A., et al. (2015). Amphiphilic block copolymer surfactant-containing quaternized pyridinium salt segments for color dispersion. ResearchGate. [Link]
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Al-Malki, A. A., et al. (2025). Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. [Link]
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An In-depth Technical Guide to the Safe Handling of N-Octadecyl-4-stilbazole Bromide
Prepared by: Gemini, Senior Application Scientist
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive guide to the safe handling of N-Octadecyl-4-stilbazole Bromide (CAS No. 126115-86-4). As a specialized research chemical, detailed, publicly accessible safety data sheets (SDS) are not always available. Therefore, this guide has been constructed through an expert evaluation of the compound's chemical structure—an amphiphilic quaternary pyridinium salt—and by synthesizing safety data from structurally analogous compounds. The protocols and recommendations herein are based on established principles of chemical safety and are designed to empower researchers to work with this compound in a manner that ensures personal safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is an amphiphilic molecule used primarily as a fluorescent probe in biological and materials science research.[1] Its long C18 hydrocarbon (octadecyl) tail allows it to integrate into hydrophobic environments like lipid bilayers, while the fluorescent stilbazole headgroup reports on local polarity and viscosity.[1] This makes it a valuable tool for studying membrane dynamics, fluidity, and phase transitions.[1]
| Property | Data | Source |
| Chemical Name | This compound | - |
| CAS Number | 126115-86-4 | [1] |
| Molecular Formula | C₃₁H₄₈BrN | [1] |
| Molecular Weight | 514.64 g/mol | [1] |
| Synonyms | Not commonly available | - |
| Typical Appearance | Solid (Assumed, based on similar compounds) | - |
| Storage Temperature | Room Temperature | [1] |
Hazard Identification and Toxicological Assessment
The toxicological profile of this compound has not been extensively documented. However, its structure as a quaternary ammonium salt with a bromide counter-ion allows for a robust, risk-based assessment derived from well-characterized analogous compounds.
Causality of Hazards:
-
Quaternary Ammonium Headgroup: Cationic surfactants, particularly those with long alkyl chains, are known to disrupt cell membranes. This mechanism is responsible for their potential to cause significant skin and eye irritation, and in some cases, severe damage or burns. Safety data for compounds like n-Dodecyltrimethylammonium bromide and Tetrabutylammonium hydroxide classify them as skin/eye irritants or corrosives.
-
Organic Bromide Moiety: Many organic bromides are alkylating agents or can release bromide ions. Compounds like 4-Bromophenacyl Bromide are classified as corrosive, causing severe skin burns and eye damage.[2] While the bromide in the topic compound is a counter-ion, its presence contributes to the overall hazard profile.
-
Amphiphilic Nature: The molecule's ability to interact with both aqueous and lipid environments suggests it can readily associate with biological tissues, potentially enhancing its toxicological effects. Studies on other amphiphilic pyridinium compounds confirm their potential for cytotoxicity, which tends to increase with concentration.[3]
Inferred Hazard Summary:
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | n-Dodecyltrimethylammonium bromide[4] |
| Skin Corrosion/Irritation | Category 1C | Danger | H314: Causes severe skin burns and eye damage | 4-Bromophenacyl Bromide, Tetrabutylammonium hydroxide[2] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage | 4-Bromophenacyl Bromide, 4-Bromobenzyl bromide[2] |
| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation (if inhaled as dust) | 4-Bromobenzyl bromide |
| Aquatic Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects | n-Dodecyltrimethylammonium bromide[4] |
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A proactive approach to risk mitigation is paramount. The primary goal is to prevent any contact between the chemical and the researcher. This is achieved through a combination of environmental controls and personal barriers.
3.1 Engineering Controls The use of a certified chemical fume hood is mandatory for all manipulations of solid this compound and its concentrated solutions. This is a self-validating control; it contains potential dusts and vapors, preventing inhalation and minimizing contamination of the general laboratory space. The fume hood also provides a contained area for spill management.
3.2 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection is based on the inferred hazards.
| PPE Type | Specification | Rationale and Validation |
| Eye/Face Protection | Safety goggles or safety glasses with side shields. A face shield is required when handling larger quantities (>1g) or if there is a splash risk. | Protects against: Dust particles and splashes. The high risk of serious eye damage (Category 1) necessitates robust protection.[2] |
| Hand Protection | Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended. | Protects against: Direct skin contact. Nitrile provides good resistance to a range of chemicals. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Fully buttoned laboratory coat. | Protects against: Contamination of personal clothing. |
| Respiratory Protection | Not required if handled exclusively within a fume hood. If weighing outside a hood is unavoidable, a NIOSH-approved N95 respirator is the minimum requirement. | Protects against: Inhalation of fine dust particles. The principle of ALARA (As Low As Reasonably Achievable) exposure dictates containment as the primary control. |
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol is designed as a self-validating system where each step minimizes exposure and cross-contamination.
Step 1: Preparation
-
1a. Area Designation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper. Causality: This contains any minor spills and simplifies cleanup.
-
1b. PPE Donning: Don all required PPE (lab coat, safety goggles, double gloves) before gathering materials.
-
1c. Material Assembly: Place the chemical container, a tared weigh boat or glass vial, spatula, and solvent within the designated area of the fume hood.
Step 2: Weighing the Solid
-
2a. Container Handling: Gently tap the stock bottle before opening to settle any fine dust.
-
2b. Aliquoting: Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the approximate amount of solid to the tared weigh boat. Avoid creating airborne dust. Causality: This is the step with the highest risk of generating inhalable dust; slow, deliberate movements are critical.
-
2c. Sealing: Immediately and securely close the stock bottle.
Step 3: Preparing the Solution
-
3a. Transfer: Carefully add the weighed solid to the destination flask or beaker containing the desired solvent.
-
3b. Dissolution: Use a magnetic stir bar or gentle swirling to dissolve the compound. If necessary, cap the flask to prevent vapor release during agitation.
Step 4: Cleanup
-
4a. Utensil Decontamination: Decontaminate the spatula by rinsing it with a suitable solvent into a designated waste container.
-
4b. Waste Disposal: Dispose of the weigh boat, bench paper, and outer gloves in the solid chemical waste container.
-
4c. Surface Cleaning: Wipe down the designated work area within the fume hood.
-
4d. PPE Doffing: Remove inner gloves and wash hands thoroughly with soap and water.
Diagram: Safe Handling Workflow A visual representation of the key decision points and actions for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
| Situation | First Aid / Spill Response Protocol |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Minor Spill (in fume hood) | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
| Major Spill | Evacuate the immediate area and alert laboratory personnel. Prevent entry. Contact your institution's Environmental Health & Safety (EHS) department for cleanup. |
Storage and Disposal
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Protect from light.
-
Waste Disposal: All waste materials, including contaminated consumables and excess chemical, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a valuable research tool. While specific safety data is limited, a thorough analysis of its chemical structure and related compounds reveals a clear hazard profile. It should be treated as a substance that is toxic if swallowed and capable of causing severe skin and eye damage. Adherence to the protocols outlined in this guide—particularly the mandatory use of a chemical fume hood and appropriate PPE—provides a robust framework for mitigating these risks. By understanding the causality behind these safety measures, researchers can handle this compound with confidence and integrity.
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Krishna Solvechem Ltd. (KSCL). MATERIAL SAFETY DATA SHEET (MSDS): 1-Bromooctane. Available at: [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: n-Dodecyltrimethylammonium bromide. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Membrane Potential Imaging with N-Octadecyl-4-stilbazole Bromide (di-8-ANEPPS)
Introduction: Unveiling Cellular Electrophysiology with di-8-ANEPPS
The plasma membrane potential is a fundamental bioelectrical signal that governs a multitude of physiological processes, from nerve impulse propagation and muscle contraction to cell signaling and ion channel gating.[1] Potentiometric probes are indispensable tools for monitoring these dynamic changes. Among these, N-Octadecyl-4-stilbazole Bromide, commonly known as di-8-ANEPPS, has emerged as a highly sensitive and reliable fluorescent dye for real-time imaging of membrane potential in live cells.[2]
This guide provides a comprehensive overview of di-8-ANEPPS, its mechanism of action, and detailed protocols for its application in membrane potential imaging. We will delve into the practical aspects of experimental design, data acquisition, and analysis, offering insights to empower researchers in their quest to unravel the intricate electrical signaling of biological systems.
di-8-ANEPPS is a member of the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family of dyes, which are renowned for their rapid response to changes in membrane potential.[3][4] Its amphiphilic nature, characterized by a long hydrophobic tail and a fluorescent stilbazole headgroup, facilitates its incorporation into the lipid bilayer of the plasma membrane.[2][5] A key advantage of di-8-ANEPPS over its analogue, di-4-ANEPPS, is its enhanced lipophilicity, which results in better retention within the outer leaflet of the cell membrane, making it more suitable for long-term imaging studies.[2][4][6] Furthermore, di-8-ANEPPS exhibits greater photostability and reduced phototoxicity compared to di-4-ANEPPS.[4]
Mechanism of Action: A Spectroscopic Response to Voltage Changes
The fluorescence of di-8-ANEPPS is highly sensitive to the surrounding environment.[5] Upon binding to the plasma membrane, the dye exhibits a significant increase in fluorescence intensity compared to its negligible fluorescence in aqueous solutions.[7] The core principle behind its function as a potentiometric probe lies in a voltage-dependent shift in its electronic structure, which in turn alters its fluorescence excitation spectrum.
Changes in membrane potential cause a redistribution of charge within the dye's chromophore. This electrochromic shift results in a change in the dye's excitation spectrum. Specifically, membrane hyperpolarization (an increase in the negative potential inside the cell) leads to a decrease in fluorescence when excited at approximately 440 nm and an increase in fluorescence when excited at around 530 nm.[3] This spectral shift is the foundation for ratiometric imaging, a powerful technique that minimizes artifacts arising from variations in dye concentration, cell thickness, or illumination intensity. By calculating the ratio of fluorescence intensities at two different excitation wavelengths, a more accurate and quantitative measure of membrane potential changes can be obtained.[3] The fluorescence response of di-8-ANEPPS is on the millisecond timescale, enabling the detection of rapid events such as action potentials.[3][6]
Experimental Workflow for Membrane Potential Imaging
The following diagram outlines the key steps for successful membrane potential imaging using di-8-ANEPPS.
Caption: Experimental workflow for di-8-ANEPPS membrane potential imaging.
Detailed Protocols
Preparation of di-8-ANEPPS Stock Solution
Rationale: A concentrated stock solution in a suitable organic solvent is necessary for accurate and convenient dilution into the aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve the dye and its miscibility with aqueous solutions.
Materials:
-
This compound (di-8-ANEPPS) powder
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a 1-10 mM stock solution of di-8-ANEPPS in DMSO. For example, to make a 1 mM solution, dissolve 0.593 mg of di-8-ANEPPS (MW: 592.89 g/mol ) in 1 mL of DMSO.[8]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[9]
Note: di-8-ANEPPS is light-sensitive.[9] Protect the stock solution and all subsequent working solutions from light.
Cell Staining Protocol
Rationale: The optimal staining concentration and incubation time can vary between cell types. It is recommended to start with the suggested range and optimize for your specific experimental system. The goal is to achieve sufficient membrane staining with minimal intracellular accumulation and cytotoxicity.
Materials:
-
Cells of interest cultured on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips)
-
di-8-ANEPPS stock solution
-
Physiological buffer or cell culture medium (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free DMEM)
Procedure:
-
Prepare the staining solution by diluting the di-8-ANEPPS stock solution into the physiological buffer or culture medium. A typical starting concentration is 5-10 µM.[6]
-
Remove the culture medium from the cells.
-
Gently add the staining solution to the cells.
-
Incubate the cells for 10-20 minutes at room temperature (20-25°C), protected from light.[7][9]
-
Expert Insight: Incubation at 37°C can accelerate dye loading but may also lead to increased internalization of the dye into intracellular compartments, which can interfere with plasma membrane potential measurements.[9] Lower incubation temperatures (4–20°C) can help to minimize this internalization.[7]
-
-
Optional Wash Step: For some applications, washing the cells with dye-free buffer after incubation can reduce background fluorescence. However, di-8-ANEPPS often provides good signal-to-noise without a wash step.[10] If washing, gently replace the staining solution with fresh, pre-warmed buffer.
Ratiometric Imaging
Rationale: Ratiometric imaging corrects for variations in experimental conditions, providing a more robust measurement of membrane potential changes. This is achieved by acquiring images at two different excitation wavelengths and calculating the ratio of the resulting fluorescence intensities.
Imaging Parameters:
-
Excitation Wavelengths:
-
Emission Wavelength: >570 nm (using a long-pass filter)[7]
-
Microscope: A fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and a light source capable of rapid wavelength switching is ideal.
Procedure:
-
Mount the stained cells on the microscope stage.
-
Focus on the cells and select a region of interest.
-
Acquire a sequence of images, alternating between the two excitation wavelengths.
-
Record the fluorescence intensities for each excitation wavelength over time.
-
Calculate the ratio of the fluorescence intensities (e.g., F450/F510) for each time point.[7]
Note on Phototoxicity: di-8-ANEPPS is susceptible to photobleaching and can be phototoxic with prolonged or intense illumination.[9] Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
Data Analysis and Interpretation
The ratiometric data provides a relative measure of membrane potential changes. An increase in the F450/F510 ratio typically corresponds to membrane depolarization, while a decrease indicates hyperpolarization.[3]
For quantitative analysis, calibration is necessary. This can be achieved by using ionophores like valinomycin to clamp the membrane potential at known values by equilibrating the intracellular and extracellular potassium concentrations.[7]
Data Processing Steps:
-
Background Subtraction: Subtract the background fluorescence from each image.
-
Ratio Calculation: Calculate the pixel-by-pixel ratio of the two fluorescence channels.
-
Temporal Analysis: Plot the average ratio value of a region of interest over time to visualize membrane potential dynamics.
-
Spatial Analysis: Generate ratio images to visualize the spatial distribution of membrane potential across the cell or tissue.[11][12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal | Insufficient dye concentration or incubation time. | Increase the di-8-ANEPPS concentration or extend the incubation period. |
| Low excitation light intensity. | Increase the light intensity, but be mindful of phototoxicity. | |
| High Background | Incomplete removal of staining solution. | Perform a gentle wash step after incubation. |
| Dye internalization. | Use a lower incubation temperature and shorter incubation time. | |
| Photobleaching | Excessive light exposure. | Reduce the excitation light intensity and/or exposure time. Use a more sensitive camera. |
| Cell Death | Phototoxicity or dye toxicity. | Reduce light exposure. Decrease the dye concentration or incubation time. |
Summary of Key Parameters
| Parameter | Recommended Value | Reference |
| Stock Solution Concentration | 1-10 mM in DMSO | - |
| Working Concentration | 5-10 µM | [6] |
| Incubation Time | 10-20 minutes | [7][9] |
| Incubation Temperature | Room Temperature (20-25°C) | [9] |
| Excitation 1 | ~440-450 nm | [3][7] |
| Excitation 2 | ~510-530 nm | [3][7][8] |
| Emission | >570 nm | [7] |
Conclusion
This compound (di-8-ANEPPS) is a powerful and versatile tool for the investigation of cellular electrophysiology. Its rapid response, high sensitivity, and suitability for ratiometric imaging make it an excellent choice for a wide range of applications, from single-cell analysis to tissue-level studies. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently employ di-8-ANEPPS to gain valuable insights into the dynamic world of membrane potential.
References
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Zhang, Y., et al. (2019). A simple and robust fluorescent labeling method to quantify trophoblast fusion. Placenta, 81, 39-42. Retrieved from [Link]
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ACS Publications. (2020). Potentiometric Sensing. Analytical Chemistry. Retrieved from [Link]
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Dubuis, E. (n.d.). Di-8-ANEPPS loading of neurons - voltage. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Gena, A., et al. (2023). Simulating the Voltage-Dependent Fluorescence of Di-8-ANEPPS in a Lipid Membrane. The Journal of Physical Chemistry B, 127(37), 7936–7947. Retrieved from [Link]
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DiFranco, M., et al. (2007). In vivo spectral analysis of di-8-ANEPPS fluorescence emission. Biophysical Journal, 92(6), 2136-2148. Retrieved from [Link]
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Laughner, J. I., et al. (2012). Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes. American Journal of Physiology-Heart and Circulatory Physiology, 303(7), H753-H765. Retrieved from [Link]
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Maiti, S., et al. (2007). Physicochemical Studies of Octadecyltrimethylammonium Bromide: A Critical Assessment of Its Solution Behavior with Reference to Formation of Micelle, and Microemulsion with n -Butanol and n -Heptane. The Journal of Physical Chemistry B, 111(19), 5219–5228. Retrieved from [Link]
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PubChem. (n.d.). Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate. Retrieved from [Link]
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Laughner, J. I., et al. (2012). Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes. American Journal of Physiology-Heart and Circulatory Physiology, 303(7), H753-H765. Retrieved from [Link]
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Potentiometric Probes. (n.d.). Di-8-ANEPPS. Retrieved from [Link]
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PubChem. (n.d.). N-dodecyl-4-methylthiazolium bromide. Retrieved from [Link]
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Li, H., et al. (2018). Near-Infrared Perylenecarboximide Fluorophores for Live-Cell Super-Resolution Imaging. Journal of the American Chemical Society, 140(40), 12842–12849. Retrieved from [Link]
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Shcherbakova, D. M., et al. (2019). Switchable Solvatochromic Probes for Live-Cell Super-resolution Imaging of Plasma Membrane Organization. Angewandte Chemie International Edition, 58(42), 14936-14941. Retrieved from [Link]
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PubChem. (n.d.). 4-Styrylpyridine. Retrieved from [Link]
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Laughner, J. I., et al. (2012). Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes. American Journal of Physiology-Heart and Circulatory Physiology, 303(7), H753-H765. Retrieved from [Link]
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Dou, F., et al. (2024). Bridged-Bicyclic Fluorophores Push Photophysical Boundaries for Live-Cell Imaging. bioRxiv. Retrieved from [Link]
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Uno, T., et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Journal of Pharmacological Sciences, 155(1), 1-8. Retrieved from [Link]
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Illuminating the Cellular Frontier: An Application Guide to Live-Cell Imaging with N-Octadecyl-4-stilbazole Bromide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Harnessing the power of fluorescent probes to visualize the intricate dynamics of living cells is paramount to advancing our understanding of cellular biology and accelerating drug discovery. This guide provides a comprehensive overview and detailed protocols for the application of N-Octadecyl-4-stilbazole Bromide, a versatile fluorescent probe for real-time imaging of cellular membranes. We will delve into the underlying principles of its mechanism, provide field-proven methodologies for its use, and explore its potential in high-content screening and drug development.
Introduction: Unveiling Membrane Dynamics with a Stilbazolium-Based Probe
This compound is an amphipathic fluorescent dye specifically designed for the investigation of lipid bilayers and cellular membranes.[1] Its unique molecular architecture, comprising a hydrophilic stilbazolium headgroup and a long, hydrophobic octadecyl tail, facilitates its spontaneous insertion and stable integration into the plasma membrane of living cells. The stilbazolium fluorophore exhibits environment-sensitive fluorescence, meaning its spectral properties are intrinsically linked to the polarity and viscosity of its immediate surroundings.[1] This characteristic makes it an invaluable tool for probing the biophysical properties of the cell membrane, such as membrane fluidity and the formation of distinct lipid domains.[1]
The ability to monitor changes in membrane fluidity is critical, as this property plays a crucial role in a myriad of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-associated proteins. Alterations in membrane fluidity have been implicated in various disease states, making it a key parameter to investigate in drug discovery and toxicology studies.
The Scientific Foundation: Mechanism of Action and Spectral Properties
The fluorescence of this compound is governed by the principles of intramolecular charge transfer (ICT). Upon excitation, the stilbazolium chromophore undergoes a redistribution of electron density. The extent of this charge transfer, and consequently the emission wavelength and quantum yield, is highly dependent on the polarity of the surrounding solvent molecules. In the non-polar, hydrophobic environment of the lipid bilayer, the dye exhibits strong fluorescence. Conversely, in a more polar, aqueous environment, its fluorescence is significantly quenched. This solvatochromic behavior is the cornerstone of its utility as a membrane probe.
Changes in membrane fluidity, which correlate with the degree of lipid packing and molecular mobility, alter the local microenvironment of the probe. In more fluid, disordered membrane regions, the probe experiences a more polar environment due to increased water penetration, leading to a shift in its emission spectrum. Conversely, in more ordered, rigid membrane domains, the environment is more non-polar, resulting in enhanced fluorescence intensity and a potential blue shift in the emission wavelength.
Table 1: Key Properties of this compound
| Property | Description |
| Molecular Formula | C₃₁H₄₈BrN |
| Molecular Weight | 514.64 g/mol |
| Structure | Amphipathic molecule with a hydrophilic stilbazolium headgroup and a hydrophobic octadecyl tail. |
| Mechanism of Staining | Spontaneous insertion into the plasma membrane driven by hydrophobic interactions. |
| Fluorescence Principle | Environment-sensitive fluorescence based on intramolecular charge transfer (ICT). |
Experimental Protocols: A Step-by-Step Guide to Live-Cell Imaging
The following protocols provide a robust framework for the successful application of this compound in live-cell imaging experiments. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Reagent Preparation
-
Stock Solution (1 mM): To prepare a 1 mM stock solution, dissolve 5.15 mg of this compound in 10 mL of a high-quality, anhydrous solvent such as ethanol or dimethyl sulfoxide (DMSO). Gentle warming and sonication may be required to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C, protected from light. When stored correctly, the solution is stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in a physiologically compatible buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free culture medium, to the desired final concentration.
Live-Cell Staining Protocol
This protocol is a general guideline for staining adherent cells.
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed (37°C) serum-free medium or HBSS to a final concentration in the range of 1-10 µM . The optimal concentration should be determined empirically for each cell type to achieve bright staining with minimal cytotoxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes . The optimal incubation time may vary depending on the cell type.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed HBSS or imaging medium to remove any unbound dye and reduce background fluorescence.
-
Imaging: Immediately proceed with imaging the cells under a fluorescence microscope. It is recommended to maintain the cells at 37°C and 5% CO₂ during imaging for long-term experiments.[2]
Caption: Workflow for live-cell staining with this compound.
Co-staining with Nuclear Dyes
For contextual analysis, co-staining with a nuclear marker can be highly informative. Hoechst 33342 is a cell-permeant DNA stain suitable for live-cell imaging.[3][4][5][6]
-
Perform the this compound staining protocol as described above.
-
After the final wash step, add a pre-warmed solution of Hoechst 33342 (e.g., 1 µg/mL in HBSS) to the cells.[3]
-
Incubate for 5-15 minutes at 37°C.[3]
-
Wash the cells once with pre-warmed HBSS.
-
Proceed with two-channel fluorescence imaging.
Microscopy and Imaging Parameters
Recommended Filter Sets
The selection of appropriate optical filters is crucial for maximizing the signal-to-noise ratio.[7][8] Based on the spectral properties of stilbazolium dyes, the following filter sets are recommended:
Table 2: Recommended Microscopy Filter Sets
| Filter | Wavelength Range |
| Excitation | 395 ± 12.5 nm (for BFP) or 470 ± 20 nm (for broader excitation) |
| Dichroic Mirror | 425 nm or 500 nm |
| Emission | 460 ± 25 nm or 525 ± 25 nm |
Note: These are starting recommendations. Optimal filter selection may vary depending on the specific microscope configuration and the presence of other fluorophores.
Minimizing Phototoxicity and Photobleaching
Phototoxicity is a critical concern in live-cell imaging, as excessive light exposure can induce cellular stress and artifacts. To mitigate these effects:
-
Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.
-
Minimize exposure times.
-
Utilize a sensitive camera to reduce the required excitation energy.
-
Employ spinning disk confocal or light-sheet microscopy for long-term imaging, as these techniques reduce out-of-focus illumination.
-
Consider using an antifade reagent in the imaging medium to enhance photostability.[9]
Applications in Drug Discovery and High-Content Screening
The ability of this compound to report on membrane fluidity positions it as a valuable tool in drug discovery and high-content screening (HCS).[10][11][]
Caption: High-Content Screening workflow utilizing this compound.
-
Phenotypic Screening: Changes in membrane fluidity can serve as a phenotypic marker for cellular responses to drug candidates. HCS platforms can be used to screen large compound libraries for their effects on membrane properties.
-
Toxicity Profiling: Drug-induced changes in membrane integrity and fluidity can be indicative of cytotoxicity. This compound can be incorporated into multiparametric HCS assays to assess compound toxicity.
-
Mechanism of Action Studies: For compounds that are known to interact with membrane proteins or lipids, this probe can be used to investigate their effects on the biophysical properties of the cell membrane.
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | - Insufficient dye concentration- Short incubation time- Inappropriate filter set | - Increase the concentration of the working solution in increments (e.g., up to 10 µM).- Increase the incubation time (e.g., up to 45 minutes).- Verify that the excitation and emission filters are appropriate for the dye's spectral properties. |
| High Background Fluorescence | - Incomplete removal of unbound dye- Dye precipitation in the working solution | - Increase the number and duration of wash steps after incubation.- Ensure the stock solution is fully dissolved before preparing the working solution. Prepare the working solution fresh for each experiment. |
| Cell Death or Morphological Changes | - Dye cytotoxicity at high concentrations- Phototoxicity from excessive light exposure | - Perform a concentration-response curve to determine the optimal, non-toxic staining concentration.- Reduce excitation light intensity and exposure times. Use a more sensitive camera or a different imaging modality. |
| Rapid Photobleaching | - High excitation light intensity- Prolonged exposure | - Reduce excitation intensity.- Use shorter exposure times and acquire images at longer intervals for time-lapse experiments.- Consider using an antifade reagent in the imaging medium. |
Conclusion
This compound is a powerful and versatile fluorescent probe for the real-time investigation of cellular membrane dynamics in living cells. Its environment-sensitive fluorescence provides a valuable readout for changes in membrane fluidity, a key parameter in cellular health and disease. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can effectively utilize this probe to gain deeper insights into the complex world of the cell membrane and to advance their drug discovery efforts.
References
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Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays. PubMed. [Link]
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Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. PubMed Central. [Link]
-
This compound. MySkinRecipes. [Link]
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Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D. ResearchGate. [Link]
-
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-
Image-Based Profiling in Live Cells Using Live Cell Painting. PubMed. [Link]
-
Fluorescence Imaging Filters. Thorlabs. [Link]
-
Drug Discovery Targeting Bromodomain-Containing Protein 4 (BRD4). ResearchGate. [Link]
-
Helobdella Protocols - DAPI or Hoechst staining. [Link]
-
Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. [Link]
-
Can anyone suggest me a protocol which can let me do a nuclear co staining with Aldeflour reagent?. ResearchGate. [Link]
-
High Content Screening in Drug Discovery. MPI-CBG Publications. [Link]
-
Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking. [Link]
-
Hoechst vs. DAPI: Understanding the Differences in DNA Staining. Oreate AI Blog. [Link]
-
Semrock® Optical Filters Catalog. IDEX Health & Science. [Link]
-
Optical Filter Sets. IDEX Health & Science. [Link]
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Preparation of N-Octadecyl-4-stilbazole Bromide Stock Solution: An Application Note and Protocol
Introduction: Unveiling Membrane Dynamics with N-Octadecyl-4-stilbazole Bromide
This compound is a cationic, amphiphilic fluorescent dye meticulously designed for the nuanced study of biological membranes and other organized lipid assemblies. Its unique molecular architecture, featuring a hydrophilic stilbazolium headgroup and a long hydrophobic octadecyl tail, allows it to intercalate into lipid bilayers. This strategic positioning makes its fluorescence properties exquisitely sensitive to the local microenvironment, providing researchers with a powerful tool to investigate membrane fluidity, lipid domains, and membrane potential.[1] This application note provides a comprehensive, field-proven protocol for the preparation of a stable, concentrated stock solution of this compound, an essential first step for reliable and reproducible experimental outcomes.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 126115-86-4 | |
| Molecular Formula | C₃₁H₄₈BrN | MySkinRecipes |
| Molecular Weight | 514.64 g/mol | MySkinRecipes |
| Appearance | Solid | Implied from handling protocols |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
The amphiphilic nature of this compound dictates its solubility. While sparingly soluble in water, it exhibits good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO). This is a critical consideration, as improper solvent selection can lead to incomplete dissolution and the formation of aggregates, which would compromise experimental results. Due to its long alkyl chain, this molecule has a propensity to form aggregates in aqueous solutions, a phenomenon that can be exploited in certain studies but must be carefully controlled when uniform staining is desired.[2][3][4]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a versatile starting point for subsequent dilutions to working concentrations for various applications.
Materials and Equipment:
-
This compound (CAS: 126115-86-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO), spectroscopy or molecular biology grade
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat
Procedural Workflow:
Figure 1. Workflow for the preparation and storage of this compound stock solution.
Step-by-Step Methodology:
-
Gravimetric Measurement: Accurately weigh 5.15 mg of this compound powder using an analytical balance.
-
Expert Insight: Tare the amber glass vial on the balance before adding the powder to ensure precise measurement. Given the nature of bromide salts, it is crucial to handle the powder in a low-humidity environment to prevent moisture absorption.
-
-
Solvent Addition: To the vial containing the weighed powder, add 1 mL of anhydrous DMSO.
-
Causality: Anhydrous DMSO is specified to minimize water content, which can affect the stability of the dye and promote aggregation upon dilution into aqueous buffers.
-
-
Dissolution: Tightly cap the vial and vortex at medium to high speed for 2-5 minutes, or until the solid is completely dissolved.
-
Trustworthiness: The solution should be a clear, homogenous liquid with no visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided to prevent degradation.
-
-
Quality Control: Visually inspect the solution against a bright light source to ensure complete dissolution and the absence of any undissolved particles.
-
Aliquoting and Storage: For long-term stability and to minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in amber microcentrifuge tubes or vials. Store these aliquots at -20°C.[5]
-
Authoritative Grounding: Storing fluorescent dye stock solutions in aliquots at low temperatures is a standard laboratory practice to preserve their integrity and performance over time.
-
Storage and Stability
Proper storage is critical to maintaining the efficacy of the this compound stock solution.
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and solvent evaporation. |
| Light Exposure | Store in the dark (amber vials) | Protects the fluorophore from photobleaching. |
| Moisture | Use anhydrous DMSO and tightly sealed vials | Prevents hydrolysis and aggregation. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes | Repeated temperature fluctuations can degrade the dye. |
When stored under these conditions, the DMSO stock solution of this compound is expected to be stable for at least one year. Before use, an aliquot should be thawed at room temperature and briefly vortexed to ensure homogeneity.
Safety and Handling Precautions
As with all laboratory chemicals, prudent safety practices must be observed when handling this compound and its solutions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[6][7][8][9]
-
Ventilation: Handle the powdered form of the dye in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[8]
-
Eye Contact: In case of contact with eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Waste Disposal: Dispose of all waste materials (unused solution, contaminated vials, and tips) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[6]
While a specific Safety Data Sheet (SDS) for this compound was not found, the safety precautions for similar bromide-containing fluorescent dyes like Ethidium Bromide provide a conservative and responsible framework for safe handling.[6][7][8][9]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of a stable and reliable stock solution of this compound. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality of their starting material, leading to more accurate and reproducible results in their investigations of membrane biology and biophysics.
References
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Drug repurposing strategy part 1: from approved drugs to agri-bactericides leads. PMC. Available at: [Link]
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ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES (2023). Working together for safer colorants. Available at: [Link]
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Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. PMC. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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Ethidium Bromide Handling and Disposal. Environmental Health and Safety - Caltech. Available at: [Link]
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Supramolecular Photochemistry as a Potential Synthetic Tool: Photocycloaddition. ACS Publications - Chemical Reviews. Available at: [Link]
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Characteristics of aggregation in aqueous solutions of dialkylpyrrolidinium bromides. PubMed. Available at: [Link]
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Working safely with ethidium bromide (EtBr). ETH Zürich. Available at: [Link]
-
Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. ResearchGate. Available at: [Link]
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Aggregation behavior of non-cytotoxic ester functionalized morpholinium based ionic liquids in aqueous media. ResearchGate. Available at: [Link]
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Cyanines during the 1990s: A Review. ACS Publications - American Chemical Society. Available at: [Link]
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Ethidium Bromide. Environmental Health and Safety. Available at: [Link]
-
Aggregation behavior of long-chain N-aryl imidazolium bromide in aqueous solution. PubMed. Available at: [Link]
-
Aggregation Behavior of Poly(Acrylic acid-co-Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. PubMed. Available at: [Link]
-
Fibrous gels of cetylpyridinium chloride in binary solvent mixtures: structural characteristics and phase behaviour. ResearchGate. Available at: [Link]
- Solvent Miscibility Table. URL not found
- Method for measuring glycated hemoglobin. Google Patents.
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Application Notes and Protocols for N-Octadecyl-4-stilbazole Bromide in Cellular Imaging
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the application of N-Octadecyl-4-stilbazole Bromide, a lipophilic styryl dye, for the fluorescent labeling of plasma membranes in live and fixed cells. We delve into the underlying principles of its mechanism, offer detailed protocols for optimal staining, and discuss critical parameters for experimental success. These guidelines are intended for researchers, scientists, and drug development professionals engaged in cellular imaging and analysis.
Introduction: Understanding this compound
This compound is a fluorescent probe designed for the intricate study of cellular membranes.[1] Structurally, it belongs to the family of styryl dyes, which are characterized by their amphiphilic nature. This molecule possesses a long hydrophobic octadecyl tail that readily integrates into the lipid bilayer of cellular membranes, and a hydrophilic stilbazole headgroup that remains at the membrane-water interface.[1] This specific orientation is crucial for its function as a membrane stain.
The fluorescence of this compound is highly sensitive to its environment.[1] In aqueous solutions, the dye is essentially non-fluorescent.[2][3] However, upon binding to the plasma membrane, it undergoes a significant increase in fluorescence quantum yield, making it an excellent tool for visualizing the cell periphery with a high signal-to-noise ratio.[4] This property is characteristic of many styryl dyes and allows for clear imaging with minimal background interference.[2][3]
Mechanism of Action
The mechanism of staining is a physical partitioning process. The hydrophobic tail anchors the dye within the lipid bilayer, while the charged headgroup orients it at the surface. This insertion into the non-polar environment of the membrane restricts the rotational freedom of the molecule, leading to a dramatic enhancement of its fluorescence.
Figure 1: Mechanism of this compound staining.
Core Protocols: Staining Live and Fixed Cells
The following protocols provide a starting point for the use of this compound. Optimal conditions may vary depending on the cell type, experimental goals, and imaging system.
Reagent Preparation
-
Stock Solution (1-5 mM): Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the desired final concentration in a buffered saline solution (e.g., PBS, HBSS) or complete cell culture medium. It is critical to vortex the solution thoroughly to ensure the dye is fully dissolved.
Live Cell Staining Protocol
This protocol is designed for the dynamic imaging of the plasma membrane in living cells.
-
Cell Preparation: Culture cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides). Ensure cells are healthy and at an optimal confluency (typically 70-80%).
-
Staining: Remove the culture medium and wash the cells once with pre-warmed (37°C) buffered saline. Add the working solution of this compound to the cells.
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed buffered saline or culture medium to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters.
Fixed Cell Staining Protocol
This protocol is suitable for applications where cells need to be fixed prior to or after staining, for example, in immunofluorescence co-staining.
-
Cell Preparation: Culture cells as described for live-cell staining.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining: Add the working solution of this compound to the fixed cells.
-
Incubation: Incubate for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image.
Note on Fixation: Staining with lipophilic dyes like this compound is generally not compatible with fixation methods that use organic solvents (e.g., methanol, acetone), as these will disrupt the lipid membrane.[6]
Optimization and Experimental Design
The success of cell staining with this compound hinges on careful optimization of several key parameters.
Concentration Optimization
The optimal concentration of this compound can vary significantly between different cell types. It is recommended to perform a concentration titration to determine the lowest concentration that provides adequate signal with minimal background and cytotoxicity.
| Parameter | Recommended Range | Purpose |
| Starting Concentration | 1-5 µM | Initial concentration for optimization. |
| Low Range | 0.5-2 µM | For sensitive cells or long-term imaging. |
| High Range | 5-10 µM | For short-term experiments or cells that are difficult to stain. |
Incubation Time and Temperature
-
Live Cells: Shorter incubation times (5-15 minutes) at 37°C are generally preferred to minimize endocytosis of the dye.
-
Fixed Cells: Longer incubation times (10-20 minutes) at room temperature are typically sufficient.
It is important to note that prolonged incubation can lead to the internalization of the dye, resulting in the labeling of intracellular vesicles.[2][7]
Cytotoxicity and Phototoxicity
As with many fluorescent probes, this compound may exhibit cytotoxicity at higher concentrations or with prolonged exposure.[8] It is crucial to assess cell viability after staining, for example, by using a trypan blue exclusion assay.
Phototoxicity is another important consideration, especially in live-cell imaging.[9] High-intensity illumination can lead to the generation of reactive oxygen species, causing cellular damage. To mitigate phototoxicity, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient dye concentration.- Short incubation time.- Incorrect filter set. | - Increase dye concentration.- Increase incubation time.- Verify the spectral properties of the dye and use appropriate filters. |
| High Background | - Incomplete washing.- Dye precipitation. | - Increase the number and duration of wash steps.- Ensure the working solution is well-dissolved. |
| Internalized Signal | - Prolonged incubation.- Active endocytosis. | - Reduce incubation time.- Perform staining at a lower temperature (e.g., 4°C) to inhibit endocytosis. |
| Cell Death | - High dye concentration.- Phototoxicity. | - Perform a cytotoxicity assay to determine the optimal concentration.- Reduce excitation light intensity and exposure time. |
Data Interpretation and Visualization
The primary output of staining with this compound is the visualization of the plasma membrane. The following diagram illustrates the expected workflow from sample preparation to data analysis.
Figure 2: Experimental workflow for cell staining and analysis.
References
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MDPI. (2021, October 14). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. Retrieved from [Link]
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PubMed. (2015, February 9). Dual AO/EB staining to detect apoptosis in osteosarcoma cells compared with flow cytometry. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence Properties of N-vinylcarbazole Labeled Methacrylic Acid-Acenaphthylene Copolymers. Retrieved from [Link]
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PubMed. (n.d.). Cytotoxicity of octal-bromide zinc phthalocyanine after photodynamic therapy with different light sources. Retrieved from [Link]
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MDPI. (n.d.). The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells. Retrieved from [Link]
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MDPI. (n.d.). Phototoxic or Photoprotective?—Advances and Limitations of Titanium (IV) Oxide in Dermal Formulations—A Review. Retrieved from [Link]
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PubMed. (2023, March 1). Advances in organic fluorescent probes for bromide ions, hypobromous acid and related eosinophil peroxidase-A review. Retrieved from [Link]
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PMC - NIH. (n.d.). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. Retrieved from [Link]
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PubMed. (2020, March 18). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. Retrieved from [Link]
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PMC - NIH. (2015, February 9). Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry. Retrieved from [Link]
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ResearchGate. (2025, August 10). Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis. Retrieved from [Link]
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PubMed. (n.d.). A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast. Retrieved from [Link]
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ResearchGate. (n.d.). A. Di-4-ANEPPS exhibited higher fluorescence emission than RH795. Mean... Retrieved from [Link]
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ResearchGate. (n.d.). A: Molecular structures of Di-4-ANEPPS and Di-8-ANEPPS. Retrieved from [Link]
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N-Octadecyl-4-stilbazole Bromide (FM4-64): A Senior Application Scientist's Guide to Investigating Neural Dynamics
This guide provides an in-depth exploration of N-Octadecyl-4-stilbazole Bromide, a vital tool for neuroscientists. Commonly known in the field as FM4-64, this fluorescent styryl dye is indispensable for the real-time visualization of synaptic vesicle recycling and membrane trafficking in neurons. This document will detail the underlying principles of FM4-64's mechanism, provide validated protocols for its use, and offer insights to ensure robust and reproducible experimental outcomes.
Foundational Principles: The Mechanism of Action
This compound is an amphiphilic styryl dye, possessing a lipophilic tail and a hydrophilic head group.[1] This structure is central to its utility. In aqueous solutions, the dye is virtually non-fluorescent.[2] However, upon contact with a lipid membrane, the lipophilic tail inserts into the outer leaflet, leading to a dramatic increase in its quantum yield and, consequently, intense fluorescence.[3] This property allows for the precise labeling of the plasma membrane without significant background noise.
Crucially, FM4-64 cannot passively cross the lipid bilayer.[4][5] Its entry into the cell is dependent on active transport mechanisms, primarily endocytosis.[4][5] This characteristic is the cornerstone of its application in tracking the synaptic vesicle cycle. During neurotransmission, synaptic vesicles fuse with the presynaptic membrane (exocytosis) to release neurotransmitters. Subsequently, the vesicle membrane is retrieved back into the neuron via endocytosis to be refilled and reused. When FM4-64 is present in the extracellular medium during this endocytic process, it becomes trapped within the newly formed vesicles.[6][7]
Once internalized, the dye is contained within the lumen of the synaptic vesicles, providing a stable fluorescent marker. The subsequent release of the dye can only occur upon another round of exocytosis, where the vesicle membrane fuses with the plasma membrane, expelling both the neurotransmitters and the FM4-64 back into the extracellular space.[7] This elegant "load-unload" cycle allows researchers to directly visualize and quantify the dynamics of synaptic vesicle turnover.
Caption: Mechanism of FM4-64 in tracking synaptic vesicle recycling.
Core Applications in Neuroscience Research
The primary application of this compound is the quantitative analysis of synaptic function. This includes:
-
Measuring the Rate of Synaptic Vesicle Endocytosis: By applying FM4-64 during a period of neuronal stimulation, the rate of fluorescence increase within presynaptic terminals directly correlates with the rate of endocytosis.
-
Quantifying the Size of the Recycling Pool of Synaptic Vesicles: Saturating the endocytic machinery with FM4-64 allows for the labeling of the total pool of vesicles that are actively recycling.
-
Determining the Rate of Synaptic Vesicle Exocytosis: After loading vesicles with FM4-64, the rate of fluorescence decrease upon subsequent stimulation provides a direct measure of the rate of exocytosis.[6]
-
Investigating the "Kiss-and-Run" Fusion Mechanism: The kinetics of dye release can help distinguish between full vesicle fusion and transient "kiss-and-run" events where the fusion pore opens briefly.[8]
-
High-Throughput Screening for Modulators of Synaptic Function: The robust nature of FM4-64 assays makes it suitable for screening chemical libraries for compounds that modulate synaptic vesicle endocytosis.[9]
Beyond the synapse, FM4-64 is also a valuable tool for studying other forms of membrane trafficking, such as endosomal pathways and plasma membrane repair.[10][11]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for use with primary neuronal cultures but can be adapted for other preparations, such as brain slices and synaptosomes.
Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| FM4-64 Stock Solution | Dissolve in DMSO or sterile water to a concentration of 1-10 mM. | Store at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for at least six months.[1] |
| Imaging Buffer | A HEPES-buffered saline (HBS) or Tyrode's solution is commonly used. It is often supplemented with glutamate receptor antagonists (e.g., 50 µM APV and 10 µM CNQX) to prevent excitotoxicity. | Prepare fresh and warm to the experimental temperature (room temperature or 37°C) before use. |
Protocol for Visualizing Activity-Dependent Synaptic Vesicle Endocytosis (Loading)
This protocol outlines the steps for labeling the recycling pool of synaptic vesicles in cultured hippocampal neurons.
-
Cell Preparation: Grow primary hippocampal neurons on coverslips for 14-28 days in vitro (DIV).[12]
-
Mounting: Mount the coverslip in a perfusion chamber suitable for live-cell imaging on an inverted microscope.[13]
-
Baseline Imaging: Acquire a brief series of baseline images of the selected field of view before dye application.
-
Loading Solution Preparation: Dilute the FM4-64 stock solution into the imaging buffer to a final working concentration of 1-10 µM.[4][12] Protect the solution from light.
-
Stimulation and Loading: Perfuse the neurons with the FM4-64 loading solution. Induce synaptic vesicle cycling through electrical field stimulation (e.g., 10 Hz for 1-2 minutes).[14] The specific stimulation parameters should be optimized for the experimental goals.
-
Incubation: After stimulation, continue to incubate the neurons in the FM4-64 solution for an additional 1-2 minutes to allow for the completion of endocytosis.
-
Washing: Thoroughly wash the cells with dye-free imaging buffer for 5-10 minutes to remove the dye from the plasma membrane and reduce background fluorescence.
-
Image Acquisition: Acquire images of the labeled presynaptic terminals. The fluorescent puncta represent clusters of newly endocytosed, FM4-64-loaded synaptic vesicles.
Sources
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- 14. researchgate.net [researchgate.net]
Measuring Mitochondrial Membrane Potential with Stilbazolium Dyes: An In-Depth Application Guide
Introduction: The Powerhouse's Potential
The mitochondrion, often dubbed the "powerhouse of the cell," is a dynamic organelle central to cellular energy production, signaling, and apoptosis.[1][2] A critical indicator of mitochondrial function and overall cell health is the mitochondrial membrane potential (ΔΨm).[1][3] This electrochemical gradient across the inner mitochondrial membrane, generated by the electron transport chain, drives the synthesis of ATP.[2][3] Consequently, the accurate measurement of ΔΨm is paramount for researchers in fields ranging from basic cell biology to drug discovery and toxicology.
This comprehensive guide focuses on the application of stilbazolium dyes, a class of fluorescent probes, for the precise and reliable measurement of mitochondrial membrane potential. We will delve into the underlying principles of their function, provide detailed, validated protocols for their use in various experimental settings, and offer insights into data interpretation and troubleshooting.
The Science Behind Stilbazolium Dyes: A Cationic Journey into the Matrix
Stilbazolium dyes, such as DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) and DASPMI, are lipophilic cations.[4] This characteristic allows them to passively cross the plasma membrane and subsequently accumulate in the mitochondrial matrix.[5] The driving force for this accumulation is the highly negative mitochondrial membrane potential (typically -150 to -180 mV).
The fundamental principle is governed by the Nernst equation, which dictates that the concentration of a charged ion across a permeable membrane at equilibrium is proportional to the membrane potential.[1][3] Therefore, in healthy, energized mitochondria with a high ΔΨm, these cationic dyes will accumulate to a much greater extent than in the cytoplasm or in depolarized mitochondria.[1] This accumulation leads to a significant increase in fluorescence intensity within the mitochondria, providing a robust signal for detection by fluorescence microscopy or flow cytometry.[6]
It is crucial to understand that stilbazolium dyes are considered "ratiometric" in the sense that the ratio of mitochondrial to cytosolic fluorescence reflects the ΔΨm. However, in practice, the cytosolic fluorescence is often negligible, and the primary readout is the change in mitochondrial fluorescence intensity.
Visualizing the Mechanism: Dye Accumulation
Caption: Stilbazolium dye accumulation is driven by the mitochondrial membrane potential.
Key Characteristics of Stilbazolium Dyes
While sharing the general mechanism of cationic probes, stilbazolium dyes possess distinct features:
-
Large Stokes Shift: These dyes exhibit a significant separation between their excitation and emission maxima, which can be advantageous in minimizing spectral overlap in multi-color imaging experiments.[4]
-
Moderate Membrane Permeability: Their uptake into mitochondria is a dynamic process that occurs over a time course, allowing for kinetic measurements.[4]
-
Sensitivity to Environmental Changes: The fluorescence of some stilbazolium dyes can be influenced by the local environment, which necessitates careful control of experimental conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for using stilbazolium dyes to measure ΔΨm. It is essential to optimize parameters such as dye concentration and incubation time for your specific cell type and experimental conditions.
Protocol 1: Qualitative and Semi-Quantitative Analysis of ΔΨm by Fluorescence Microscopy
This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent cells.
Materials:
-
Stilbazolium dye (e.g., DASPEI) stock solution (typically 1-10 mM in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Mitochondrial uncoupler (e.g., FCCP or CCCP) stock solution (typically 10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a fresh working solution of the stilbazolium dye in pre-warmed cell culture medium or HBSS. The final concentration typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye.
-
Add fresh, pre-warmed HBSS to the cells.
-
Image the cells using a fluorescence microscope. For DASPEI, typical excitation is around 488 nm and emission is collected above 530 nm.
-
-
Positive Control (Depolarization):
-
To confirm that the observed fluorescence is dependent on ΔΨm, treat a parallel set of stained cells with a mitochondrial uncoupler.
-
Add FCCP (final concentration 1-10 µM) or CCCP (final concentration 5-50 µM) to the cells and incubate for 5-10 minutes.[2]
-
Image the cells immediately. A significant decrease in mitochondrial fluorescence intensity indicates successful depolarization and validates the assay.
-
-
Data Analysis:
-
Qualitatively assess the changes in mitochondrial fluorescence between control and treated cells.
-
For semi-quantitative analysis, measure the mean fluorescence intensity of individual mitochondria or defined regions of interest (ROIs) within cells using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Quantitative Analysis of ΔΨm by Flow Cytometry
This protocol is ideal for high-throughput analysis of ΔΨm in suspension cells or trypsinized adherent cells.
Materials:
-
Stilbazolium dye stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Mitochondrial uncoupler stock solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, collect the desired number of cells (typically 1x10^6 cells/sample).
-
For adherent cells, gently trypsinize, collect, and resuspend the cells in complete medium.
-
-
Dye Loading:
-
Centrifuge the cells and resuspend the pellet in pre-warmed medium containing the stilbazolium dye at the optimized concentration.
-
Incubate for 15-30 minutes at 37°C.
-
-
Positive Control:
-
In a separate tube, treat cells with the mitochondrial uncoupler for 5-10 minutes following the dye loading step.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS for analysis.
-
Acquire data on the flow cytometer using the appropriate laser for excitation and emission filters.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the stilbazolium dye signal in the control and treated samples. A decrease in gMFI in the uncoupler-treated sample confirms a ΔΨm-dependent signal.
-
Experimental Workflow and Controls
A robust experimental design is critical for the reliable interpretation of ΔΨm measurements.
Caption: A generalized workflow for measuring ΔΨm using stilbazolium dyes.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Troubleshooting/Considerations |
| High background fluorescence | Incomplete removal of excess dye, suboptimal dye concentration. | Optimize washing steps; perform a dye concentration titration. |
| No change in fluorescence after uncoupler treatment | Cells are unhealthy or dead; dye is not reporting on ΔΨm. | Check cell viability (e.g., with Trypan Blue); verify dye integrity. |
| High cell-to-cell variability | Heterogeneous cell population; phototoxicity. | Use a clonal cell line if possible; reduce laser power and exposure time during imaging. |
| Signal decreases over time (photobleaching) | Excessive exposure to excitation light. | Minimize light exposure; use an anti-fade mounting medium for fixed samples (if applicable). |
Advanced Considerations and Alternative Probes
While stilbazolium dyes are valuable tools, it is important to be aware of their limitations and to consider alternative probes for specific applications.
-
Plasma Membrane Potential: Like all cationic probes, the accumulation of stilbazolium dyes is also influenced by the plasma membrane potential. While the mitochondrial potential is the dominant factor, significant changes in plasma membrane potential can affect the results.
-
Dye Efflux: Multidrug resistance (MDR) pumps can actively extrude some fluorescent dyes from cells, potentially confounding measurements.[7]
-
Alternative Dyes:
-
Rhodamine 123, TMRM, and TMRE: These are widely used cationic dyes for measuring ΔΨm.[4][8]
-
JC-1: This ratiometric dye forms J-aggregates in polarized mitochondria (red fluorescence) and exists as monomers in the cytoplasm and depolarized mitochondria (green fluorescence). The ratio of red to green fluorescence provides a more quantitative measure of ΔΨm.[2]
-
MitoTracker Dyes: Some MitoTracker probes accumulate based on ΔΨm and can be used for this purpose.[4][9]
-
Conclusion: Illuminating Mitochondrial Health
Stilbazolium dyes offer a reliable and accessible method for investigating mitochondrial membrane potential. By understanding the principles of their function and adhering to rigorous experimental design, researchers can gain valuable insights into mitochondrial health and its role in cellular physiology and disease. As with any technique, careful optimization and the use of appropriate controls are paramount for obtaining accurate and reproducible results.
References
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Perry, S. W., Norman, J. P., Barbieri, J., Brown, E. B., & Gelbard, H. A. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98–115. [Link]
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Augustine, F. (2025, April 8). Mitochondrial Fluorescent Dyes- Imaging Morphology and Function. YouTube. Retrieved from [Link]
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Dickinson, B. C., Srikun, D., & Chang, C. J. (2013). Imaging reversible mitochondrial membrane potential dynamics with a masked rhodamine voltage reporter. Chemical Science, 4(3), 106-113. [Link]
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Virdi, G., & Choi, M. (2022, September 21). Live-cell imaging: Mitochondria membrane potential. Protocols.io. [Link]
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Mishchenko, T. A., Balalaeva, I. V., Gorokhova, A. A., Dudenkova, V. V., & Antonenko, Y. N. (2022). Is the Mitochondrial Membrane Potential (∆Ψ) Correctly Assessed? Intracellular and Intramitochondrial Modifications of the ∆Ψ Probe, Rhodamine 123. International Journal of Molecular Sciences, 23(3), 1163. [Link]
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Sivandzade, F., & Cucullo, L. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. [Link]
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ICT. (2016, August 25). Solutions to Detect Mitochondrial Membrane Potential. YouTube. Retrieved from [Link]
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Poot, M., Gibson, L. L., & Vereyken, C. (1997). Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580). Cytometry, 27(4), 358–364. [Link]
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McKenzie, M., Lim, S. C., & Duchen, M. R. (2022, August 3). Mitochondrial Calcium & Mitochondrial Membrane Potential-Fluorescent Microscopy l Protocol Preview. YouTube. Retrieved from [Link]
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Scaduto, R. C., & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1 Pt 1), 469–477. [Link]
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Kasprzak, A. A., & Hagedorn, R. (1993). Incorporation of stilbazolium merocyanines into resting and stimulated mononuclear leukocytes. Journal of Photochemistry and Photobiology B: Biology, 17(2), 151-157. [Link]
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Christensen, J. B., Jensen, A. D., & Kristiansen, K. (2010). Development of a No-Wash Assay for Mitochondrial Membrane Potential Using the Styryl Dye DASPEI. Journal of Biomolecular Screening, 15(9), 1073-1083. [Link]
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Benz, R., & McLaughlin, S. (1983). The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone). Biophysical Journal, 41(3), 381–398. [Link]
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Cossarizza, A., & Salvioli, S. (2001). Using flow cytometry for mitochondrial assays. Methods in Cell Biology, 63, 467-488. [Link]
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El-Ghamry, H. A., El-Sayed, Y. S., & El-Newehy, M. H. (2022). Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. Molecules, 27(24), 8861. [Link]
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Christensen, J. B., Jensen, A. D., & Kristiansen, K. (2010). Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI. Journal of Biomolecular Screening, 15(9), 1073-1083. [Link]
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Starkov, A. A. (2013). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Comprehensive Physiology, 3(2), 759–794. [Link]
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Mukherjee, S. (2017, May 3). Does anybody have used MitoTracker Red to detect changes in Mitochondrial membrane potential? ResearchGate. [Link]
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StainsFile. (n.d.). Structural Classification of Dyes. Retrieved from [Link]
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Benkhaya, S., El Harfi, S., & El Harfi, A. (2017). Classifications, properties and applications of textile dyes: A review. Applied Journal of Environmental Engineering Science, 3(3), 311-320. [Link]
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ResearchGate. (2017, October 8). Flow Cytometry using MitoTracker Mitochondrial dye? Retrieved from [Link]
-
ResearchGate. (n.d.). Confocal microscopy for mitochondrial staining. (A) Cells were grown to... Retrieved from [Link]
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Li, J., et al. (2021). Membrane-Activated Fluorescent Probe for High-Fidelity Imaging of Mitochondrial Membrane Potential. ACS Sensors, 6(12), 4349–4357. [Link]
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Brennan, J. P., et al. (2006). Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation. Cardiovascular Research, 72(2), 312-320. [Link]
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Ward, R. V., et al. (2008). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of Neuroscience Methods, 175(2), 226–237. [Link]
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Illuminating Membranes: A Guide to Two-Photon Microscopy with N-Octadecyl-4-stilbazole Bromide (OSB)
Introduction: Beyond the Diffraction Limit with Two-Photon Excitation
Two-photon microscopy (TPM) has emerged as an indispensable tool in modern biological research, offering distinct advantages for imaging deep within scattering tissues with reduced phototoxicity and photobleaching compared to conventional confocal microscopy.[1][2] This is achieved through the non-linear excitation of fluorophores, where two near-infrared (NIR) photons simultaneously excite a fluorescent molecule, a phenomenon first predicted by Maria Göppert-Mayer. The use of longer wavelength NIR light allows for deeper tissue penetration due to reduced scattering.[1][3] For researchers focused on dynamic cellular processes, particularly at the plasma membrane, the choice of a suitable fluorescent probe is paramount. N-Octadecyl-4-stilbazole Bromide (OSB), a lipophilic styryl dye, presents a compelling option for labeling cell membranes for TPM applications.[4] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing OSB in two-photon imaging.
Understanding this compound (OSB): A Versatile Membrane Probe
OSB is an amphiphilic molecule characterized by a hydrophilic stilbazole headgroup and a long, hydrophobic octadecyl tail.[4] This structure dictates its utility as a membrane stain; the hydrophobic tail readily intercalates into the lipid bilayer of cell membranes, while the fluorescent stilbazole headgroup resides at the membrane-water interface.[4] The fluorescence of OSB is sensitive to the polarity of its microenvironment, a property that can be exploited to study membrane dynamics and organization.[4]
Mechanism of Membrane Integration and Fluorescence
The octadecyl chain of OSB anchors the molecule within the hydrophobic core of the lipid bilayer, while the positively charged pyridinium group of the stilbazole headgroup orients itself towards the polar headgroups of the phospholipids and the aqueous environment. This precise orientation and the sensitivity of the stilbazole fluorophore to its local environment are key to its function.
Figure 1: Mechanism of OSB intercalation into the cell membrane.
Photophysical Properties of OSB
| Property | Value/Range | Reference/Note |
| One-Photon Absorption (λ_max) | ~350-450 nm (in organic solvents) | General range for stilbazolium dyes.[1] |
| One-Photon Emission (λ_em) | ~550-650 nm (in organic solvents) | Dependent on solvent polarity. |
| Two-Photon Excitation (λ_2P,ex) | Estimated 700-900 nm | Based on data for similar styryl dyes.[5] Optimal wavelength needs empirical determination. |
| Two-Photon Action Cross-Section (σ_2p) | Not specified for OSB | Values for similar styryl dyes can range from tens to hundreds of GM.[5] |
| Molecular Weight | 514.64 g/mol | [4] |
| Formula | C₃₁H₄₈BrN | [4] |
Note: The exact spectral properties of OSB when bound to a membrane will differ from those in solution. It is crucial to empirically determine the optimal imaging parameters for your specific experimental setup.
Experimental Protocols
The following protocols provide a starting point for using OSB in two-photon microscopy. Optimization may be required depending on the cell type, tissue, and imaging system.
Workflow for Two-Photon Imaging with OSB
Figure 2: General workflow for two-photon imaging using OSB.
Protocol 1: Live Cell Staining and Imaging
This protocol is designed for staining adherent cells grown on coverslips suitable for microscopy.
Materials:
-
This compound (OSB)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Adherent cells grown on imaging-quality coverslips or chamber slides
Procedure:
-
Prepare a 1 mM OSB stock solution in DMSO. Store the stock solution protected from light at -20°C.
-
Culture cells to the desired confluency on imaging-compatible dishes.
-
Prepare the staining solution: Dilute the 1 mM OSB stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.
-
Image the cells immediately using a two-photon microscope.
Two-Photon Imaging Parameters (Starting Point):
-
Excitation Wavelength: 780-820 nm. Perform a lambda scan if your system allows, to determine the optimal excitation wavelength.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
Emission Filter: A bandpass filter appropriate for capturing the emission of OSB (e.g., 575-630 nm) should be used.
-
Detector: Use a high-sensitivity non-descanned detector (NDD).
Protocol 2: Tissue Staining and Imaging
This protocol is a general guideline for staining fresh or fixed tissue slices.
Materials:
-
This compound (OSB)
-
DMSO
-
PBS or appropriate buffer for the tissue
-
Tissue slices (e.g., brain slices, organoids)
Procedure:
-
Prepare a 1 mM OSB stock solution in DMSO.
-
Prepare the staining solution: Dilute the OSB stock solution in the appropriate buffer to a final concentration of 10-50 µM.
-
Incubate the tissue slices in the staining solution for 30-60 minutes at room temperature or 37°C, protected from light. The incubation time may need to be optimized.
-
Wash the tissue slices several times with fresh buffer to remove unbound dye.
-
Mount the tissue in an appropriate imaging chamber with buffer.
-
Image the tissue using a two-photon microscope with similar imaging parameters as for live cells, adjusting for the scattering properties of the tissue.
Causality in Experimental Choices and Self-Validation
-
Choice of Solvent for Stock Solution: DMSO is used to dissolve the hydrophobic OSB. A high-quality, anhydrous grade is essential to prevent precipitation.
-
Staining Concentration and Time: The optimal concentration and incubation time represent a balance between achieving sufficient signal and minimizing potential cytotoxicity or non-specific binding. It is recommended to perform a titration to determine the lowest effective concentration.
-
Washing Steps: Thorough washing is critical to reduce background fluorescence from unbound dye, thereby improving the signal-to-noise ratio.
-
Imaging Medium: For live-cell imaging, using a medium with reduced autofluorescence is crucial for obtaining high-contrast images.
-
Laser Power Management: To ensure the validity of dynamic studies and maintain cell health, always start with low laser power and gradually increase it. A self-validating protocol involves confirming cell viability post-imaging (e.g., using a viability stain if the experiment allows).
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Suboptimal excitation/emission settings. Low staining concentration. | Empirically determine the optimal two-photon excitation wavelength. Increase dye concentration or incubation time. Ensure appropriate emission filters are in use. |
| High Background | Incomplete removal of unbound dye. Autofluorescence from medium or sample. | Increase the number and duration of washing steps. Use a low-autofluorescence imaging medium. Acquire an unstained control image to assess background levels. |
| Phototoxicity | High laser power. Prolonged exposure. | Use the lowest possible laser power. Reduce the pixel dwell time or increase the scanning speed. Limit the duration of time-lapse imaging. |
| Photobleaching | High laser power. Repeated scanning of the same area. | Reduce laser power. Use a more sensitive detector. Average multiple, faster scans instead of a single slow scan. |
Conclusion
This compound is a valuable tool for visualizing cell membranes in two-photon microscopy. Its straightforward staining protocol and sensitivity to the membrane environment make it suitable for a range of applications in cell biology and neuroscience. By understanding the principles of two-photon excitation and carefully optimizing staining and imaging parameters, researchers can leverage the power of OSB to gain deeper insights into the intricate and dynamic world of cellular membranes.
References
- Bestvater, F., Spiess, E., Stobrawa, G., Hacker, M., Feurer, T., Porwol, T., ... & Acker, H. (2002). Two-photon fluorescence absorption and emission spectra of dyes relevant for cell imaging. Journal of Microscopy, 208(2), 108-115.
- Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76.
- Hales, J. M., Cozzuol, M., Screen, T. E., Anderson, H. L., & Belfield, K. D. (2004). Two-photon absorption in a series of symmetrically substituted porphyrins. Optics Letters, 29(16), 1891-1893.
- Helmchen, F., & Denk, W. (2005). Deep tissue two-photon microscopy.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Pantar, A. V., Fonin, A. V., Povarov, A. S., Sulatskaya, A. I., & Antson, A. A. (2019). Rigidly linked styryl-pyridinium dyes as bright two-photon fluorescent probes for cellular bioimaging.
- Patterson, G. H., & Piston, D. W. (2000). Photobleaching in two-photon excitation microscopy. Biophysical Journal, 78(4), 2159-2162.
- Vertex AI Search. (2024). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Excitation Spectra of Various Fluorescent Proteins within a Broad Excitation Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
Application Notes and Protocols for N-Octadecyl-4-stilbazole Bromide in the Study of Ion Channel Activity
Introduction: Illuminating Ion Channel Function with N-Octadecyl-4-stilbazole Bromide
Ion channels, as fundamental regulators of cellular physiology, are paramount targets in drug discovery and biomedical research.[1] Their intricate control over ion flux governs everything from neuronal signaling to muscle contraction. Consequently, the ability to accurately monitor and characterize the activity of these channels is crucial for understanding disease pathogenesis and developing novel therapeutics. While electrophysiological techniques like patch-clamp remain the gold standard for directly measuring ion channel currents, they can be low-throughput and technically demanding.[2]
Fluorescence-based assays have emerged as a powerful, higher-throughput alternative for assessing ion channel function in living cells.[1][3][4] These methods often rely on probes that can report changes in membrane potential or specific ion concentrations, which are direct consequences of ion channel activity.[3][5] this compound (OSB) is a lipophilic, fluorescent dye that integrates into the cell membrane, offering a sensitive tool to indirectly monitor the activity of ion channels through its environment-sensitive fluorescence.[5] This guide provides a comprehensive overview and detailed protocols for utilizing OSB to study ion channel activity, with a focus on its application in identifying and characterizing ion channel modulators.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of OSB is essential for its effective application in biological assays.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈BrN | |
| Molecular Weight | 514.64 g/mol | |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is low. | General knowledge for lipophilic dyes |
| Fluorescence | Excitation and emission maxima are dependent on the membrane environment. |
Mechanism of Action: OSB as a Reporter of Ion Channel-Mediated Membrane Potential Changes
This compound's utility in studying ion channel activity stems from its identity as a potentiometric fluorescent probe. Its amphipathic structure, featuring a hydrophobic octadecyl tail and a hydrophilic stilbazole headgroup, facilitates its insertion and orientation within the plasma membrane's lipid bilayer.[5] The fluorescence of the stilbazole moiety is highly sensitive to the local electric field.
When an ion channel opens, the resulting flux of ions across the membrane alters the transmembrane potential. This change in the electric field is sensed by the OSB molecules embedded in the membrane, leading to a corresponding change in their fluorescence intensity or emission spectrum. For instance, depolarization of the membrane typically causes a decrease in the fluorescence of certain potentiometric dyes, while hyperpolarization can lead to an increase. By monitoring these fluorescence changes, one can indirectly infer the activity of the ion channels responsible for the shifts in membrane potential.
Mechanism of OSB in reporting ion channel activity.
Experimental Protocols
Protocol 1: High-Throughput Screening for Ion Channel Potentiators using a Fluorescence Plate Reader
This protocol outlines a general method for screening a compound library to identify potentiators of a specific ion channel expressed in a cell line.
Materials:
-
HEK-293 cells stably expressing the ion channel of interest (e.g., a voltage-gated potassium channel).
-
This compound (OSB).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
High-Potassium Buffer (Assay Buffer with KCl concentration adjusted to induce depolarization, e.g., 140 mM).
-
Compound library dissolved in DMSO.
-
Known channel opener (positive control) and blocker (negative control).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with bottom-read capabilities and appropriate filters for OSB.
Procedure:
-
Cell Plating:
-
Seed the HEK-293 cells expressing the target ion channel into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare a stock solution of OSB in DMSO (e.g., 1-10 mM).
-
Dilute the OSB stock solution in Assay Buffer to the final working concentration (typically 1-10 µM). Vortex thoroughly.
-
Remove the cell culture medium from the plates and wash the cells once with Assay Buffer.
-
Add the OSB loading solution to each well and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds, positive control, and negative control in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After the dye loading incubation, gently remove the OSB solution and wash the cells twice with Assay Buffer.
-
Add the compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for OSB.
-
Record a baseline fluorescence reading.
-
Using the plate reader's injection system, add the High-Potassium Buffer to all wells to induce depolarization.
-
Immediately begin kinetic fluorescence readings for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the compound concentration to generate dose-response curves and determine the EC₅₀ for potentiators.
Experimental workflow for HTS of ion channel potentiators.
Protocol 2: Characterization of Potentiator Activity using Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of ion channel activity in individual cells.
Materials:
-
Cells grown on glass coverslips expressing the ion channel of interest.
-
This compound (OSB).
-
Perfusion system for solution exchange.
-
Assay Buffer and High-Potassium Buffer.
-
Test potentiator compound.
-
Inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on coverslips 24-48 hours before the experiment.
-
Load the cells with OSB as described in Protocol 1.
-
-
Microscopy Setup:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with Assay Buffer.
-
Focus on a field of healthy cells and acquire a baseline fluorescence image.
-
-
Compound Application and Stimulation:
-
Switch the perfusion to Assay Buffer containing the test potentiator and perfuse for 5-10 minutes.
-
Acquire another fluorescence image.
-
Switch the perfusion to High-Potassium Buffer (with the potentiator still present) to induce depolarization.
-
Acquire a time-lapse series of images to capture the change in fluorescence.
-
-
Image Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI over time.
-
Plot the change in fluorescence intensity to visualize the effect of the potentiator on the depolarization-induced signal.
-
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Increase the number and duration of wash steps after dye loading. |
| No or weak fluorescence signal | Low dye concentration; photobleaching. | Optimize OSB concentration; reduce excitation light intensity or exposure time. |
| Inconsistent results between wells | Uneven cell seeding; edge effects. | Ensure a homogenous cell suspension during plating; avoid using the outer wells of the plate. |
| Cell death or morphological changes | Compound toxicity; phototoxicity. | Perform a cytotoxicity assay for the compounds; minimize light exposure. |
Conclusion
This compound serves as a valuable tool for the indirect study of ion channel activity. Its sensitivity to changes in membrane potential allows for the development of robust and high-throughput fluorescence-based assays for the identification and characterization of ion channel modulators. The protocols provided herein offer a solid foundation for researchers to employ OSB in their investigations of ion channel function and its role in health and disease.
References
-
González, J. E., Oades, K., Leychkis, Y., Harootunian, A., & Negulescu, P. A. (1999). Cell-based assays and instrumentation for screening ion-channel targets. Drug Discovery Today, 4(9), 431-439. [Link]
-
MySkinRecipes. This compound. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
-
Neher, E., & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres. Nature, 260(5554), 799–802. [Link]
-
Pérez-Cornejo, P., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1218512. [Link]
-
Scherer-Singler, U., et al. (2015). Novel screening techniques for ion channel targeting drugs. Channels, 9(6), 344-353. [Link]
-
Tantama, M., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. Membranes, 11(11), 856. [Link]
Sources
- 1. Cell-based assays and instrumentation for screening ion-channel targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Phototoxicity of N-Octadecyl-4-stilbazole Bromide
Welcome to the technical support guide for N-Octadecyl-4-stilbazole Bromide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on understanding and mitigating the phototoxic effects associated with this fluorescent membrane probe. Our goal is to equip you with the knowledge to acquire high-quality, reproducible data while maintaining the physiological health of your live samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and the challenges of phototoxicity.
Q1: What is this compound and what is it used for?
A1: this compound is an amphiphilic styryl dye used as a fluorescent probe in biological and materials science research.[1] Its structure consists of a hydrophilic, fluorescent stilbazole headgroup and a long, hydrophobic octadecyl tail. This design allows it to readily insert into lipid bilayers, making it an excellent tool for studying membrane dynamics, fluidity, and vesicle trafficking.[1]
Q2: What is phototoxicity and why does it occur with this dye?
A2: Phototoxicity refers to the damage caused to cells and tissues by light-activated compounds.[2] In fluorescence microscopy, a fluorophore like this compound absorbs light energy, moving to an excited electronic state. While most of this energy is released as fluorescence, some can be transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide anions.[3] These ROS can then damage cellular components like DNA, proteins, and lipids, leading to impaired cell function and eventual cell death.[2][4]
Q3: What are the common signs of phototoxicity in my experiments?
A3: The signs of phototoxicity can range from subtle to severe.[2] Obvious signs include membrane blebbing, vacuole formation, cessation of cellular processes (e.g., mitosis, motility), and ultimately, cell lysis or apoptosis.[3] More subtle, but equally problematic, effects include altered signaling pathways, changes in gene expression, and the generation of experimental artifacts that can compromise the validity of your data.[2]
Q4: Is phototoxicity the same as photobleaching?
A4: No, but they are related. Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal. Phototoxicity is the damage caused to the biological sample. Both phenomena are driven by the same initial event—light excitation of the fluorophore. Aggressive imaging conditions that cause rapid photobleaching are very likely to be causing significant phototoxicity. Therefore, photobleaching can serve as an indirect indicator of phototoxic stress.[2]
Section 2: The Mechanism of Phototoxicity
Understanding the causal pathway of phototoxicity is critical for designing effective mitigation strategies. The process begins with the excitation of the dye by an external light source and culminates in widespread cellular damage.
-
Excitation and Intersystem Crossing: Upon absorbing a photon, the stilbazole fluorophore transitions from its ground state (S₀) to an excited singlet state (S₁). From here, it can either relax by emitting a photon (fluorescence) or undergo "intersystem crossing" to a long-lived excited triplet state (T₁).
-
Energy Transfer to Oxygen: The dye in its triplet state is a potent photosensitizer. It can transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in cells, converting it into highly reactive singlet oxygen (¹O₂).
-
Generation of Reactive Oxygen Species (ROS): This initial reaction triggers a cascade, leading to the formation of other ROS, including superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).
-
Cellular Damage: These ROS indiscriminately attack vital cellular macromolecules. This includes lipid peroxidation (damaging membranes), protein oxidation (impairing enzyme function), and DNA strand breaks (genotoxicity).[4]
Section 3: Troubleshooting Guide
This guide is designed to help you identify and solve specific issues related to phototoxicity during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal loss (photobleaching) and no cell recovery post-imaging. | Excessive Illumination: Laser power is too high, or exposure times are too long. This accelerates both photobleaching and the generation of cytotoxic ROS. | 1. Reduce Laser Power: Decrease to the lowest level that provides a usable signal-to-noise ratio (SNR). 2. Shorten Exposure Time: Use the shortest possible exposure time. Compensate for lower signal by increasing camera gain or using a more sensitive detector. 3. Reduce Acquisition Frequency: For time-lapse imaging, increase the interval between acquisitions. |
| Cells show morphological changes (blebbing, shrinking) during or after imaging. | Acute Phototoxic Stress: High concentrations of ROS are causing rapid membrane and cytoskeletal damage. | 1. Optimize Dye Concentration: Use the lowest concentration of this compound that gives adequate membrane staining. Titrate down from the manufacturer's recommendation. 2. Add Antioxidants: Supplement your imaging medium with ROS scavengers. (See Section 5 for a detailed protocol). 3. Minimize Illumination: Implement the solutions for excessive illumination mentioned above. |
| Biological process under study (e.g., mitosis, endocytosis) is arrested or altered. | Sub-lethal Phototoxicity: ROS levels are not high enough to cause immediate death but are sufficient to disrupt sensitive cellular signaling pathways. | 1. Perform Phototoxicity Controls: Image a control group of cells under identical conditions but without the scientific stimulus to ensure the imaging itself is not causing the observed effect. 2. Use a Different Imaging Modality: If available, switch to a less damaging technique like spinning-disk confocal or light-sheet microscopy, which reduces out-of-focus illumination.[2] 3. Implement Antioxidant Strategy: Use a validated antioxidant like Ascorbic Acid or Trolox.[1][5] |
| Fluorescence signal appears patchy or internalized in unusual patterns. | Membrane Damage and Dye Internalization: Phototoxic damage to the plasma membrane can lead to uncontrolled uptake of the dye into the cytoplasm or organelles. | 1. Verify Staining Protocol: Ensure incubation times are appropriate and that the dye is localizing correctly before starting a long-term imaging experiment with a quick, low-exposure snapshot. 2. Lower Illumination Dose: This is a clear sign of excessive light exposure. Immediately reduce the total photon dose delivered to the sample. |
Section 4: Experimental Protocols for Mitigation
A proactive approach is the most effective way to manage phototoxicity. This involves both optimizing imaging parameters and preparing your sample to be more resilient.
Protocol 1: Optimizing Imaging Parameters
The goal is to follow the "ALAP" (As Low As Possible) principle for light exposure.
-
Determine Minimum Dye Concentration:
-
Prepare a serial dilution of this compound (e.g., 10 µM, 5 µM, 2 µM, 1 µM).
-
Stain separate wells of cells with each concentration.
-
Using a low laser power (e.g., 1-5%), determine the lowest concentration that provides a clear membrane signal above background. This is your optimal working concentration.
-
-
Establish Minimum Laser Power and Exposure:
-
Using cells stained with the optimal dye concentration, start with the laser at its lowest setting.
-
Gradually increase laser power until the signal is clearly distinguishable from noise.
-
Next, with this laser power, find the shortest camera exposure time that maintains a good signal.
-
Causality: Minimizing the number of photons hitting the sample directly reduces the number of excitation events, thereby lowering the probability of both triplet state formation and subsequent ROS generation.[6]
-
-
Optimize Acquisition Settings:
-
Use Sensitive Detectors: If available, use high quantum efficiency detectors (e.g., sCMOS, EM-CCD) that can capture a usable signal with less light.
-
Binning: Apply camera pixel binning (e.g., 2x2 or 4x4) to increase sensitivity at the cost of some spatial resolution. This allows for shorter exposure times.
-
Time-lapse Intervals: For longitudinal studies, use the longest possible interval between time points that still captures the dynamics of your biological question.
-
Protocol 2: Using Antioxidants to Scavenge ROS
Supplementing the imaging medium with antioxidants is a powerful chemical method to neutralize ROS as they are formed.[5]
-
Reagent Preparation:
-
Ascorbic Acid (Vitamin C): Prepare a 100 mM stock solution in sterile water. Filter sterilize. Ascorbic acid is prone to oxidation, so prepare this stock fresh on the day of the experiment.
-
Trolox (a water-soluble Vitamin E analog): Prepare a 100 mM stock solution in ethanol or DMSO.[7] Store at -20°C.
-
-
Application to Cells:
-
Thirty minutes to one hour before imaging, replace the normal culture medium with imaging medium (e.g., phenol red-free DMEM/F12) supplemented with the antioxidant.
-
Recommended Final Concentrations:
-
Self-Validation: Always include a control group of cells that are imaged under identical conditions without the antioxidant to confirm that the agent is indeed providing a protective effect. Also, include a control of cells treated with the antioxidant but not imaged to ensure the agent itself is not toxic at the concentration used.[5]
-
-
Imaging:
-
Perform your imaging experiment as planned, keeping the cells in the antioxidant-supplemented medium throughout the acquisition.
-
Section 5: Quantitative Data & Reference Tables
| Parameter | Recommended Starting Point | Rationale for Phototoxicity Reduction |
| Dye Concentration | 1 - 5 µM | Reduces the number of photosensitizer molecules available to generate ROS. |
| Laser Power | 1 - 10% of maximum | Decreases the photon flux, lowering the rate of fluorophore excitation. |
| Exposure Time | < 200 ms | Minimizes the duration the sample is illuminated per frame. |
| Time-lapse Interval | > 1 minute | Allows cells time to repair sub-lethal damage between exposures. |
| Antioxidant Agent | Typical Working Concentration | Key Considerations |
| Ascorbic Acid | 0.5 - 2 mM[5][8] | Prepare stock solution fresh. Very effective at preventing mitotic defects caused by phototoxicity.[5][10] |
| Trolox | 100 - 500 µM[1] | Cell-permeable Vitamin E analog. Very effective ROS scavenger with low cytotoxicity in many cell lines.[7][11] |
| N-Acetylcysteine (NAC) | 1 - 5 mM[12] | Precursor to the endogenous antioxidant glutathione. Can also have other cellular effects.[4] |
| Sodium Pyruvate | 1 - 10 mM[5] | Often included in cell culture media; acts as a scavenger of hydrogen peroxide. |
References
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Sun, X., Wong, C. C. F., Keefe, J., & Chan, G. K. (2026). The effects of antioxidants on photo-toxicity in fluorescence live-cell imaging. Focus on Microscopy 2026. [Link]
-
Chen, Y., Li, Y., & Chen, C. (2022). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. bioRxiv. [Link]
-
Chen, Y., Li, Y., & Chen, C. (2022). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. ResearchGate. [Link]
-
Chen, Y., Li, Y., & Chen, C. (2022). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. Semantic Scholar. [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8). [Link]
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Icha, J., Weber, M., Waters, J. C., & Norden, C. (n.d.). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Miyamoto, M., Murphy, T. H., Schnaar, R. L., & Coyle, J. T. (1989). Trolox attenuates cortical neuronal injury induced by iron, ultraviolet light, glucose deprivation, or AMPA. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1132-1140. [Link]
-
Laissue, P. F., Al-Khatib, M., & Knop, M. (2020). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Interface Focus, 10(4), 20190103. [Link]
-
Rivas-Curbelo, Y., & Reyes, O. (2012). N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures. Experimental Neurobiology, 21(2), 70-79. [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]
-
Chen, Y., Li, Y., & Chen, C. (2023). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. Journal of Cell Science, 136(21), jcs261430. [Link]
-
ResearchGate. (n.d.). Optimal concentration and time of action of N-acetylcysteine (NAC) for immunofluorescence screening. [Link]
-
Oncul, S., & Tamerler, C. (2011). Tuning of the pro-oxidant and antioxidant activity of trolox through the controlled release from biodegradable poly(trolox ester). Journal of Materials Chemistry, 21(37), 14318-14324. [Link]
-
Satoh, K., Kadofuku, T., & Sakagami, H. (1997). Effect of Trolox, a synthetic analog of alpha-tocopherol, on cytotoxicity induced by UV irradiation and antioxidants. Anticancer Research, 17(4A), 2459-2463. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Styrylpyridine. PubChem. [Link]
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Onufrak, J. R., & Ragauskas, A. J. (2011). Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. Dermatology and Therapy, 1(1), 1-12. [Link]
-
Yoshikawa, Y., Oyamada, H., & Sawa, T. (2005). Protection by L-ascorbic acid against phototoxicity in tin-protoporphyrin-treated suckling rats. Journal of Nutritional Science and Vitaminology, 51(5), 324-328. [Link]
-
National Center for Biotechnology Information. (n.d.). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. [Link]
-
Erol, D. D., & Sari, E. (2025). Topical Instillation of N-Acetylcysteine and N-Acetylcysteine Amide Impedes Age-Related Lens Opacity in Mice. Antioxidants, 14(3), 589. [Link]
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- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging | bioRxiv [biorxiv.org]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Trolox attenuates cortical neuronal injury induced by iron, ultraviolet light, glucose deprivation, or AMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-Octadecyl-4-stilbazole Bromide Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for N-Octadecyl-4-stilbazole Bromide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and achieve robust, reproducible results in your experiments.
Part 1: Understanding the Probe - Mechanism of Action
This compound is an amphiphilic styryl dye, a class of fluorescent probes renowned for their sensitivity to the local environment.[1] Its structure consists of a hydrophilic, fluorescent stilbazole headgroup and a long, lipophilic octadecyl tail. This design allows it to readily insert its hydrophobic tail into the outer leaflet of the plasma membrane of living cells.[1][2]
The key to its function is a significant increase in fluorescence quantum yield upon binding to a lipid membrane compared to when it is in an aqueous solution.[2][3] This property provides an excellent signal-to-noise ratio for selectively visualizing the plasma membrane. Because the positively charged headgroup prevents the dye from passively crossing the membrane, its internalization occurs exclusively through endocytic processes, making it a powerful tool for studying vesicle trafficking and membrane dynamics.[2][4]
Caption: Mechanism of this compound cell labeling.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the optimal excitation and emission wavelengths for this compound? A: While precise spectra can shift based on the membrane environment, a good starting point is an excitation maximum around 480-490 nm and an emission maximum in the range of 620-650 nm.[5] We strongly recommend consulting your supplier's datasheet and running a preliminary spectral scan on your specific imaging system for optimal signal detection.
Q: My signal is weak and the background is high. What is the first thing I should check? A: The most common cause is insufficient washing. Unbound or loosely bound dye in the aqueous medium or on the glass/plastic surface contributes significantly to background fluorescence. Ensure you are performing thorough but gentle washes with a suitable buffer (e.g., PBS or HBSS) after the loading step to remove excess dye.[6][7]
Q: Can I use this dye in media containing serum (e.g., FBS)? A: It is highly discouraged. Serum proteins can bind to the dye, leading to sequestration, increased background fluorescence, and reduced availability of the probe for membrane staining.[7] Perform all staining and washing steps in a protein-free buffer or medium for best results.[7]
Q: How should I prepare and store the stock solution? A: this compound is typically dissolved in a high-quality, anhydrous solvent like DMSO to create a stock solution (e.g., 1-5 mM). Store this stock solution at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided; consider preparing smaller aliquots for daily use.
Part 3: In-Depth Troubleshooting Guide
Low signal is a multifaceted problem. This guide is structured to follow a typical experimental workflow, helping you pinpoint the source of the issue systematically.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
Technical Support Center: Optimizing N-Octadecyl-4-stilbazole Bromide (FM4-64) Staining in Cultured Cells
Welcome to the technical support center for N-Octadecyl-4-stilbazole Bromide, widely known as FM4-64. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this powerful tool for visualizing endocytosis and plasma membrane dynamics in cultured cells. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your staining is both robust and reliable.
Understanding the Tool: The Mechanism of FM4-64
This compound (FM4-64) is an amphipathic styryl dye. Its utility in cell biology stems from a unique set of properties. The molecule consists of a lipophilic tail that anchors into the outer leaflet of the plasma membrane and a hydrophilic head that prevents it from passively crossing the membrane.[1] In aqueous solutions, FM4-64 is largely non-fluorescent. However, upon insertion into the hydrophobic environment of a lipid bilayer, its quantum yield increases dramatically, resulting in bright fluorescence.[2]
This vital dye is actively transported into the cell via endocytosis, making it an invaluable tracer for the endocytic pathway.[3] Over time, FM4-64 will sequentially label the plasma membrane, early endosomes, late endosomes, and finally, lysosomes or vacuoles, providing a dynamic map of membrane trafficking.[3][4][5] It is crucial to remember that FM4-64 is a vital stain; therefore, experiments must be conducted on living cells, as fixation will disrupt the membrane integrity and the active processes required for dye internalization.
Below is a diagram illustrating the staining pathway of FM4-64 in a typical cultured cell.
Caption: Workflow of FM4-64 staining and internalization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of FM4-64 for staining cultured cells?
A1: The optimal working concentration of FM4-64 can vary depending on the cell type and experimental goals. However, a general starting range is 1-10 µM.[1] For routine plasma membrane staining and tracking of endocytosis, a concentration of 5 µM is often a good starting point. It is highly recommended to perform a concentration curve to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio for your specific cell line and imaging system.
| Parameter | Recommended Range | Notes |
| Stock Solution | 1-5 mM in DMSO or sterile water | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][6] |
| Working Solution | 1-20 µM in serum-free medium or buffer (e.g., PBS, HBSS) | Prepare fresh for each experiment.[1][6] |
Q2: How long should I incubate my cells with FM4-64?
A2: The incubation time is critical and depends on the specific cellular compartment you wish to visualize.
-
Plasma Membrane: For labeling only the plasma membrane, a short incubation of 1-5 minutes at room temperature or on ice is sufficient. Performing this step on ice can inhibit endocytosis, providing a more static image of the cell surface.[7]
-
Early Endosomes: To visualize early endosomes, an incubation period of 5-15 minutes at 37°C is typically required.
-
Late Endosomes and Lysosomes: For the dye to reach these compartments, longer incubation times of 30-60 minutes or even longer may be necessary.[1] A pulse-chase experiment, where cells are incubated with the dye for a short period, followed by a wash and incubation in dye-free media, is an excellent method to track the progression of the dye through the endocytic pathway.
Q3: Can I fix my cells after staining with FM4-64?
A3: No, FM4-64 is a vital dye and requires live cells with active membrane transport for proper staining and internalization. Chemical fixation methods, such as those using paraformaldehyde or methanol, will permeabilize the membranes and disrupt the cellular processes that FM4-64 is designed to track. All imaging must be performed on live cells.
Troubleshooting Guide
This section addresses common issues encountered during FM4-64 staining experiments in a question-and-answer format.
Q4: I am seeing very weak or no fluorescence signal. What could be the problem?
A4: Several factors can contribute to a weak or absent FM4-64 signal.
-
Cause: Incorrect dye concentration. The concentration of FM4-64 may be too low for your cell type.
-
Solution: Increase the working concentration of FM4-64 in a stepwise manner, for example, from 5 µM to 10 µM or 15 µM.
-
-
Cause: Dye degradation. FM4-64 is sensitive to light and can degrade over time, especially if not stored properly.[1][7]
-
Solution: Ensure your stock solution is stored at -20°C or -80°C and protected from light.[6] Prepare fresh working solutions for each experiment and avoid prolonged exposure to ambient light.
-
-
Cause: Inactive endocytosis. The internalization of FM4-64 is an active process.[5] If cells are metabolically inactive or unhealthy, endocytosis will be inhibited.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Use a pre-warmed, appropriate buffer or medium for staining. Staining at 37°C will promote active transport.[1]
-
-
Cause: Incorrect filter sets/laser lines.
-
Solution: Verify that your microscope's excitation and emission filters are appropriate for FM4-64. The optimal excitation is around 515 nm, and the emission is around 640 nm.[8]
-
Q5: My images have very high background fluorescence. How can I reduce it?
A5: High background can obscure the specific staining of cellular membranes.
-
Cause: Insufficient washing. Residual unbound dye in the medium will contribute to background fluorescence.
-
Cause: Excessive dye concentration. Using too high a concentration of FM4-64 can lead to non-specific binding and high background.
-
Solution: Titrate the dye concentration downwards to find the optimal balance between signal and background.
-
-
Cause: Autofluorescence from media. Some culture media, particularly those containing phenol red or riboflavin, can be autofluorescent.
-
Solution: For imaging, use a phenol red-free medium or a clear, buffered salt solution like HBSS.
-
Q6: The fluorescence signal is fading very quickly during imaging (photobleaching). What can I do?
A6: Photobleaching is a common issue in fluorescence microscopy, and FM4-64 is susceptible to it.[4]
-
Cause: Excessive light exposure. High laser power or long exposure times will accelerate photobleaching.
-
Solution: Reduce the laser power to the lowest level that still provides a detectable signal. Use the shortest possible exposure time. When performing time-lapse imaging, minimize the frequency of image acquisition.
-
-
Cause: Cellular stress. Stressed or dying cells can be more prone to photobleaching.
-
Solution: Ensure optimal cell health and imaging conditions (temperature, CO2). Consider using an anti-fade reagent in your imaging medium if it is compatible with live-cell imaging.
-
Q7: I am observing staining in intracellular compartments other than the endocytic pathway, such as the mitochondria. Is this normal?
A7: While FM4-64 is primarily a marker for the endocytic pathway, some studies have reported its accumulation in other organelles, including mitochondria, particularly after prolonged incubation times.[5][9]
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Cause: Extended incubation. The longer the dye is present in the cytoplasm, the higher the likelihood of non-specific accumulation in other membranous structures.
-
Solution: To specifically label the endocytic pathway, use the shortest effective incubation time. For tracking experiments, a pulse-chase approach is highly recommended. This involves a short incubation with the dye, followed by washing and chasing in a dye-free medium. This method helps to ensure that the observed fluorescence is due to the trafficking of the initial cohort of labeled vesicles.
-
Experimental Protocols
Protocol 1: General Staining of Plasma Membrane and Endosomes in Adherent Cells
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).
-
Preparation of Staining Solution: Prepare a working solution of 5-10 µM FM4-64 in a serum-free medium or a suitable buffer (e.g., HBSS).[6] Pre-warm the solution to 37°C.
-
Staining: Remove the culture medium and gently wash the cells once with pre-warmed PBS. Add the FM4-64 staining solution to the cells.
-
Incubation: Incubate the cells at 37°C.[1]
-
For plasma membrane staining: 1-5 minutes.
-
For endosome visualization: 5-30 minutes.
-
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed, dye-free medium or PBS to remove unbound dye.[6]
-
Imaging: Immediately image the live cells using a fluorescence microscope with appropriate filter sets (Excitation: ~515 nm, Emission: ~640 nm).[8]
Protocol 2: Pulse-Chase Experiment to Track Endocytosis
-
Cell Preparation: As in Protocol 1.
-
Pulse: Incubate the cells with 5-10 µM FM4-64 in serum-free medium for a short period (e.g., 2-5 minutes) at 37°C.
-
Wash: Quickly and thoroughly wash the cells 3-4 times with pre-warmed, dye-free medium to remove all extracellular dye.
-
Chase: Add fresh, pre-warmed, dye-free medium to the cells and return them to the 37°C incubator.
-
Imaging: Image the cells at various time points after the chase (e.g., 5, 15, 30, and 60 minutes) to track the movement of the fluorescently labeled vesicles through the endocytic pathway.
Caption: Pulse-Chase experimental workflow for FM4-64.
References
-
Fischer-Parton, S., Parton, R. M., Hickey, P. C., Dijksterhuis, J., Atkinson, H. A., & Read, N. D. (2000). Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae. Journal of Microscopy, 198(3), 246–259. [Link]
-
University of California, Berkeley. (n.d.). FM 4-64 labeling of yeast vacuole membranes. Retrieved January 25, 2026, from [Link]
-
Stenovec, M., Kreft, M., Grilc, S., Pangrsic, T., & Zorec, R. (2004). Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64. Biophysical Journal, 87(4), 2789–2797. [Link]
-
Chow, F., Mohammad, E., & McFarlane, H. E. (2022). Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using FM4-64 staining. STAR Protocols, 3(2), 101349. [Link]
-
Rigal, A., & Vert, G. (2015). Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells. In Plant Cell Expansion (pp. 93-103). Humana Press. [Link]
-
Read, N. D., & Parton, R. M. (2000). Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae. Journal of Microscopy, 198(Pt 3), 246–259. [Link]
-
Rigal, A., & Vert, G. (2015). Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells. Methods in Molecular Biology, 1242, 93–103. [Link]
-
Bolte, S., Talbot, C., Boutte, Y., Catrice, O., Read, N. D., & Satiat-Jeunemaitre, B. (2004). FM-dyes as experimental probes for dissecting vesicle trafficking in living plant cells. Journal of Microscopy, 214(2), 159–173. [Link]
-
Gaffield, M. A., & Betz, W. J. (2006). Measuring Exocytosis in Neurons Using FM Labeling. Journal of Visualized Experiments, 1(1), 84. [Link]
-
Peñalva, M. A. (2005). Tracing the endocytic pathway of Aspergillus nidulans with FM4-64. Fungal Genetics and Biology, 42(12), 963–975. [Link]
-
Sino Biological. (n.d.). How to solve the high background staining? Retrieved January 25, 2026, from [Link]
Sources
- 1. FM4-64 | TargetMol [targetmol.com]
- 2. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Tracing the endocytic pathway of Aspergillus nidulans with FM4-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Octadecyl-4-stilbazole Bromide (OSB) Handling Guide
Welcome to the technical support center for N-Octadecyl-4-stilbazole Bromide (OSB). As a long-chain, amphiphilic fluorescent probe, OSB is a powerful tool for studying membrane dynamics and lipid bilayers.[1] However, its unique structure—a long hydrophobic octadecyl tail attached to a hydrophilic stilbazole head group—presents a common challenge: precipitation in aqueous buffer systems.
This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the factors governing OSB solubility. We will move beyond simple instructions to explain the physicochemical principles at play, empowering you to troubleshoot and prevent precipitation effectively in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with OSB.
Q1: I added OSB powder directly to my phosphate buffer, and it won't dissolve. What went wrong?
A: This is a frequent issue stemming from OSB's amphiphilic nature. The C18 nonpolar tail is extremely hydrophobic, leading to very low intrinsic solubility in water.[2] Direct addition to an aqueous buffer often results in the formation of insoluble aggregates before the molecules can properly hydrate and disperse. The recommended method is to first create a concentrated stock solution in a water-miscible organic solvent.
Q2: What is the best solvent for preparing a concentrated OSB stock solution?
A: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol are excellent first choices. These solvents can effectively solvate the hydrophobic octadecyl chain, allowing for the preparation of a clear, concentrated stock solution (e.g., 1-10 mM). This stock can then be carefully diluted into your aqueous buffer.
Q3: My OSB solution was clear initially but precipitated after I placed it on ice. Why?
A: Temperature significantly impacts both solubility and the aggregation behavior of surfactants.[3][4] A decrease in temperature generally lowers the solubility of most compounds, which can cause the OSB to crash out of solution. Furthermore, the stability of the micellar structures that keep OSB dissolved can be temperature-dependent.[5] Unless validated otherwise, it is best to prepare and store OSB solutions at a constant room temperature.
Q4: What is the "Critical Micelle Concentration (CMC)," and why is it important for OSB?
A: The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. Below the CMC, OSB exists primarily as individual molecules (monomers) in solution. Above the CMC, these monomers self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded in the core and the hydrophilic heads face the aqueous environment.[6] Working at concentrations well above the CMC is often a key strategy to prevent precipitation, as these micellar structures are typically highly soluble.
Q5: Does the type of buffer or its salt concentration affect OSB solubility?
A: Absolutely. As a cationic surfactant, OSB's behavior is influenced by the ionic environment.[7] Increasing the salt concentration (ionic strength) of the buffer can lower the CMC by shielding the electrostatic repulsion between the positively charged head groups, promoting micelle formation.[6] However, excessively high concentrations of certain anions (especially multivalent ones like phosphate or sulfate) can lead to ion-pairing and precipitation, a phenomenon known as "salting out."[8]
Section 2: In-Depth Troubleshooting Guide
If the FAQs did not resolve your issue, this section provides a more detailed, cause-and-effect approach to troubleshooting.
Issue: Precipitation Occurs Immediately Upon Diluting Organic Stock into Buffer
| Potential Cause | Scientific Explanation | Recommended Solution |
| Local Supersaturation | When the concentrated organic stock is added to the buffer, the local concentration at the point of entry can momentarily exceed the aqueous solubility limit before the molecules have a chance to disperse and organize into soluble micelles. | Add the stock solution dropwise into the buffer while the buffer is being vigorously vortexed or stirred. This rapid mixing ensures immediate dispersion, avoiding localized high concentrations. |
| Buffer Incompatibility | The specific ions in your buffer may be forming an insoluble salt with the bromide counter-ion or the cationic head group of OSB. This is more common with buffers containing high concentrations of multivalent anions. | Prepare a small test batch of your buffer and a few alternatives (e.g., HEPES, Tris, MOPS). Test the dilution of your OSB stock into each to identify the most compatible system. |
| Incorrect Final Concentration | The target concentration may fall into an unstable zone—too low for stable micelles to form but too high for the individual monomers to remain dissolved. | Try adjusting the final concentration. It can be more effective to work at a concentration known to be well above the CMC to ensure the formation of stable, soluble micelles. |
Issue: Solution is Initially Clear but Precipitates Over Time (Hours to Days)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Temperature Fluctuations | Minor changes in ambient temperature (e.g., day/night cycles in the lab) can be enough to shift the solubility equilibrium, leading to slow crystallization or precipitation over time. | Store the solution in a temperature-controlled environment. Avoid refrigeration. For critical experiments, always use freshly prepared solutions. |
| Slow Aggregation Kinetics | The formation of insoluble aggregates is not always instantaneous. Over time, individual molecules or small, unstable aggregates can slowly coalesce into larger, visible precipitates. | Prepare solutions fresh on the day of the experiment. If a solution must be stored, filter it through a 0.22 µm syringe filter before use to remove any small, pre-existing aggregates. |
| pH Shift | Although OSB is a quaternary salt and less susceptible to pH changes than primary amines, extreme pH values in the buffer could potentially affect the stability of the stilbazole head group or other components in a complex formulation.[9] | Verify the pH of the buffer after adding the OSB solution. Ensure the buffer has sufficient capacity to maintain a stable pH. |
Section 3: Visualization of Key Processes
To better assist in troubleshooting and understanding, we've provided diagrams for the key decision-making process and the behavior of OSB in solution.
Caption: Troubleshooting workflow for OSB precipitation.
Caption: Equilibrium states of OSB in aqueous solution.
Section 4: Experimental Protocols
Adherence to proper preparation techniques is the most critical factor in preventing OSB precipitation.
Protocol 4.1: Preparation of a 10 mM OSB Stock Solution in DMSO
Materials:
-
This compound (MW: 514.64 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
Procedure:
-
Tare a clean, dry amber microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 5.15 mg of OSB powder into the tube. Record the exact weight.
-
Calculate the precise volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (µL) = (Weight (mg) / 514.64 g/mol ) * 100,000
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube securely and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved and the solution is clear.
-
Trustworthiness Check: A properly prepared stock solution should be perfectly clear and free of any visible particulates.
-
Store the stock solution tightly capped at room temperature, protected from light.
Protocol 4.2: Preparation of a 50 µM Working Solution in HEPES Buffer
Materials:
-
10 mM OSB stock solution in DMSO (from Protocol 4.1)
-
HEPES buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Appropriate size conical tube
-
Vortex mixer
Procedure:
-
Dispense the required final volume of HEPES buffer into the conical tube (e.g., for 1 mL final volume, use 995 µL of buffer).
-
Begin vortexing the buffer at a medium, continuous speed.
-
Calculate the volume of stock solution needed. For a 1:200 dilution from 10 mM to 50 µM: Volume of stock (µL) = Final Volume (µL) / 200 (For 1 mL final volume, use 5 µL of 10 mM stock).
-
While the buffer is vortexing, slowly pipette the calculated volume of the OSB stock solution directly into the vortexing buffer. Do not pipette onto the wall of the tube.
-
Continue vortexing for an additional 15-30 seconds after the addition is complete.
-
Self-Validation: The final working solution should be clear. Any cloudiness or immediate precipitate formation indicates a problem with the buffer compatibility or dilution technique (see Troubleshooting Guide).
-
Use the solution promptly.
References
- MySkinRecipes. This compound.
- Wikipedia. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
- Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
- Diva-Portal.org. Amphiphilic Molecules in Aqueous Solution.
- Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview.
- ResearchGate. How do I disable a surfactant?.
- MDPI. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K.
- NIH. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.
- ResearchGate. (PDF) Enhancement of solubility: A pharmaceutical overview.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Voltage-Sensitive Dye Experiments
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for voltage-sensitive dye (VSD) applications. As a senior application scientist, I understand that achieving a high signal-to-noise ratio (SNR) is paramount for generating reliable and publishable data. This guide is structured to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental design and troubleshooting. We will delve into the common challenges encountered during VSD imaging and provide actionable solutions in a comprehensive question-and-answer format.
Understanding the Signal and the Noise in VSD Imaging
Before we dive into troubleshooting, let's establish a foundational understanding of what we are measuring. The "signal" in VSD experiments is the change in fluorescence or absorbance of the dye that is directly proportional to the change in membrane potential.[1] The "noise" is any unwanted fluctuation in the recorded signal that is not related to the physiological event of interest.[2][3] Maximizing the SNR is the core objective for obtaining clear and quantifiable results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can compromise the quality of your VSD recordings.
I. Dye Selection and Sample Preparation
Question 1: My signal is very weak. How do I choose the right voltage-sensitive dye for my application?
Answer: The selection of a VSD is a critical first step and depends on several factors. There is no "one-size-fits-all" solution, and the optimal dye will depend on your specific experimental goals and preparation.
-
Sensitivity and Response Dynamics: For detecting rapid neuronal spikes, a dye with fast response kinetics is essential.[4] For slower events, other dyes might be more suitable. The sensitivity, often expressed as the fractional fluorescence change (ΔF/F) per 100 mV, is a key parameter. A higher ΔF/F will provide a stronger signal.[5]
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Photostability and Phototoxicity: All fluorescent dyes will photobleach and can cause phototoxicity with prolonged or intense illumination.[6][7][8][9] Some dyes are inherently more robust than others. It is crucial to balance the need for a bright signal with the health of your sample.
-
Spectral Properties: The excitation and emission spectra of the dye must be compatible with your microscope's light source and filter sets. To minimize autofluorescence from the tissue, it is often advantageous to use dyes that operate at longer wavelengths (red-shifted dyes).[5]
Table 1: Key Considerations for VSD Selection
| Parameter | Why it Matters | Expert Tip |
| Sensitivity (ΔF/F) | Determines the magnitude of the signal change for a given voltage change. | Look for dyes with a high ΔF/F for your specific application. |
| Response Kinetics | Must be fast enough to resolve the physiological event of interest (e.g., action potentials). | For fast events, choose dyes with sub-millisecond response times. |
| Photostability | Resistance to photobleaching under illumination. | Select more photostable dyes for long-term imaging experiments. |
| Phototoxicity | The degree to which the illuminated dye damages the cells. | Use the lowest possible illumination intensity and consider dyes with lower phototoxicity profiles.[9] |
| Spectral Properties | Compatibility with your imaging system and potential for autofluorescence. | Red-shifted dyes can help reduce background from tissue autofluorescence.[5] |
Question 2: I am seeing high background fluorescence and a poor signal-to-noise ratio. What could be the cause?
Answer: High background fluorescence is a common issue that can significantly degrade your SNR.[2][10] The primary culprits are often related to dye concentration and staining procedures.
-
Excessive Dye Concentration: While it may seem intuitive to use a higher dye concentration for a stronger signal, this can be counterproductive. High concentrations can lead to dye aggregation and fluorescence quenching, which actually reduces the signal.[11][12] It's crucial to determine the optimal concentration range for your specific dye and preparation.[11][12]
-
Inadequate Washing: Insufficient washing after staining can leave unbound dye in the extracellular space, contributing to a high background.
-
Autofluorescence: Biological tissues naturally fluoresce, and this autofluorescence can be a significant source of background noise.[5]
Protocol 1: Optimizing VSD Staining
-
Titrate Dye Concentration: Start with the manufacturer's recommended concentration and perform a titration series to find the optimal concentration that maximizes signal without causing excessive background or toxicity.
-
Optimize Incubation Time and Temperature: Follow the recommended incubation parameters. Insufficient incubation can lead to weak staining, while excessive incubation can increase non-specific binding.[10]
-
Thorough Washing: After incubation, wash the preparation thoroughly with fresh, clean buffer to remove all unbound dye.
-
Use a Blocking Agent: In some preparations, using a blocking reagent can help to minimize non-specific binding of the dye.[10]
-
Consider a Pre-Bleaching Step: In some cases, a brief, intense illumination before recording can help to bleach some of the background autofluorescence.
II. Imaging Setup and Data Acquisition
Question 3: My signal is noisy. How can I optimize my microscope settings?
Answer: Your imaging setup and data acquisition parameters play a critical role in determining the final SNR. Here are some key areas to focus on:
-
Illumination Intensity: Increasing the excitation light intensity will increase the fluorescence signal, but it will also accelerate photobleaching and increase phototoxicity.[6] The goal is to find a balance that provides sufficient signal without damaging the sample.
-
Exposure Time: A longer exposure time allows the detector to collect more photons, which can improve the SNR. However, this also increases the risk of phototoxicity and can limit the temporal resolution of your recording.
-
Detector Settings: Ensure your detector (e.g., sCMOS or EMCCD camera) is properly configured. For very low light applications, an EMCCD camera may be advantageous due to its ability to amplify the signal above the read noise.
-
Optical Filters: Use high-quality bandpass filters that are specifically matched to the excitation and emission spectra of your VSD. This will help to maximize signal collection while rejecting unwanted background light.
Question 4: I am seeing a lot of 50/60 Hz noise in my recordings. What can I do to reduce it?
Answer: This type of periodic noise is almost always due to electrical interference from nearby equipment and power lines.[13]
-
Grounding and Shielding: Ensure that all components of your setup (microscope, camera, amplifiers, etc.) are properly grounded to a common ground point. Avoid ground loops, which can act as antennas for electrical noise.[13][14]
-
Faraday Cage: For highly sensitive recordings, enclosing the entire setup in a Faraday cage can provide excellent shielding from external electromagnetic interference.[13]
-
Identify and Isolate Noise Sources: Try turning off nearby equipment one by one to identify the source of the interference. Common culprits include centrifuges, refrigerators, and fluorescent room lights.[13]
-
Use Differential Amplifiers: If you are performing simultaneous electrophysiology, using a differential amplifier can help to reject common-mode noise that is picked up by both the recording and reference electrodes.[14][15]
III. Data Analysis and Post-Processing
Question 5: Can I improve the SNR of my data after I've recorded it?
Answer: Yes, several computational techniques can be used to improve the SNR of your VSD data.
-
Signal Averaging: If your signal is time-locked to a stimulus, you can average multiple trials to reduce random noise. The signal will add coherently, while the random noise will average out. The SNR improves with the square root of the number of trials.[5]
-
Background Subtraction: You can record a "blank" trial with no stimulation and subtract this from your experimental trials to remove sources of noise that are consistent across recordings, such as slow drifts from dye bleaching.[16]
-
Temporal and Spatial Filtering: Applying low-pass temporal or spatial filters can help to smooth the data and reduce high-frequency noise.[17] However, be cautious not to filter out important high-frequency components of your signal.
-
Advanced Denoising Algorithms: More sophisticated methods like Principal Component Analysis (PCA) and Non-Negative Matrix Factorization (NMF) can be very effective at separating the VSD signal from various noise sources.[18]
Diagram 1: Workflow for SNR Improvement in VSD Experiments
Caption: A systematic workflow for maximizing the signal-to-noise ratio in voltage-sensitive dye experiments.
IV. Specific Artifacts and Issues
Question 6: My fluorescence signal is decreasing over time. What is happening and how can I fix it?
Answer: This is a classic sign of photobleaching , the irreversible photochemical destruction of the fluorophore.[6] While it cannot be entirely eliminated, it can be minimized.
-
Reduce Illumination Intensity: This is the most effective way to reduce photobleaching.[6]
-
Minimize Exposure Time: Only illuminate the sample when you are actively acquiring data.
-
Use an Antifade Reagent: In some preparations, antifade reagents can be added to the mounting medium to reduce photobleaching.
-
Choose a More Photostable Dye: Some VSDs are inherently more resistant to photobleaching than others.
Question 7: My cells are dying during the experiment. How can I reduce phototoxicity?
Answer: Phototoxicity is cell damage caused by light, often exacerbated by the presence of fluorescent dyes.[7][8][9]
-
Reduce Illumination Intensity and Exposure Time: As with photobleaching, this is the most critical factor.[6]
-
Use Longer Wavelengths: Light at shorter wavelengths (e.g., blue or UV) is generally more phototoxic than light at longer wavelengths (e.g., red or far-red).[19]
-
Maintain a Healthy Cellular Environment: Ensure that your cells are maintained in a healthy physiological solution with proper temperature and oxygenation. Cell viability can degrade over time in ex vivo preparations.[11]
Diagram 2: The Interplay of Signal, Photobleaching, and Phototoxicity
Caption: The relationship between illumination intensity and its effects on signal strength, photobleaching, and phototoxicity.
Question 8: My signal has large, fast, and irregular fluctuations that are not physiological. What could be causing this?
Answer: These are likely motion artifacts , which can be caused by the movement of the sample relative to the optics.[17] This is a particularly challenging issue in in vivo preparations.
-
Stabilize the Preparation: Ensure that the tissue or animal is securely and stably mounted.
-
Use Ratiometric Imaging: Some VSDs allow for ratiometric imaging, where the ratio of fluorescence at two different wavelengths is measured. This can help to cancel out motion artifacts that affect both wavelengths equally.[4]
-
Image Registration Algorithms: Post-processing with image registration algorithms can be used to correct for motion artifacts.
-
Gating Acquisition: In some cases, data acquisition can be gated to the cardiac and respiratory cycles to minimize motion artifacts.
By systematically addressing these common issues, you can significantly improve the quality and reliability of your voltage-sensitive dye imaging data. Remember that each preparation is unique, and some empirical optimization will always be necessary to achieve the best possible results.
References
-
Signal-to-Noise Ratio (SNR) - Scientific Volume Imaging. [Link]
-
Troubleshooting in Fluorescent Staining - Creative Bioarray. [Link]
-
Causes of Noise in Electrophysiological Recordings - Plexon. [Link]
-
How can I improve my signal-to-noise ratio? - Izon Science Support Centre. [Link]
-
How To Reduce Noise In EEG Recordings [11 Solutions] - Mentalab. [Link]
-
Troubleshooting - Fiber Photometry User Guide - Tucker-Davis Technologies. [Link]
-
Voltage-Sensitive Dye Imaging: Technique review and Models - Inria. [Link]
-
Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain - Frontiers. [Link]
-
Seeing the Spikes: The Future of Targetable Synthetic Voltage Sensors - ACS Publications. [Link]
-
Signal-to-Noise Considerations - Evident Scientific. [Link]
-
Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC - NIH. [Link]
-
Voltage Sensitive Dye Imaging of Membrane Potential - SciMedia. [Link]
-
Voltage-sensitive dye - Wikipedia. [Link]
-
Signal-to-noise ratio improvement in multiple electrode recording - PubMed - NIH. [Link]
-
Voltage Imaging with Periodic Structured Illumination - PMC - NIH. [Link]
-
Improving voltage-sensitive dye imaging: with a little help from computational approaches. [Link]
-
Data-Driven Maintenance Planning for Variable Speed Drives - Technical Articles. [Link]
-
Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC - PubMed Central. [Link]
-
Imaging in focus: An introduction to denoising bioimages in the era of deep learning - NIH. [Link]
-
Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - ResearchGate. [Link]
-
Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain - PMC - PubMed Central. [Link]
-
Variable Speed Drives: Technology, Applications, and Best Practices - Precision Electric, Inc.. [Link]
-
Noise - Introduction to Bioimage Analysis. [Link]
-
Pushing the limits of voltage imaging in 3D | Research Communities by Springer Nature. [Link]
-
Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PubMed. [Link]
-
Signal Amplification and Noise Reduction in Electrophysiology Data - LabX. [Link]
-
Design and Use of Organic Voltage Sensitive Dyes - ResearchGate. [Link]
-
Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - MDPI. [Link]
-
Noise reduction strategies in electrophysiology - Electrical Engineering Stack Exchange. [Link]
-
Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Publications. [Link]
-
Variable Speed Drive Efficiency in Data Centers: 3 Protocols That Protect Uptime. [Link]
-
Inspection and Maintenance of Variable Speed Drives (VSDs): Best Practices. [Link]
-
Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system - PMC. [Link]
-
Imaging of Brain Slices with a Genetically Encoded Voltage Indicator - PMC - NIH. [Link]
-
Robust self-supervised denoising of voltage imaging data using CellMincer - bioRxiv. [Link]
Sources
- 1. scimedia.com [scimedia.com]
- 2. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 3. mentalab.com [mentalab.com]
- 4. Neuro | Explore Advanced Solutions — Potentiometric Probes [potentiometricprobes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 12. Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plexon.com [plexon.com]
- 14. electronics.stackexchange.com [electronics.stackexchange.com]
- 15. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 16. Improving voltage-sensitive dye imaging: with a little help from computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 18. biorxiv.org [biorxiv.org]
- 19. publications.mpi-cbg.de [publications.mpi-cbg.de]
Cell viability issues with N-Octadecyl-4-stilbazole Bromide staining
Navigating Cell Viability Challenges with N-Octadecyl-4-stilbazole Bromide
Welcome to the technical support guide for this compound, a potentiometric, lipophilic styryl dye widely used for tracking endocytosis and defining plasma membranes. While a powerful tool, its application can sometimes be accompanied by challenges to cell viability. This guide is structured to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your experiments and the health of your cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an amphiphilic molecule with a hydrophilic head group and a long hydrophobic tail. This structure allows it to readily insert into the outer leaflet of the plasma membrane of living cells. It is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to the lipid-rich environment of the cell membrane. This property makes it an excellent tool for identifying the cell periphery and tracking the internalization of the plasma membrane through endocytic pathways.
Q2: Why is this compound causing toxicity in my cell line?
The very property that makes this compound an effective membrane stain—its lipophilic nature—is also the primary source of its potential cytotoxicity. At high concentrations or with prolonged exposure, the dye can disrupt the integrity of the cell membrane, leading to increased permeability, loss of ionic gradients, and eventual cell death. The long octadecyl tail can interfere with the natural packing of membrane lipids, altering membrane fluidity and inhibiting the function of membrane-bound proteins.
Q3: Can I use this compound to stain fixed cells?
Staining of fixed cells with this compound is generally not recommended if the goal is to study membrane dynamics or endocytosis, as these processes are inactive in fixed cells. Furthermore, the solvents used in many fixation protocols, such as methanol or acetone, can extract lipids and disrupt the membrane, leading to non-specific and artifactual staining. If you must stain fixed cells, a gentle fixation with paraformaldehyde may be attempted, but the results should be interpreted with caution.
Troubleshooting Guide: Cell Viability Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during staining with this compound.
Issue 1: Widespread Cell Death Observed Immediately After Staining
If you observe a significant loss of cell viability shortly after adding the dye, the initial concentration is likely too high.
Troubleshooting Workflow:
Caption: Workflow for optimizing dye concentration.
Detailed Protocol: Optimizing this compound Concentration
-
Cell Preparation: Plate your cells at a consistent density across a multi-well plate to ensure uniformity. Allow them to adhere and recover overnight.
-
Stock Solution: Prepare a 1 mM stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. Store protected from light.
-
Serial Dilutions: On the day of the experiment, prepare a range of working concentrations in your normal cell culture medium or a suitable buffer (e.g., HBSS). A good starting range is 0.1 µM to 10 µM.
-
Staining: Replace the culture medium with the dye-containing medium and incubate for a short, defined period (e.g., 5 minutes) at a low temperature (e.g., 4°C) to minimize endocytosis and focus on membrane labeling.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed medium to remove any unbound dye.
-
Viability Assessment: Immediately assess cell viability using a reliable method such as Trypan Blue exclusion or co-staining with a nuclear dye like Propidium Iodide or DAPI, which only enter cells with compromised membranes.
-
Analysis: Determine the highest concentration of this compound that does not significantly impact cell viability compared to an unstained control. This will be your optimal working concentration.
Table 1: Recommended Starting Concentrations for Common Cell Lines
| Cell Type | Concentration Range (µM) | Incubation Time (minutes) | Temperature (°C) |
| Adherent (e.g., HeLa, CHO) | 1 - 5 | 5 - 15 | 4 - 37 |
| Suspension (e.g., Jurkat) | 0.5 - 2.5 | 5 - 10 | 4 |
| Primary Neurons | 0.1 - 1 | 2 - 5 | Room Temp |
Note: These are starting points. Empirical validation for your specific cell line and experimental conditions is crucial.
Issue 2: Cell Health Declines Over Time During a Live-Cell Imaging Experiment
If your cells appear healthy initially but viability decreases during a time-lapse experiment, the issue may be a combination of phototoxicity and the prolonged presence of the dye.
Troubleshooting Workflow:
Caption: Workflow for mitigating phototoxicity and long-term exposure effects.
Detailed Protocol: Pulse-Chase Experiment for Tracking Endocytosis
-
Pulse Step: Cool cells to 4°C to inhibit endocytosis. Stain with the pre-determined optimal concentration of this compound for 5-10 minutes. This will label the plasma membrane.
-
Wash Step: Thoroughly wash the cells with ice-cold, dye-free medium to remove all unbound dye. This is a critical step to prevent continuous staining.
-
Chase Step: Add pre-warmed, dye-free culture medium and transfer the cells to a 37°C incubator or a heated microscope stage. This initiates the process of endocytosis, allowing you to track the internalization of the labeled membrane.
-
Imaging: Acquire images at your desired time points. Because the free dye has been washed away, you are only observing the initial cohort of labeled membrane, and the cells are in a healthier, dye-free environment.
By adopting a pulse-chase approach, you significantly reduce the total time cells are exposed to the dye, minimizing long-term toxicity and phototoxicity, as there is no background fluorescence from dye in the medium.
References
This section is for illustrative purposes. In a real-world scenario, you would populate this with the actual sources used.
-
General Protocol for Staining Cells with FM Dyes. ImmunoChemistry Technologies. [Link]
Technical Support Center: N-Octadecyl-4-stilbazole Bromide (OSB) Fluorescence Signal Calibration and Troubleshooting
Welcome to the technical support center for N-Octadecyl-4-stilbazole Bromide (OSB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorescent probe in their experiments. Here, you will find in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful calibration and interpretation of your OSB fluorescence signals. My approach is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions throughout your experimental journey.
Frequently Asked Questions (FAQs)
This section addresses some of the initial questions you might have about this compound and its application.
Q1: What is this compound (OSB) and what are its primary applications?
This compound is an amphiphilic fluorescent dye. Its structure consists of a hydrophilic stilbazole headgroup that provides the fluorescent properties and a long, hydrophobic octadecyl tail. This structure allows it to readily insert into lipid bilayers, making it an excellent probe for studying the dynamics and properties of cell membranes.[1] Its fluorescence is sensitive to the polarity and viscosity of its microenvironment, which allows it to be used in applications such as:
-
Monitoring membrane fluidity and phase transitions.[1]
-
Investigating the formation of lipid domains.[1]
-
As a potential sensor for membrane potential, due to the electrochromic nature of similar stilbazolium dyes.
Q2: How does the fluorescence of OSB change with its environment?
The fluorescence of OSB is highly dependent on the polarity of its surroundings, a phenomenon known as solvatochromism.[2][3] As a general principle for many solvatochromic dyes:
-
In non-polar environments , such as the hydrophobic core of a lipid bilayer, the fluorescence quantum yield is typically higher, and the emission spectrum may be blue-shifted (shifted to shorter wavelengths).
-
In polar environments , such as aqueous solutions, the fluorescence is often quenched (reduced in intensity) and the emission spectrum may be red-shifted (shifted to longer wavelengths).
This property is what makes OSB a sensitive probe for changes in the membrane environment.
Q3: What are the typical excitation and emission wavelengths for OSB?
The exact excitation and emission maxima of OSB can vary significantly depending on the solvent and whether it is embedded in a membrane. Stilbene derivatives are generally excited in the UV to blue region of the spectrum, with emission typically in the blue to green region. For stilbene-based dyes, absorbance is often in the range of <400 nm, with emission in the 400-500 nm range.[4] It is crucial to determine the optimal excitation and emission wavelengths experimentally in your specific system (e.g., in your specific cell type or liposome preparation).
Q4: How should I prepare a stock solution of OSB?
Due to its amphiphilic nature, OSB has limited solubility in purely aqueous solutions. A common practice for similar hydrophobic dyes is to prepare a concentrated stock solution in an organic solvent.
Recommended Solvents for Stock Solution:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
Protocol for Preparing a 1 mM Stock Solution in Ethanol:
-
Weigh out 5.15 mg of this compound (Molecular Weight: 514.62 g/mol ).
-
Dissolve the powder in 10 mL of high-purity ethanol in a glass vial.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed, amber vial at -20°C to protect it from light and evaporation.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments with OSB.
Problem: Low or No Fluorescence Signal
Q: I have added OSB to my cells, but I am not seeing a fluorescent signal. What could be the issue?
A: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Inappropriate Excitation or Emission Wavelengths.
-
Explanation: As a solvatochromic dye, the optimal excitation and emission wavelengths for OSB can shift depending on its environment. The settings you are using might not be optimal for OSB within a cellular membrane.
-
Solution: Perform a lambda scan (excitation and emission spectrum) on your sample to determine the actual peak wavelengths in your experimental conditions. Start with a broad excitation range around 350-400 nm and a broad emission detection range from 400-600 nm.
-
-
Cause 2: Low Dye Concentration.
-
Explanation: The concentration of OSB at the membrane may be too low to produce a detectable signal.
-
Solution: Increase the working concentration of OSB in a stepwise manner. Typical working concentrations for membrane staining are in the low micromolar range. Be aware that at higher concentrations, aggregation can become an issue.
-
-
Cause 3: Fluorescence Quenching.
-
Explanation: The fluorescence of OSB may be quenched by components in your buffer or by self-quenching at high concentrations.
-
Solution:
-
Ensure your imaging buffer is free of quenching agents.
-
If you suspect self-quenching, reduce the working concentration of OSB.
-
-
Problem: Unstable or Drifting Fluorescence Signal
Q: My fluorescence signal is not stable and seems to drift over time. What is happening?
A: Signal instability can be frustrating, but it is often due to photobleaching or dye redistribution.
-
Cause 1: Photobleaching.
-
Explanation: Stilbene derivatives can be susceptible to photobleaching, where the fluorophore is irreversibly damaged by the excitation light, leading to a loss of fluorescence.
-
Solution:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time.
-
Use an anti-fade mounting medium if you are working with fixed cells.
-
Acquire images at longer intervals to allow the dye to recover from triplet state blinking.
-
-
-
Cause 2: Dye Redistribution or Internalization.
-
Explanation: Over time, OSB may be internalized by the cells, leading to a change in its environment and thus a change in its fluorescence properties.
-
Solution:
-
Perform your measurements within a consistent and optimized time window after adding the dye.
-
Conduct experiments at a lower temperature (e.g., on ice) to reduce active transport processes, if your experimental design allows.
-
-
Problem: Non-linear or Unexpected Fluorescence Response
Q: I am trying to create a calibration curve, but the fluorescence response is not linear with the parameter I am measuring. What should I do?
A: Non-linearity can be caused by a variety of factors, including dye aggregation and saturation of the signal.
-
Cause 1: Aggregation-Induced Emission (AIE) or Quenching.
-
Explanation: Some stilbene derivatives exhibit aggregation-induced emission, where the formation of aggregates leads to an increase in fluorescence.[4] Conversely, at very high concentrations, aggregation can also lead to self-quenching. This can result in a non-linear relationship between concentration and fluorescence.
-
Solution:
-
Carefully titrate the OSB concentration to find a range where the fluorescence response is linear.
-
Be aware of the potential for AIE, which could be a useful property if properly characterized.
-
-
-
Cause 2: Detector Saturation.
-
Explanation: If the fluorescence signal is too bright, it can saturate the detector of your microscope or plate reader, leading to a plateau in the signal.
-
Solution:
-
Reduce the detector gain or voltage.
-
Lower the concentration of the dye.
-
Use a neutral density filter to attenuate the excitation light.
-
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving OSB.
Protocol 1: General Staining of Live Cells with OSB
This protocol provides a starting point for staining live cells with OSB to visualize cell membranes.
-
Cell Preparation: Plate your cells on a suitable imaging dish or slide and grow them to the desired confluency.
-
Prepare Staining Solution: Dilute your OSB stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution or a HEPES-buffered saline) to the desired working concentration. A starting concentration of 1-5 µM is recommended.
-
Staining: Remove the cell culture medium and wash the cells once with the buffer. Add the OSB staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells two to three times with the buffer to remove any unbound dye.
-
Imaging: Image the cells immediately using appropriate filter sets determined from your initial spectral scan.
Protocol 2: A Guided Approach to Calibrating OSB Fluorescence to Membrane Potential
Disclaimer: To the best of our knowledge, a standardized, peer-reviewed protocol for the direct calibration of this compound fluorescence to absolute membrane potential is not currently available in the scientific literature. The following is a generalized protocol based on established methods for other potentiometric dyes.[5][6] This protocol should be considered a starting point and will require thorough validation in your specific experimental system.
Principle: This method uses ionophores to artificially set the membrane potential of the cells to known values based on the Nernst equation for potassium. By measuring the fluorescence of OSB at these defined membrane potentials, a calibration curve can be generated.
Materials:
-
Cells stained with OSB (as per Protocol 1).
-
High Potassium Buffer: A buffer where the sodium chloride is replaced with potassium chloride (e.g., 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4).
-
Low Potassium Buffer: A standard physiological buffer with a known low concentration of potassium (e.g., 5 mM KCl).
-
Valinomycin: A potassium ionophore. Prepare a 10 mM stock solution in DMSO.
Workflow Diagram:
Caption: Workflow for generating a membrane potential calibration curve for OSB.
Step-by-Step Procedure:
-
Prepare a series of calibration buffers: Mix the High and Low Potassium Buffers to create a series of buffers with varying potassium concentrations (e.g., 5, 10, 20, 40, 80, 140 mM). Ensure the osmolarity is balanced by adjusting the concentration of a non-permeant ion like N-methyl-D-glucamine (NMDG).
-
Stain cells with OSB: Follow Protocol 1 for staining your cells.
-
Add Valinomycin: Add valinomycin to your stained cells at a final concentration of 1 µM. This will make the cell membrane permeable only to potassium ions.
-
Equilibrate: Incubate the cells with valinomycin for 5-10 minutes to allow it to incorporate into the membranes.
-
Generate Calibration Points:
-
Replace the buffer with your first calibration buffer (e.g., 140 mM K+).
-
Allow the cells to equilibrate for 5 minutes.
-
Measure the fluorescence intensity of a field of cells.
-
Repeat this process for each of your calibration buffers, moving from high to low potassium concentrations.
-
-
Calculate Membrane Potential (Vm): For each calibration buffer, calculate the theoretical membrane potential using the Nernst equation:
-
Vm (in mV) = 61.5 * log10 ([K+]out / [K+]in)
-
Assume the intracellular potassium concentration ([K+]in) is approximately 140 mM.
-
-
Generate the Calibration Curve: Plot the measured fluorescence intensity against the calculated membrane potential for each point.
-
Fit the Data: Perform a linear regression on your data points. The slope of this line will give you the change in fluorescence per millivolt, which you can then use to convert fluorescence changes in your experimental samples to changes in membrane potential.
Data Presentation Example:
| [K+]out (mM) | Calculated Vm (mV) | Measured Fluorescence (a.u.) |
| 140 | 0 | 1500 |
| 80 | -15 | 1800 |
| 40 | -33 | 2200 |
| 20 | -51 | 2700 |
| 10 | -69 | 3300 |
| 5 | -87 | 4000 |
Visualization of Key Concepts
Solvatochromism of OSB
The following diagram illustrates the principle of solvatochromism, which is fundamental to the function of OSB as a membrane probe.
Sources
Impact of temperature on N-Octadecyl-4-stilbazole Bromide performance
Welcome to the technical support center for N-Octadecyl-4-stilbazole Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this fluorescent membrane probe. Here, we address common questions and challenges related to the impact of temperature on its performance, drawing upon established principles of fluorescence spectroscopy and membrane biophysics.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the influence of temperature on the performance of this compound.
Q1: How does temperature generally affect the fluorescence of this compound?
A1: Temperature has a multifaceted impact on the fluorescence properties of this compound. The primary effects are:
-
Fluorescence Quenching: Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is due to thermal quenching, where increased molecular motion and collisions provide non-radiative pathways for the excited state to return to the ground state.
-
Spectral Shifts: Changes in temperature can alter the polarity and viscosity of the microenvironment surrounding the probe within the lipid bilayer. Since the stilbazole headgroup's fluorescence is sensitive to these factors, temperature variations can cause shifts in the emission maximum (wavelength).[1]
-
Fluorescence Anisotropy: As temperature increases, the rotational mobility of the probe within the membrane also increases. This leads to a decrease in the measured fluorescence anisotropy, which can be used to calculate changes in membrane fluidity.
Q2: What is the expected effect of temperature on the critical micelle concentration (CMC) of this compound in aqueous solutions?
Q3: How does temperature influence the use of this compound for detecting lipid phase transitions?
A3: this compound is a valuable tool for detecting temperature-induced lipid phase transitions in membranes.[1] As a lipid bilayer transitions from a gel (ordered) phase to a liquid-crystalline (disordered) phase with increasing temperature, the following changes in the probe's fluorescence are expected:
-
Increased Fluorescence Anisotropy Decrease: A sharp decrease in fluorescence anisotropy will be observed around the phase transition temperature (Tm) as the membrane becomes more fluid.
-
Shift in Emission Spectrum: The change in the lipid packing and hydration of the bilayer during a phase transition will alter the microenvironment of the probe, potentially leading to a shift in its fluorescence emission spectrum.
Researchers can monitor these fluorescence parameters as a function of temperature to accurately determine the Tm of a lipid system.[4][5]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound, with a focus on temperature-related issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Photobleaching: Excessive exposure to excitation light, especially at higher temperatures which can accelerate photobleaching. 2. Probe Aggregation: At low temperatures or high concentrations, the probe may aggregate, leading to self-quenching. 3. Incorrect Filter Sets: Using mismatched excitation or emission filters for the probe's spectral characteristics. 4. Degradation of the Probe: Improper storage (e.g., exposure to light or high temperatures) can lead to chemical degradation. | 1. Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible with your system. 2. Ensure the working concentration of the probe is below its critical aggregation concentration. A slight increase in temperature might help in disaggregation. 3. Verify the excitation and emission maxima of the probe in your specific experimental buffer and use appropriate filter sets. 4. Store the probe protected from light and at the recommended temperature (usually refrigerated). Prepare fresh working solutions for each experiment. |
| Inconsistent Fluorescence Readings Between Replicates | 1. Temperature Fluctuations: Inadequate temperature control across the sample or between experiments. 2. Inhomogeneous Probe Distribution: The probe may not be uniformly incorporated into all vesicles or cells. 3. Pipetting Errors: Inaccurate dispensing of the probe or sample. | 1. Use a calibrated and stable temperature control system (e.g., a circulating water bath or a Peltier-controlled sample holder). Allow samples to equilibrate at the target temperature before measurement.[6] 2. Ensure proper mixing and incubation time for the probe to incorporate into the membranes. Sonication or extrusion of lipid vesicles can improve homogeneity. 3. Use calibrated pipettes and follow a consistent protocol for sample preparation. |
| Unexpected Shifts in Emission Wavelength | 1. Change in Solvent Polarity: The buffer composition might be interacting with the probe differently at various temperatures. 2. Lipid Phase Changes: The observed shift might be a genuine reflection of a temperature-induced phase transition in the lipid bilayer.[4] 3. Contamination: Presence of impurities in the sample. | 1. Characterize the spectral properties of the probe in your buffer at different temperatures to establish a baseline. 2. Correlate the spectral shifts with expected phase transition temperatures of your lipid system. 3. Ensure all reagents and labware are clean. |
| Fluorescence Anisotropy Values are Too Low or Too High | 1. Incorrect Calculation: Errors in the formula or instrumental G-factor used for anisotropy calculation. 2. Scattered Light: High levels of scattered light can depolarize the emission and lead to artificially low anisotropy values. 3. Probe is Not Properly Incorporated: If the probe is in the aqueous phase, it will have very low anisotropy. | 1. Double-check the anisotropy calculation and ensure the correct G-factor is applied for your instrument at the specific emission wavelength. 2. Use a blank sample to measure and subtract the scattered light contribution. If possible, use filters to minimize scattered light. 3. Verify probe incorporation by washing away any unbound probe or by observing a significant increase in fluorescence upon addition to the lipid suspension. |
Section 3: Experimental Protocols
This section provides a generalized protocol for measuring membrane fluidity using this compound as a function of temperature.
Protocol: Temperature-Dependent Membrane Fluidity Measurement using Fluorescence Anisotropy
Objective: To determine the effect of temperature on the fluidity of a lipid membrane using this compound.
Materials:
-
This compound
-
Lipid of interest (e.g., DPPC, DOPC)
-
Appropriate buffer (e.g., PBS, Tris-HCl)
-
Spectrofluorometer with temperature control and polarization filters
-
Water bath or heating block
Procedure:
-
Liposome Preparation:
-
Prepare a lipid stock solution in chloroform or a suitable organic solvent.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing, followed by several freeze-thaw cycles.
-
To obtain unilamellar vesicles, sonicate the lipid suspension or extrude it through a polycarbonate membrane of a defined pore size.
-
-
Probe Incorporation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Add a small aliquot of the probe stock solution to the liposome suspension to achieve the desired final probe-to-lipid ratio (typically 1:200 to 1:500).
-
Incubate the mixture at a temperature above the lipid phase transition temperature for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (consult the manufacturer's data or determine empirically).
-
Set the emission wavelength to the fluorescence maximum.
-
Equilibrate the sample at the starting temperature in the temperature-controlled cuvette holder.
-
Measure the fluorescence intensities with the excitation polarizer set vertically and the emission polarizer set vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrumental correction factor (G-factor).
-
-
Temperature Scan:
-
Increase the temperature in a stepwise manner (e.g., 2°C increments).
-
Allow the sample to equilibrate at each temperature for a few minutes before taking measurements.
-
Repeat the anisotropy measurement at each temperature point.
-
Plot the fluorescence anisotropy as a function of temperature. A sharp decrease in anisotropy will indicate the phase transition temperature.
-
Section 4: Visualizations
Diagram: Impact of Temperature on Membrane Fluidity and Probe Mobility
The following diagram illustrates the relationship between temperature, membrane phase, and the rotational motion of this compound, which is reflected in the fluorescence anisotropy.
Caption: Temperature-induced membrane phase transition and its effect on probe mobility.
Diagram: Troubleshooting Workflow for Low Fluorescence Signal
This diagram provides a logical workflow for diagnosing and resolving issues of low or no fluorescence signal.
Caption: A step-by-step guide to troubleshooting low fluorescence signals.
References
- Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. (2018). In Bacillus subtilis: Methods and Protocols (pp. 245–260). Springer New York.
- Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. (2016). Molecules, 21(11), 1449.
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This compound. MySkinRecipes. Retrieved from [Link]
- Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. (2018). Methods in Molecular Biology, 1805, 245-260.
- Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. (2020). Molecules, 25(19), 4496.
- How to use the membrane-permeable fluorescent probe Laurdan? (2024).
- Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. (2004). Biophysical Journal, 86(6), 3724–3734.
- How can I measure membrane fluidity with PDA? (2017).
- Incorporation of the New anti-Octadecaborane Laser Dyes into Thin Polymer Films: A Temperature-Dependent Photoluminescence and Infrared Spectroscopy Study. (2022). Polymers, 14(16), 3251.
- Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. (2022). International Journal of Molecular Sciences, 23(1), 487.
- Temperature Dependence of Fluorescent Probes for Applications to Polymer M
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- Recent progress on small molecular temperature-sensitive fluorescent probes. (2022). WIREs Nanomedicine and Nanobiotechnology, 14(6).
- Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. (2022). Accounts of Chemical Research, 55(2), 167–179.
- The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. (2007). Trends in Applied Sciences Research, 2(4), 319-325.
- Lipid phase separation impairs membrane thickness sensing by the Bacillus subtilis sensor kinase DesK. (2021). Journal of Biological Chemistry, 296, 100732.
- Exploring bacteria–surface interactions with a fluorescent membrane tension probe. (2022).
- Molecular signatures of pressure-induced phase transitions in a lipid bilayer. (2023). arXiv.
- Membrane fluidity assay kit (fluorescent) (ab189819). (n.d.). Abcam.
- Photophysical Properties, Stability and Microstructures of Temperature-Dependent Evolution of Methylammonium Lead Bromide Perovskite. (2021).
- SAFETY D
- Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. (2020).
- Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. (n.d.). Cole-Parmer.
- Troubleshooting Fluorescence Microscopy Experiments. (n.d.). The Scientist.
- The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. (2021). Biosciences Biotechnology Research Asia, 18(4).
- Understanding the phase behavior of a protobiomembrane. (2023). Physical Review E, 107(6).
- Temperature dependent fluorescence anisotropy value curve for control and drug Silicea at different potency, incorporated in liposomal membrane of dipalmiyoyl phosphatidyl choline. (n.d.).
- Recent Advances in Excimer-Based Fluorescence Probes for Biological Applic
- Temperature Induced Phase Transitions in Lipid Bilayer Models. (n.d.).
- Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. (2021). ELECTROPHORESIS, 42(1-2), 225-232.
- Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. (2022). International Journal of Molecular Sciences, 23(24), 15993.
- Lipid bilayer phase behavior. (n.d.). Wikipedia.
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Validation & Comparative
A Senior Application Scientist's Guide: N-Octadecyl-4-stilbazole Bromide vs. di-4-ANEPPS for Neuronal Imaging
In the dynamic field of neuroscience, the ability to visualize neuronal activity is paramount. Fluorescent probes are indispensable tools in this quest, allowing researchers to translate the invisible electrical and chemical signals of the brain into light. Among the vast arsenal of available dyes, two prominent membrane probes, N-Octadecyl-4-stilbazole Bromide (often known by the trade name FM 4-64) and di-4-ANEPPS, offer distinct windows into neuronal function.
This guide provides an in-depth comparison of these two dyes, moving beyond a simple catalog of features to explain the causality behind experimental choices. We will delve into their mechanisms, compare their performance based on experimental data, and provide actionable protocols to help you determine the optimal probe for your research needs.
At a Glance: Key Differences and Applications
While both this compound and di-4-ANEPPS are lipophilic, membrane-staining dyes, their core applications in neuroscience are fundamentally different. This compound is a vital tool for tracking synaptic vesicle endocytosis and exocytosis, making it a workhorse for studying neurotransmitter release and recycling. In contrast, di-4-ANEPPS is a fast-response potentiometric dye, designed to detect and measure rapid changes in membrane potential, such as those occurring during an action potential.
| Feature | This compound (e.g., FM 4-64) | di-4-ANEPPS |
| Primary Application | Tracking synaptic vesicle recycling (endocytosis/exocytosis) | Measuring changes in membrane potential (voltage sensing) |
| Mechanism of Action | Activity-dependent endocytic tracer; fluorescence increases dramatically upon binding to the outer leaflet of the cell membrane. | Electrically sensitive probe; undergoes a rapid shift in its electronic structure and thus its fluorescence spectrum in response to changes in the surrounding electric field. |
| Temporal Resolution | Seconds to minutes (limited by the rate of endocytosis) | Microseconds to milliseconds (capable of tracking single action potentials) |
| Signal Type | Increase in fluorescence intensity as dye-labeled vesicles are internalized. | Change in fluorescence intensity or a shift in the emission spectrum upon membrane depolarization or hyperpolarization. |
| Typical Signal Change | Several-fold increase in fluorescence over background. | Small fractional fluorescence changes (ΔF/F) of 2-10% per 100 mV are typical. |
| Spectral Properties | Ex/Em (in MeOH): ~479/640 nm; Ex/Em (in membrane): ~506/750 nm | Ex/Em (in EtOH): ~496/705 nm. The emission peak shifts with membrane potential. |
| Photostability | Moderate; susceptible to photobleaching during intense or prolonged imaging. | Moderate to low; phototoxicity can be a significant concern during long experiments. |
| Toxicity | Generally low at working concentrations, but can interfere with membrane properties over long exposures. | Can be phototoxic, especially under high-intensity illumination, potentially altering neuronal physiology. |
| Kinetics | Slow wash-in and wash-out from the plasma membrane. | Very fast response to voltage changes. |
| Typical Concentration | 2-10 µM for cultured neurons. | 5-10 µM for cell cultures. |
Mechanism of Action: Two Dyes, Two Stories
Understanding how these probes work at a molecular level is critical for designing experiments and interpreting results.
This compound: The Vesicle Tracker
This compound is a styryl dye with an amphipathic structure. It possesses a hydrophilic head group and a long, lipophilic tail. This structure prevents it from crossing the cell membrane. The dye is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in quantum yield when it inserts into the outer leaflet of a lipid membrane.
Its utility in neuroscience stems from this property coupled with neuronal activity. When a neuron fires, synaptic vesicles fuse with the presynaptic membrane (exocytosis) to release neurotransmitters. Subsequently, the vesicle membrane is retrieved back into the cell through endocytosis. If this compound is present in the extracellular medium during this retrieval process, it becomes trapped within the newly formed vesicles. These dye-loaded vesicles can then be tracked as a fluorescent puncta within the presynaptic terminal. A subsequent stimulation in a dye-free medium will cause the release of the dye (destaining) as the labeled vesicles re-fuse with the membrane, providing a measure of exocytosis.
Figure 1. Workflow of synaptic vesicle tracking using this compound.
di-4-ANEPPS: The Voltage Sensor
di-4-ANEPPS belongs to the family of fast-response styryl dyes that act as molecular voltmeters. When incorporated into the plasma membrane, its chromophore aligns with the lipid bilayer. The intense electric field across the neuronal membrane (~10^5 V/cm) influences the electronic structure of the dye molecule.
A change in membrane potential, such as during an action potential, alters this electric field. This perturbation causes a rapid (sub-millisecond) shift in the dye's absorption and emission spectra. This spectral shift can be detected in two ways:
-
Intensity Change: By exciting the dye at a fixed wavelength on the edge of its absorption spectrum and measuring the emission, the spectral shift is read as a change in fluorescence intensity.
-
Ratiometric Imaging: By measuring the fluorescence intensity at two different emission wavelengths (one that increases with depolarization and one that decreases), a ratio can be calculated. This method is less susceptible to artifacts from dye bleaching or fluctuations in illumination intensity.
The resulting fluorescence change (ΔF/F) is directly proportional to the change in membrane potential, providing a high-fidelity optical readout of neuronal firing.
Figure 3. General experimental workflow for neuronal imaging with fluorescent probes.
Choosing the Right Tool for the Job
The choice between this compound and di-4-ANEPPS is dictated entirely by the biological question.
-
Choose this compound (or related FM dyes) if you are studying:
-
The size of the recycling vesicle pool.
-
The rate of endocytosis or exocytosis.
-
The spatial distribution of active presynaptic terminals.
-
The effects of a drug or genetic mutation on neurotransmitter release machinery.
-
-
Choose di-4-ANEPPS if you are studying:
-
Action potential propagation along an axon.
-
Subthreshold membrane potential changes.
-
Network activity and synaptic integration in real-time.
-
The electrophysiological effects of ion channel modulators.
-
References
-
Obaid, A. L., Loew, L. M., & Salzberg, B. M. (2004). Optical monitoring of electrical activity in the nervous system using potentiometric probes. In In vivo Optical Imaging of Brain Function, Second Edition. CRC Press. [Link]
-
Loew, L. M. (1982). Design and characterization of electrochromic membrane probes. Journal of Biochemical and Biophysical Methods, 6(3), 243-260. [Link]
Navigating the Cellular Membrane: A Comparative Guide to N-Octadecyl-4-stilbazole Bromide and Other Stilbazolium Dyes
In the intricate world of cellular biology and neuroscience, the ability to visualize and measure the dynamic processes of cell membranes is paramount. Stilbazolium dyes, a class of fluorescent probes, have emerged as indispensable tools for researchers, enabling the study of membrane dynamics, trafficking, and transmembrane potential. This guide provides an in-depth comparison of N-Octadecyl-4-stilbazole Bromide with other prominent stilbazolium dyes, offering experimental data and protocols to aid researchers in selecting the optimal probe for their specific application.
Introduction to Stilbazolium Dyes: Structure and Function
Stilbazolium dyes are characterized by a core structure featuring a stilbene group (a hydrocarbon with two phenyl rings linked by a double bond) connected to a pyridinium ring. This general structure, often featuring a donor-π-acceptor system, gives rise to their unique photophysical properties.[1] One of the key features of these dyes is their amphiphilic nature, possessing a hydrophilic headgroup and a lipophilic tail. This allows them to readily insert into the lipid bilayer of cell membranes.[2]
Their fluorescence is highly sensitive to the local environment. In aqueous solutions, they are typically weakly fluorescent, but upon partitioning into the hydrophobic environment of the cell membrane, their fluorescence quantum yield increases dramatically.[3][4][5] This property makes them excellent "turn-on" probes for specifically labeling the plasma membrane. Furthermore, many stilbazolium dyes exhibit electrochromism, where their absorption and emission spectra shift in response to changes in the local electric field, making them valuable as voltage-sensitive dyes (VSDs).[6]
Caption: Simplified mechanism of voltage-sensitive stilbazolium dyes.
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided for key experimental procedures.
Protocol for General Cell Membrane Staining
This protocol is suitable for dyes like this compound and the FM series for visualizing the plasma membrane.
-
Prepare Dye Staining Solution: Prepare a stock solution of the dye (e.g., 1-5 mM) in high-quality, anhydrous DMSO. Dilute the stock solution in a physiologically appropriate buffer (e.g., HBSS or serum-free medium) to a final working concentration of 2-10 µM.
-
Cell Preparation: Culture cells on coverslips or in imaging dishes suitable for microscopy.
-
Staining: Remove the cell culture medium and wash the cells once with the buffer. Add the dye staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with fresh buffer to remove excess dye.
-
Imaging: Immediately proceed with fluorescence microscopy using appropriate filter sets.
Protocol for Voltage-Sensitive Dye Imaging
This protocol is adapted for fast-response dyes like di-4-ANEPPS and di-8-ANEPPS.
-
Prepare Dye Loading Solution: Prepare a stock solution (1-2 mM) in DMSO. To aid in solubilization, especially for more lipophilic dyes like di-8-ANEPPS, a dispersing agent such as Pluronic F-127 can be used. [7]The final loading concentration typically ranges from 2-10 µM.
-
Cell Loading: Incubate the cells with the loading solution for 15-30 minutes. To minimize internalization, this step can be performed at a lower temperature (e.g., 4-20°C). [7]3. Washing: Wash the cells thoroughly (at least three times) with dye-free medium.
-
Stimulation and Recording: Mount the sample on the microscope stage. Use a high-speed imaging system to record fluorescence changes while stimulating the cells electrically or chemically to induce membrane potential changes.
Caption: General experimental workflow for cell staining.
Conclusion
The choice between this compound and other stilbazolium dyes hinges on the specific experimental question. For stable, long-term plasma membrane imaging and fluidity studies, the robust membrane anchoring of this compound offers a distinct advantage. For dynamic processes like endocytosis, the well-characterized FM series, particularly the fixable FM 4-64FX, remains the gold standard. When the research demands the high-speed detection of neuronal activity, the fast-response ANEP dyes are unparalleled, with di-8-ANEPPS providing enhanced photostability and membrane retention for more demanding experiments. By understanding the unique strengths and limitations of each dye, researchers can more effectively illuminate the complex and dynamic world of the cell membrane.
References
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MySkinRecipes. This compound. Available from: [Link]
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-
NIH. Dramatic Enhancement of One and Two Photon-Excited Emission of a Stilbazolium Dye Coupled to Laponite Platelets. Available from: [Link]
-
ResearchGate. A. Di-4-ANEPPS exhibited higher fluorescence emission than RH795. Available from: [Link]
-
Wikipedia. Voltage-sensitive dye. Available from: [Link]
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ResearchGate. Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. Available from: [Link]
-
ResearchGate. Two-, three-, and four-photon-pumped stimulated cavityless lasing properties of ten stilbazolium-dyes solutions. Available from: [Link]
-
ResearchGate. In vivo FM 4-64 and in situ FM 4-64FX staining of Arabidopsis thaliana root tip cells. Available from: [Link]
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SciSpace. Influence of water on photophysical properties of N-bromobenzyl- or nitrobenzyl derivatives of substituted 4-hydroxystilbazolium. Available from: [Link]
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bioRxiv. A gentle palette of plasma membrane dyes. Available from: [Link]
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bioRxiv. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain. Available from: [Link]
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PubMed. Fluorescent neuroactive probes based on stilbazolium dyes. Available from: [Link]
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RSC Publishing. Photophysical properties of izomeric N-chlorobenzyl substituted (E)-2′ (3′-or 4′)-hydroxy-4-stilbazolium chlorides in alcohols. Available from: [Link]
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ResearchGate. A: Molecular structures of Di-4-ANEPPS and Di-8-ANEPPS. Available from: [Link]
-
Wiley Online Library. Two-photon fluorescence absorption and emission spectra of dyes relevant for cell imaging. Available from: [Link]
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MDPI. Photophysical Properties, Stability and Microstructures of Temperature-Dependent Evolution of Methylammonium Lead Bromide Perovskite. Available from: [Link]
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bioRxiv. A gentle palette of plasma membrane dyes. Available from: [Link]
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MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
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Scholarpedia. Voltage-sensitive dye. Available from: [Link]
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Microforum. Dyes/secondary antibodies for 2P imaging. Available from: [Link]
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MDPI. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. Available from: [Link]
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Taylor & Francis. Voltage-sensitive dyes – Knowledge and References. Available from: [Link]
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ResearchGate. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Available from: [Link]
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NIH. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Membrane Potential Changes Measured with N-Octadecyl-4-stilbazole Bromide (di-4-ANEPPS)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of N-Octadecyl-4-stilbazole Bromide, commonly known as di-4-ANEPPS, against other established methods for measuring membrane potential. We will delve into the core principles of di-4-ANEPPS, present detailed protocols for its validation, and offer a transparent assessment of its performance, grounded in experimental data and authoritative sources. Our focus is on equipping you with the expertise to critically evaluate and confidently implement this tool in your research.
Understanding di-4-ANEPPS: Mechanism and Critical Characteristics
di-4-ANEPPS belongs to the Amino-Naphthyl-Ethenyl-Pyridinium (ANEP) family of voltage-sensitive dyes.[1] These are "fast-response" probes, capable of detecting transient, millisecond-scale potential changes in excitable cells like neurons and cardiomyocytes.[1][2]
Mechanism of Action: Electrochromism
The functionality of di-4-ANEPPS is based on an electrochromic mechanism.[3] The dye molecule, which is essentially non-fluorescent in aqueous solution, inserts its lipophilic tail into the cell membrane, aligning its chromophore—the part of the molecule responsible for color—perpendicular to the membrane surface.[1][4] A change in the electrical field across the membrane causes a rapid redistribution of electrons within the chromophore.[2] This intramolecular charge transfer results in a shift in the dye's fluorescence excitation and emission spectra.[3]
Specifically, membrane depolarization (the cell becoming more positive inside) causes a blue-shift in the excitation spectrum. Conversely, hyperpolarization (the cell becoming more negative) leads to a decrease in fluorescence when excited at shorter wavelengths (e.g., ~440 nm) and an increase in fluorescence when excited at longer wavelengths (e.g., ~530 nm).[5] This spectral shift is the key to its utility, allowing for ratiometric measurements that can quantify changes in membrane potential.[1][2][5]
Key Photophysical Properties:
-
Environmental Sensitivity: The dye's spectral properties are highly dependent on its environment. When bound to membranes, its excitation and emission spectra are typically blue-shifted compared to their values in organic solvents like methanol.[1][6] For instance, while its excitation/emission maxima in methanol are approximately 496/705 nm, in neuronal membranes, these shift to around 475/617 nm.[5][6]
-
Response Speed: The electrochromic shift is extremely rapid, occurring on a microsecond to millisecond timescale, enabling the tracking of individual action potentials.[1][7]
-
Sensitivity: di-4-ANEPPS typically exhibits a fluorescence intensity change of about 2-10% per 100 mV change in membrane potential.[1][2][8]
A Critical Limitation: Cellular Internalization A significant consideration when using di-4-ANEPPS is its tendency to be rapidly internalized by cells.[1][5][6] This redistribution from the plasma membrane to internal organelles can corrupt the signal over time, making di-4-ANEPPS best suited for short-term experiments, typically lasting minutes rather than hours.[1][5]
The Imperative of Validation: Why Trust, but Verify?
While powerful, fluorescent probes are not inert reporters. It is paramount to validate that the observed optical signals are a true and accurate representation of membrane potential. Validation serves two primary purposes:
-
Calibration: To correlate the relative change in fluorescence (ΔF/F) with an absolute change in millivolts (mV).
-
Artifact Exclusion: To ensure the signal is not contaminated by pharmacological side effects of the dye itself, or by phototoxic damage from illumination.
Comparative Analysis: di-4-ANEPPS vs. The Alternatives
No single method is perfect for all applications. The choice of technique depends on the specific biological question, the required temporal and spatial resolution, and the experimental model. Here, we compare di-4-ANEPPS to its closest chemical analog and the "gold standard" electrophysiological technique.
| Feature | di-4-ANEPPS | di-8-ANEPPS | Patch-Clamp Electrophysiology |
| Principle of Operation | Electrochromic Shift | Electrochromic Shift | Direct Electrical Measurement |
| Response Time | < 1 ms[8] | < 1 ms[5] | µs (hardware limited) |
| Sensitivity | ~10% ΔF per 100 mV[2][5] | ~10% ΔF per 100 mV[5] | Direct mV readout |
| Invasiveness | Minimally invasive (bath applied) | Minimally invasive (bath applied) | Highly invasive (physical breach of membrane)[9] |
| Spatial Resolution | Sub-cellular (optical diffraction limit) | Sub-cellular (optical diffraction limit) | Single cell, non-spatial |
| Throughput | High (can image many cells) | High (can image many cells) | Very Low (one cell at a time) |
| Key Advantage | Excellent temporal resolution for optical mapping of cell populations. | Better membrane retention, lower phototoxicity, suitable for longer experiments.[5] | Gold standard for accuracy and direct quantification.[10] |
| Key Disadvantage | Rapidly internalized, limiting use to short-term experiments.[5][6] Potential pharmacological effects.[8] | Slightly less bright than di-4-ANEPPS. | Low throughput, technically demanding, invasive nature can alter cell physiology.[9] |
Expert Insight: The choice between di-4-ANEPPS and di-8-ANEPPS hinges on the experimental duration. For capturing rapid events within a 15-30 minute window, di-4-ANEPPS is an excellent choice. For longer-term imaging, the superior membrane retention and photostability of di-8-ANEPPS make it the more reliable option.[5][6] Patch-clamp is not a screening tool but is indispensable for validating the findings from any voltage-sensitive dye.[9][10]
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system. By first calibrating the dye's response and then cross-validating it against the gold standard, you can establish a robust framework for interpreting your fluorescence data.
Workflow for Validation of di-4-ANEPPS Measurements
Caption: Overall workflow for validating di-4-ANEPPS signals.
Protocol 1: Cell Staining with di-4-ANEPPS
Causality: The goal is to achieve sufficient staining of the plasma membrane for a high signal-to-noise ratio while minimizing dye internalization and concentration-dependent artifacts. Using a surfactant like Pluronic F-127 helps disperse the hydrophobic dye in the aqueous culture medium.
-
Stock Solution: Prepare a 1-2 mM stock solution of di-4-ANEPPS in high-quality, anhydrous DMSO.[2][3] Store at -20°C, protected from light and moisture.
-
Loading Solution: On the day of the experiment, dilute the stock solution into your cell culture medium or desired buffer to a final working concentration of 5-10 µM.[1]
-
Optional but Recommended: To aid in dye solubilization, you can pre-mix the stock solution with an equal volume of 20% Pluronic F-127 in DMSO before diluting it into the final medium.[2]
-
-
Cell Loading: Replace the medium on your cultured cells with the loading solution. Incubate for 15-20 minutes at room temperature or 37°C, protected from light.[2]
-
Expert Tip: Performing the loading at a lower temperature (e.g., 4°C) can help to reduce the rate of dye internalization.[2]
-
-
Wash: Aspirate the loading solution and wash the cells gently three times with pre-warmed, dye-free medium to remove unbound dye.
-
Imaging: Proceed immediately to imaging. Maintain the cells in the dye-free medium during the experiment.
Protocol 2: Calibration with Potassium Ionophore (Valinomycin)
Causality: This method uses valinomycin, a K+-selective ionophore, to make the cell membrane exclusively permeable to potassium ions.[10] Under these conditions, the membrane potential (V_m) is dictated by the potassium concentration gradient and can be calculated using the Nernst equation. This allows you to clamp the V_m at known values and measure the corresponding fluorescence.
Caption: Workflow for direct cross-validation using patch-clamp.
-
Stain Cells: Load cells with di-4-ANEPPS (Protocol 1).
-
Set up for Electrophysiology: Transfer the coverslip to the stage of an inverted microscope equipped for both fluorescence imaging and patch-clamp recording.
-
Establish Recording: Achieve a stable whole-cell patch-clamp configuration on a single, fluorescently labeled cell.
-
Voltage Clamp: Using the amplifier's voltage-clamp mode, hold the cell's membrane potential at a resting value (e.g., -70 mV).
-
Step Protocol: Apply a voltage-step protocol, commanding the membrane potential to a series of values (e.g., in 20 mV increments from -100 mV to +40 mV). Hold each step for several seconds to allow the fluorescence signal to stabilize.
-
Simultaneous Acquisition: During the voltage-step protocol, continuously acquire fluorescence images of the patched cell.
-
Analysis: For each voltage step, measure the average fluorescence intensity from a region of interest drawn around the cell membrane. Plot the fluorescence intensity (or ΔF/F) against the command potential from the amplifier. The resulting plot provides a direct, empirical calibration of the dye's response in your specific cells and under your experimental conditions.
Conclusion
This compound (di-4-ANEPPS) is a high-performance tool for optically monitoring rapid changes in membrane potential. Its fast response time makes it invaluable for studying the dynamics of excitable cells. However, its utility is critically dependent on rigorous validation. Due to its propensity for rapid internalization and potential pharmacological effects, short-term experiments are recommended.
For ultimate confidence in your data, a two-pronged validation strategy is essential: first, calibrate the dye's response using an ionophore like valinomycin, and second, perform a direct cross-validation against the gold standard of patch-clamp electrophysiology. By following these self-validating protocols, researchers can harness the power of di-4-ANEPPS to generate reliable, quantitative, and publishable data, advancing our understanding of cellular electrophysiology in health and disease.
References
-
Principle of voltage sensitive dyes. Di-4-ANEPPS generate an inverted... - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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A. Di-4-ANEPPS exhibited higher fluorescence emission than RH795. Mean... - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Fluorescent indicators for imaging membrane potential of organelles - PubMed Central - NIH. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Di-4-ANEPPS Modulates Electrical Activity and Progress of Myocardial Ischemia in Rabbit Isolated Heart - NIH. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Reversibility of Di-4-ANEPPS effects matches reversibility of cellular... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Voltage-sensitive dye - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye. (2013). PLOS ONE. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Optical Voltage Sensing: Evaluating N-Octadecyl-4-stilbazole Bromide Against Alternatives in Patch-Clamp Recordings
For researchers, scientists, and drug development professionals dedicated to exploring the intricate electrical signaling of excitable cells, the patch-clamp technique remains the undisputed gold standard for measuring transmembrane voltage.[1][2][3] Its ability to provide direct, high-fidelity measurements of ion channel activity and membrane potential dynamics is unparalleled.[1][4] However, the inherent low-throughput nature of patch-clamp—typically interrogating a single cell at a time—presents a significant bottleneck for studying complex neural circuits or screening compounds that modulate cellular excitability.[5]
This guide provides an in-depth comparison of N-Octadecyl-4-stilbazole Bromide, a classic voltage-sensitive dye (VSD), and its performance when benchmarked against the gold-standard patch-clamp recording. We will explore its mechanism of action, compare it to key alternative optical probes, and provide a self-validating experimental protocol to empower researchers to rigorously assess these tools in their own laboratories.
The Mechanism of Action: How Styryl Dyes Report Voltage
This compound belongs to the styryl family of dyes, which function as potentiometric probes.[6][7][8][9] These molecules are amphiphilic, featuring a long hydrophobic tail (the octadecyl chain) that anchors the dye into the outer leaflet of the plasma membrane and a fluorescent headgroup (the stilbazole moiety) that remains near the membrane-water interface.[10]
The voltage-sensing capability of these dyes arises from a phenomenon known as electrochromism .[11] The dye's chromophore possesses a significant dipole moment. When the transmembrane electric field changes (i.e., during depolarization or hyperpolarization), it interacts with this dipole, altering the electron distribution within the chromophore. This interaction causes a shift in the molecule's electronic ground and excited state energy levels, leading to a corresponding shift in its absorption and emission spectra.[11]
For example, during a neuronal action potential, the cell interior becomes positive relative to the exterior. This change in the electric field causes a spectral shift in the dye, which can be detected as a change in fluorescence intensity at a given excitation and emission wavelength. This optical signal provides a fast, indirect readout of the underlying voltage change.
Caption: Mechanism of styryl dye voltage sensing.
Key Performance Metrics for Voltage-Sensitive Dyes
When evaluating a VSD, several key performance indicators must be considered. These metrics determine the probe's suitability for a given biological question and experimental setup.
-
Sensitivity (ΔF/F per 100 mV): This is the percent change in fluorescence (ΔF) from the baseline fluorescence (F) for a 100 millivolt change in membrane potential. Higher sensitivity is crucial for detecting small subthreshold potentials and improving the signal-to-noise ratio.
-
Temporal Resolution: The dye's response time must be fast enough to resolve the biological event of interest. For neuronal action potentials, this requires sub-millisecond kinetics. Styryl dyes generally exhibit very fast response times.
-
Photostability & Phototoxicity: Under illumination, all fluorophores will eventually photobleach (lose their fluorescence) and can generate reactive oxygen species that are toxic to cells.[12][13] A good VSD should be highly photostable to allow for longer recording times and exhibit low phototoxicity to ensure the cell's physiology is not perturbed.
-
Signal-to-Noise Ratio (SNR): This metric, influenced by sensitivity, brightness, and background noise, determines the ability to reliably detect a voltage-dependent fluorescence change. A high SNR is paramount for robust data analysis.[14]
Comparative Analysis: this compound vs. Alternatives
While this compound is a functional potentiometric probe, the field has evolved, offering several alternatives with distinct advantages and disadvantages. Here, we compare it to two popular VSDs, di-4-ANEPPS and di-8-ANEPPS, and the class of Genetically Encoded Voltage Indicators (GEVIs).
| Performance Metric | This compound (Anticipated) | di-4-ANEPPS | di-8-ANEPPS | Genetically Encoded Voltage Indicators (GEVIs) |
| Class | Organic Styryl Dye | Organic Styryl Dye | Organic Styryl Dye | Protein-Based Biosensor |
| Sensitivity | Moderate | Good (~10% ΔF/F per 100mV)[12][13] | Good (~15% ΔR/R per 100mV)[15] | Variable (Can be lower or higher, depends on the specific GEVI) |
| Temporal Resolution | Very Fast (<1 ms) | Very Fast (<1 ms) | Very Fast (<1 ms) | Slower (ms range, can be a limiting factor for fast spikes)[16] |
| Phototoxicity | Moderate | Higher (Better for short-term use)[12][13] | Lower (More photostable and less phototoxic than di-4-ANEPPS)[17] | Generally Low |
| Cell Specificity | No (Stains all membranes) | No (Stains all membranes) | No (Stains all membranes) | Yes (Can be targeted to specific cell types via genetic expression)[5][16] |
| Invasiveness | Application of chemical compound | Application of chemical compound | Application of chemical compound | Requires genetic modification (e.g., viral vector, transgenesis)[18] |
| Suitability | General membrane studies, proof-of-concept voltage imaging | Short-term recordings requiring high signal quality[12][13] | Longer-term recordings where phototoxicity is a concern[17] | Chronic, cell-type-specific imaging in vivo[18] |
Discussion:
-
This compound and its Analogs (ANEPPS dyes): As a classic styryl dye, this compound's performance is expected to be similar to its well-characterized relatives, the ANEPPS dyes. These probes offer excellent temporal resolution, making them suitable for tracking fast action potentials. The choice between them often comes down to experimental duration. di-4-ANEPPS provides a high-quality signal but is more prone to phototoxicity and internalization, making it ideal for acute, short-term experiments.[12][13][17] In contrast, di-8-ANEPPS is reported to be more photostable and less phototoxic, rendering it a better choice for longer imaging sessions.[17]
-
Genetically Encoded Voltage Indicators (GEVIs): GEVIs represent a paradigm shift in voltage imaging.[3] Their key advantage is cell-type specificity , allowing researchers to monitor voltage dynamics in specific neuronal populations within a complex tissue.[5][16] While early GEVIs suffered from slow kinetics and poor sensitivity, newer generations have improved significantly.[16] They are the tool of choice for chronic in vivo imaging and experiments where dissecting the role of specific cell types is critical.[18] However, they require genetic manipulation of the target organism and their temporal resolution can still lag behind the near-instantaneous response of organic dyes.
Experimental Protocol: A Self-Validating System for VSD Performance
To rigorously evaluate the performance of any VSD, it is essential to calibrate its optical signal against direct electrophysiological measurements. The following protocol describes a workflow for simultaneous whole-cell patch-clamp recording and fluorescence imaging. This approach provides a direct, trustworthy correlation between the true membrane voltage and the observed change in fluorescence.
Caption: Workflow for VSD calibration using patch-clamp.
Step-by-Step Methodology:
-
Cell Preparation: Culture excitable cells (e.g., HEK293 cells expressing a voltage-gated ion channel, or primary neurons) on glass coverslips suitable for high-resolution imaging.
-
Probe Loading:
-
Prepare a stock solution of this compound (or alternative dye) in DMSO.
-
Dilute the stock solution into a suitable extracellular saline (e.g., Tyrode's or ACSF) to a final working concentration (typically 2-10 µM).
-
Rationale: Using a minimal final concentration of DMSO is crucial to avoid solvent effects on membrane integrity.
-
Incubate the cells with the dye solution for 15-30 minutes at 37°C.
-
Rationale: Incubation facilitates the partitioning of the dye's hydrophobic tail into the cell membrane.
-
-
Washing: Gently wash the coverslip 2-3 times with fresh extracellular saline to remove unbound dye in the solution, which would otherwise contribute to high background fluorescence.
-
Patch-Clamp and Imaging Setup:
-
Transfer the coverslip to the recording chamber of an upright or inverted microscope equipped for both patch-clamp electrophysiology and fluorescence imaging.
-
Identify a well-stained cell and establish a whole-cell patch-clamp configuration using standard techniques.[4]
-
Rationale: The whole-cell configuration allows for direct control and measurement of the cell's membrane potential.
-
-
Simultaneous Recording and Calibration:
-
Using the patch-clamp amplifier in voltage-clamp mode, hold the cell at a resting potential (e.g., -70 mV).
-
Begin acquiring a time-series of fluorescence images using a sensitive camera (sCMOS or EMCCD).
-
Apply a series of voltage steps (e.g., in 20 mV increments from -100 mV to +100 mV). Hold each step for several hundred milliseconds to ensure the optical signal reaches a steady state.
-
Rationale: This step-wise change in voltage provides the ground truth against which the optical signal is calibrated.
-
-
Data Analysis:
-
For each voltage step, measure the average fluorescence intensity (F) from a region of interest drawn around the patched cell.
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence at the initial holding potential (F₀).
-
Plot the calculated ΔF/F₀ as a function of the command voltage (mV).
-
The slope of this plot in the linear region represents the dye's voltage sensitivity (ΔF/F per mV).
-
Conclusion and Recommendations
This compound and other organic styryl dyes remain valuable tools for optically monitoring membrane potential, particularly when high temporal resolution is required for acute experiments. Their fast kinetics are well-suited for resolving individual action potentials in a way that can still be challenging for some genetically encoded indicators.
However, the choice of a voltage probe is not one-size-fits-all. The decision should be guided by the specific biological question and the constraints of the experimental system. The following decision framework can serve as a guide for researchers.
Caption: Decision guide for selecting a voltage-sensitive probe.
By employing a rigorous, self-validating calibration protocol that combines optical imaging with the gold-standard patch-clamp technique, researchers can proceed with confidence, fully aware of the capabilities and limitations of their chosen optical tool. This foundational understanding is critical for generating robust, reproducible, and ultimately insightful data in the study of cellular electrophysiology.
References
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- Miller, E. W. (2018). Seeing the Spikes: The Future of Targetable Synthetic Voltage Sensors. ACS Chemical Neuroscience.
- Obara, T., et al. (2014). Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system. Neuroscience Research.
- Arias-Alpizar, G., et al. (2023). Simulating the Voltage-Dependent Fluorescence of Di-8-ANEPPS in a Lipid Membrane.
- Kuri, E., et al. (2013). Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity. PLOS One.
- Zhang, Q., et al. (2007). Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons. Biophysical Journal.
- Lovisolo, D. (2022). Patch Clamp: The First Four Decades of a Technique That Revolutionized Electrophysiology and Beyond.
- Danylchuk, D., et al. (2019). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. bioRxiv.
- Kuri, E., et al. (2013). Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity. PLOS One.
- Lovisolo, D. (2022). Patch Clamp: The First Four Decades of a Technique That Revolutionized Electrophysiology and Beyond.
- Salama, G., et al. (2013). Confocal imaging of transmembrane voltage by SEER of di-8-ANEPPS. Biophysical Journal.
- Amaral, M. D., et al. (2011). Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals.
- Salama, G., et al. (2013). The steady SEER signal of di-8-ANEPPS under voltage clamp.
- Noguchi, A., et al. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Sensors.
- Akemann, W., et al. (2010). Second and third generation voltage-sensitive fluorescent proteins for monitoring membrane potential. Frontiers in Neuroscience.
- David, F. (2018). Voltage imaging to record them all. Spikes and bursts.
- Pucihar, G., et al. (2022). Measuring Induced Membrane Voltage With Di-8-ANEPPS. JoVE (Journal of Visualized Experiments).
- Miller, E. W. (2012). Design and Use of Organic Voltage Sensitive Dyes.
- Kay, A. R. (2012). Biophysical Characterization of Styryl Dye-Membrane Interactions. Biophysical Journal.
- Deal, P. E., et al. (2020). Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons. Chemical Science.
- G. D'Angelo, et al. (2022). Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells. Molecules.
- Fast-Response Probes—Section 22.2. Thermo Fisher Scientific - US.
- Akemann, W., et al. (2012). Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging. Frontiers in Neural Circuits.
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A Senior Application Scientist's Guide to the Cross-Validation of N-Octadecyl-4-stilbazole Bromide with Established Fluorescent Probes
For researchers, scientists, and drug development professionals venturing into the nuanced world of cellular imaging and membrane dynamics, the selection of an appropriate fluorescent probe is a critical decision that dictates the quality and reliability of experimental outcomes. This guide provides an in-depth technical comparison of N-Octadecyl-4-stilbazole Bromide (OSB), a lesser-known but potentially valuable fluorescent probe, with well-established alternatives. By presenting a framework for cross-validation, supported by established experimental data for comparator probes and detailed methodologies, this document serves as a comprehensive resource for making informed decisions in probe selection and for designing rigorous validation studies.
Introduction: The Imperative of Probe Cross-Validation in Cellular Imaging
Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of a vast array of cellular processes with high sensitivity and specificity.[1] From monitoring dynamic changes in membrane potential to tracking the localization and trafficking of organelles, these molecules provide a window into the intricate workings of the living cell. However, the very sensitivity that makes these probes so powerful also renders them susceptible to environmental factors, which can influence their photophysical properties and, consequently, the interpretation of experimental data.
Therefore, the principle of cross-validation—the process of verifying results with multiple, independent methods or tools—is not merely good practice but a scientific necessity. By comparing a novel or less-characterized probe like this compound against well-established standards, researchers can gain a deeper understanding of its performance characteristics, identify potential artifacts, and ultimately, enhance the confidence in their findings. This guide will focus on the cross-validation of OSB against three classes of widely used fluorescent probes: the fast-response styryl dyes (di-4-ANEPPS and di-8-ANEPPS) and the Nernstian mitochondrial membrane potential indicators (Rhodamine 123 and TMRE).
Understanding the Probes: Mechanisms and Characteristics
A thorough cross-validation begins with a fundamental understanding of the probes being compared. This section details the known properties of OSB and the selected comparator probes.
This compound (OSB)
This compound is a cationic, amphiphilic styryl dye. Its structure consists of a hydrophilic stilbazole headgroup, which provides the fluorescent properties, and a long, hydrophobic octadecyl tail that facilitates its integration into lipid membranes.[2] This architecture suggests that OSB is likely to be sensitive to the polarity and viscosity of its microenvironment, making it a potential candidate for studying membrane fluidity and potential.
Comparator Probes: ANEP Dyes
-
di-4-ANEPPS and di-8-ANEPPS: These are fast-response, zwitterionic styryl dyes widely used for measuring rapid changes in membrane potential, particularly in excitable cells like neurons and cardiomyocytes.[2] Their mechanism is based on an electrochromic shift in their excitation spectrum in response to changes in the surrounding electric field.[4] Upon membrane hyperpolarization, there is a decrease in fluorescence when excited at shorter wavelengths (around 440 nm) and an increase at longer wavelengths (around 530 nm), allowing for ratiometric measurements.[2]
While both are effective, di-8-ANEPPS is more hydrophobic due to its longer alkyl chains, making it more resistant to washout and internalization, and thus more suitable for longer-term experiments.[5][6] It is also reported to be more photostable and less phototoxic than di-4-ANEPPS.[2][5]
Comparator Probes: Mitochondrial Membrane Potential Indicators
-
Rhodamine 123 and TMRE (Tetramethylrhodamine, Ethyl Ester): These are cell-permeant, cationic fluorescent dyes that accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential (ΔΨm). Healthy, energized mitochondria maintain a highly negative ΔΨm, which drives the accumulation of these positively charged dyes. Depolarization of the mitochondrial membrane results in the release of the dye into the cytoplasm and a corresponding decrease in mitochondrial fluorescence.
These probes are considered "slow-response" as their accumulation and release are dependent on diffusion across the mitochondrial membrane. They are widely used in studies of apoptosis, mitochondrial function, and cell viability.
Head-to-Head Comparison: A Framework for Experimental Validation
To objectively compare the performance of OSB with the established probes, a series of well-defined experiments are necessary. This section outlines the key parameters to be evaluated and provides detailed protocols for their assessment.
Spectral Characterization in a Controlled Environment
The first step in cross-validation is to characterize the fundamental photophysical properties of each probe in a controlled, biologically relevant environment.
Objective: To determine and compare the excitation and emission spectra, quantum yield, and fluorescence lifetime of OSB, di-4-ANEPPS, di-8-ANEPPS, Rhodamine 123, and TMRE in a model lipid bilayer system.
Experimental Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a biologically relevant lipid mixture (e.g., POPC:Cholesterol at a 4:1 molar ratio).
-
Probe Incorporation: Incubate the LUVs with each fluorescent probe at a standardized lipid-to-probe ratio (e.g., 200:1) to ensure membrane incorporation.
-
Spectroscopic Measurements:
-
Excitation and Emission Spectra: Using a spectrofluorometer, record the excitation and emission spectra for each probe-liposome suspension.
-
Quantum Yield (Φf): Determine the relative fluorescence quantum yield using a well-characterized standard with a similar emission range (e.g., Rhodamine 6G in ethanol, Φf = 0.95). The quantum yield is calculated using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τf): Measure the fluorescence lifetime of each probe in the liposome suspension using time-correlated single-photon counting (TCSPC).
-
Data Presentation:
| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| This compound (OSB) | To be determined | To be determined | To be determined | To be determined | To be determined |
| di-4-ANEPPS | ~475[2] | ~617[2] | ~142 | To be determined | To be determined |
| di-8-ANEPPS | ~467[2] | ~631[2] | ~164 | To be determined | To be determined |
| Rhodamine 123 | ~507 | ~529 | ~22 | ~0.90 (in ethanol) | To be determined |
| TMRE | ~549 | ~574 | ~25 | To be determined | To be determined |
Note: The spectral properties of ANEP dyes are highly dependent on the environment. The provided values are from neuronal membranes and may differ in LUVs.
Cellular Staining and Localization
Understanding where a probe localizes within a cell is crucial for interpreting its signal.
Objective: To determine and compare the subcellular localization of OSB with the comparator probes in live cells.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or a neuronal cell line like SH-SY5Y) on glass-bottom dishes suitable for high-resolution microscopy.
-
Probe Staining:
-
OSB: Based on its amphiphilic nature, a starting concentration of 1-10 µM in serum-free media for 15-30 minutes can be tested.
-
di-4-ANEPPS/di-8-ANEPPS: Use a concentration of 2-10 µM in serum-free media for 15-30 minutes.
-
Rhodamine 123/TMRE: Use a concentration of 100-500 nM in complete media for 20-30 minutes.
-
-
Co-localization Imaging:
-
For OSB and ANEP dyes, co-stain with a known plasma membrane marker (e.g., CellMask™ Green) and an endocytic marker (e.g., LysoTracker™ Green) to assess plasma membrane specificity and internalization.
-
For Rhodamine 123 and TMRE, co-stain with a mitochondrial marker (e.g., MitoTracker™ Green) to confirm mitochondrial localization.
-
-
Confocal Microscopy: Acquire high-resolution confocal images of the stained cells.
Expected Outcomes: OSB and ANEP dyes are expected to primarily stain the plasma membrane. Rhodamine 123 and TMRE should show specific accumulation in mitochondria. The degree of internalization of OSB will be a key parameter to assess.
Performance in Membrane Potential Sensing
This set of experiments directly compares the ability of the probes to report changes in membrane potential.
Objective: To evaluate and compare the sensitivity and kinetics of OSB, di-4-ANEPPS, and di-8-ANEPPS in response to induced changes in plasma membrane potential.
Experimental Protocol:
-
Cell Preparation: Plate cells (e.g., HEK293 or a cardiomyocyte cell line) on glass-bottom dishes and stain with OSB, di-4-ANEPPS, or di-8-ANEPPS as described above.
-
Inducing Membrane Potential Changes:
-
Depolarization: Perfuse the cells with a high-potassium buffer (e.g., replacing NaCl with KCl in the imaging buffer).
-
Hyperpolarization: Perfuse with a low-potassium buffer or use a potassium channel opener.
-
-
Time-Lapse Imaging: Acquire a time-series of fluorescence images before, during, and after the buffer exchange.
-
For ANEP dyes and potentially OSB, use a ratiometric imaging approach by alternating excitation wavelengths or recording emission in two separate channels.[2]
-
-
Data Analysis: Quantify the change in fluorescence intensity or the fluorescence ratio over time. Determine the magnitude of the response (% change per 100 mV, if calibrated) and the kinetics (time to reach a new steady-state).
Data Presentation:
| Probe | Response to Depolarization | Response to Hyperpolarization | Response Kinetics (t1/2) | Ratiometric Capability |
| This compound (OSB) | To be determined | To be determined | To be determined | To be determined |
| di-4-ANEPPS | Spectral Shift | Spectral Shift | Milliseconds[2] | Yes |
| di-8-ANEPPS | Spectral Shift | Spectral Shift | Milliseconds[2] | Yes |
Photostability Assessment
Photostability is a critical parameter for any fluorescent probe, especially in experiments requiring long-term imaging.
Objective: To compare the photostability of OSB with the comparator probes under typical imaging conditions.
Experimental Protocol:
-
Sample Preparation: Prepare stained cells or probe-incorporated liposomes for each dye.
-
Continuous Illumination: Expose a defined region of the sample to continuous excitation light using the microscope's illumination source at a standardized intensity.
-
Time-Lapse Imaging: Acquire a time-series of images of the illuminated region.
-
Data Analysis: Measure the fluorescence intensity in the illuminated region over time and plot the photobleaching curve. Calculate the half-life of the fluorescence signal (the time it takes for the intensity to decrease by 50%).
Data Presentation:
| Probe | Photobleaching Half-Life (s) |
| This compound (OSB) | To be determined |
| di-4-ANEPPS | To be determined |
| di-8-ANEPPS | Reported to be more photostable than di-4-ANEPPS[2][5] |
| Rhodamine 123 | To be determined |
| TMRE | To be determined |
Visualizing the Workflow: A Path to Confident Probe Selection
To aid in the conceptualization of the cross-validation process, the following diagrams illustrate the key experimental workflows.
Caption: A flowchart illustrating the key stages of the cross-validation workflow, from probe selection and sample preparation to experimental validation and data analysis.
Caption: A simplified workflow for ratiometric imaging of membrane potential using voltage-sensitive dyes like the ANEP series.
Conclusion: Towards a Rigorous and Validated Approach to Fluorescent Probe Selection
The cross-validation of a novel or less-characterized fluorescent probe, such as this compound, is a crucial step in ensuring the accuracy and reproducibility of experimental findings. This guide has provided a comprehensive framework for conducting such a validation by comparing OSB against the well-established probes di-4-ANEPPS, di-8-ANEPPS, Rhodamine 123, and TMRE.
By systematically evaluating the spectral properties, cellular localization, performance in membrane potential sensing, and photostability of these probes, researchers can build a robust dataset to inform their choice of the most appropriate tool for their specific application. The provided experimental protocols offer a starting point for these investigations, and the emphasis on quantitative comparison will lead to a more objective and reliable assessment. Ultimately, embracing a culture of rigorous cross-validation will not only advance our understanding of individual fluorescent probes but also elevate the quality and impact of research in the broader fields of cell biology and drug discovery.
References
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Simulating the Voltage-Dependent Fluorescence of Di-8-ANEPPS in a Lipid Membrane. [Link]
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Simulating the Voltage-Dependent Fluorescence of Di-8-ANEPPS in a Lipid Membrane | Knowledge UChicago. [Link]
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100% fluorescence efficiency of 4,4′-bis[(N-carbazole)styryl]biphenyl in a solid film and the very low amplified spontaneous emission threshold | Request PDF. [Link]
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Rhodamine 123 - Wikipedia. [Link]
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Selective enhancement of organic dye properties through encapsulation in rotaxane orientational isomers. [Link]
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Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties - PMC. [Link]
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Small-molecule photostabilizing agents are modifiers of lipid bilayer properties - PubMed. [Link]
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A novel stilbazolium derivative crystals of 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium+ bromide− (DMSB) single crystal: exploration of the growth, molecular structure, linear optical, and third order nonlinear properties - PMC - NIH. [Link]
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Physicochemical studies of octadecyl-trimethyl-ammonium bromide: a critical assessment of its solution behavior with reference to formation of micelle, and microemulsion with n-butanol and n-heptane - PubMed. [Link]
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Physicochemical Studies of Octadecyltrimethylammonium Bromide: A Critical Assessment of Its Solution Behavior with Reference to Formation of Micelle, and Microemulsion with n -Butanol and n -Heptane - ResearchGate. [Link]
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Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC - NIH. [Link]
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Fluorescence quantum yields of natural organic matter and organic compounds. [Link]
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Synthesis, structural and electrical characterization of a new organic inorganic bromide: [(C3H7)4N]2CoBr4 - NIH. [Link]
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N-n-octadecyl-4-stilbazole bromide n-n-octadecyl-4-stilbaz - Clonagen. [Link]
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A Senior Application Scientist's Guide: The Advantages of N-Octadecyl-4-stilbazole Bromide (FM4-64) Over RH Dyes for Membrane Trafficking Studies
For researchers navigating the complex world of cellular membrane dynamics, the choice of fluorescent probe is a critical decision that dictates the reliability and clarity of experimental outcomes. Among the available tools, styryl dyes are mainstays for visualizing membrane processes. This guide provides an in-depth comparison between N-Octadecyl-4-stilbazole Bromide, widely known as FM4-64, and the RH family of dyes (e.g., RH237). While both are membrane-staining agents, their underlying mechanisms and optimal applications differ profoundly. Here, we will dissect these differences, presenting experimental evidence and protocols to demonstrate why FM4-64 is the superior tool for investigating endocytosis, exocytosis, and vesicle trafficking.
The Foundational Difference: Mechanism of Action
The most significant distinction between FM4-64 and RH dyes lies in their primary mechanism of fluorescence and what that signal represents. Misunderstanding this is a common pitfall that can lead to erroneous data interpretation.
This compound (FM4-64): A Mechanical Tracer of Membrane Flow
FM4-64 is an amphipathic molecule, composed of a hydrophilic head group and a long, hydrophobic tail.[1] This structure is key to its function. The positively charged head prevents it from passively crossing the lipid bilayer, while the hydrophobic tail allows it to readily insert into the outer leaflet of the plasma membrane.[1][2]
Crucially, FM4-64 is largely non-fluorescent in aqueous environments but becomes intensely fluorescent upon binding to the lipophilic environment of a membrane.[3][4] This property provides an exceptionally high signal-to-noise ratio, as background fluorescence from the dye in the medium is negligible.[4] Because it cannot cross the membrane on its own, its internalization into the cell is almost exclusively mediated by active, energy-dependent endocytic processes.[1][5][6][7] This makes FM4-64 an outstanding mechanical tracer: the fluorescence moves where the membrane moves, providing a direct visualization of membrane trafficking from the plasma membrane to internal organelles like endosomes and vacuoles.[1][6][8]
RH Dyes: An Electrochromic Sensor of Membrane Potential
In contrast, RH dyes like RH237 are primarily classified as fast-responding potentiometric probes, or voltage-sensitive dyes.[9][10] Their core function is to report changes in the electrical potential across a membrane.[11][12] The dye molecules intercalate into the membrane, and their electronic structure is sensitive to the strength of the local electric field.[11] A change in membrane potential, such as during an action potential, causes a rapid shift in the dye's absorption or emission spectrum, leading to a change in fluorescence intensity.[11]
While this property is invaluable for neurobiology and electrophysiology, it makes RH dyes unsuitable for tracking membrane flow. A change in RH dye fluorescence indicates an electrical event, not necessarily the physical movement or internalization of the membrane itself. Using RH dyes for endocytosis studies can be misleading, as signal fluctuations could be misinterpreted as trafficking events when they are actually related to ion channel activity or other changes in membrane potential.[13]
Head-to-Head Comparison: Key Performance Metrics for Trafficking Studies
| Feature | This compound (FM4-64) | RH Dyes (e.g., RH237) | Advantage for Trafficking Studies |
| Primary Mechanism | Reports on physical location and movement of membrane via endocytosis.[1][6] | Reports on changes in transmembrane electrical potential.[9][11] | FM4-64 |
| Signal Specificity | Fluorescence signal directly correlates to membrane internalization. | Fluorescence signal correlates to voltage changes; convoluted data for trafficking.[13] | FM4-64 |
| Signal-to-Noise Ratio | Very high; dye is non-fluorescent in aqueous medium, fluoresces brightly in membrane.[3][4] | Moderate; dye is fluorescent in solution and changes intensity in the membrane. | FM4-64 |
| Photostability | Noted for having greater photostability, suitable for time-lapse imaging.[1][8] | Generally less photostable, especially under the intense illumination required for fast event capture.[14] | FM4-64 |
| Cytotoxicity | Demonstrated low cytotoxicity at typical working concentrations.[1][8] | Can be phototoxic, especially during prolonged imaging required for trafficking. | FM4-64 |
| Spectral Properties | Ex/Em (in membrane): ~515 nm / ~640 nm.[15] Red-shifted emission is good for multiplexing.[16] | Ex/Em (in membrane): ~532 nm / ~777 nm (can be blue-shifted).[9][10][17] | Application Dependent |
Experimental Protocol: A Self-Validating Method for Tracking Endocytosis with FM4-64
This protocol provides a robust, self-validating workflow for visualizing the endocytic pathway in live cells. The inclusion of a low-temperature control is critical for ensuring the observed dye uptake is an active, biological process.
Materials
-
FM4-64 Stock Solution: 2 mM in DMSO or water. Store at -20°C, protected from light.[15][18]
-
Live cells cultured on glass-bottom imaging dishes.
-
Imaging Medium: Hank's Balanced Salt Solution (HBSS) or other appropriate buffer.[18]
-
Ice bath.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Preparation:
-
Prepare a 2-10 µM working solution of FM4-64 in pre-warmed (37°C) imaging medium.[18][19] Protect from light.
-
Prepare an identical working solution and place it in an ice bath to chill to 4°C.
-
Have two dishes of cultured cells ready. Place one dish on a pre-chilled metal block in the ice bath. This will be your negative control. Keep the other dish at 37°C.
-
-
Staining:
-
Experimental Sample (37°C): Remove the culture medium and add the 37°C FM4-64 working solution. Incubate for 1-2 minutes. This brief incubation primarily labels the plasma membrane.
-
Negative Control (4°C): Remove the culture medium and add the 4°C FM4-64 working solution. Incubate for 5 minutes on ice.[15]
-
Scientist's Note (Expertise): Endocytosis is an active process that is heavily inhibited at 4°C.[15] In the control dish, the dye should only label the plasma membrane with minimal internalization. This validates that any internalization seen at 37°C is due to active transport, not passive diffusion or artifacts.
-
-
Wash and Chase:
-
Working quickly, aspirate the dye solution from the dishes.
-
Wash the cells 2-3 times with ice-cold imaging medium to remove dye from the outer leaflet of the plasma membrane and reduce background.
-
Add fresh, pre-warmed (37°C) imaging medium to both dishes. This initiates the "chase" period, where you can observe the trafficking of the internalized dye.
-
-
Imaging:
-
Immediately transfer the dishes to a confocal microscope equipped for live-cell imaging.
-
Use an excitation wavelength of ~514 nm and collect emission above 640 nm.[15]
-
Image the 4°C Control Dish First: You should observe sharp plasma membrane staining with very few, if any, internal fluorescent puncta. This is your baseline.
-
Image the 37°C Experimental Dish: You will initially see plasma membrane staining. Over the next 5-30 minutes, you will observe the appearance of fluorescent vesicles within the cytoplasm as the dye is carried along the endocytic pathway.[4][6]
-
Conclusion: Choosing the Right Tool for the Job
While RH dyes are powerful tools for electrophysiology, their mechanism makes them ill-suited for studying membrane trafficking. Their fluorescence signal is a proxy for membrane voltage, not membrane movement.
For researchers in cell biology and drug development focused on the dynamics of endocytosis and exocytosis, this compound (FM4-64) offers clear and decisive advantages. Its function as a mechanical tracer, combined with its high signal-to-noise ratio, superior photostability, and low cytotoxicity, provides an unambiguous and reliable method for visualizing the real-time flow of cellular membranes.[1][8] By employing robust, self-validating protocols, researchers can be confident that the dynamic fluorescent signals observed with FM4-64 represent true biological trafficking events, leading to more accurate data and deeper insights into cellular function.
References
- Richards, A., et al. (2000). Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae. Journal of Microscopy.
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Read, N. D., et al. (2000). Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae. PubMed. [Link]
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ResearchGate. Plasma membrane stained with the fluorescent dye FM4-64. ResearchGate. [Link]
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Bolte, S., et al. (2011). Live Cell Imaging of FM4-64, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells. ResearchGate. [Link]
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Schlegel, J., et al. (2007). Spectral shift of fluorescent dye FM4-64 reveals distinct microenvironment of nuclear envelope in living cells. PubMed. [Link]
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KIT - JKIP. Fei Mao 4-64 (FM4-64). KIT - JKIP. [Link]
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ResearchGate. Structures and spectral characteristics of FM 4-64 and FM 1-43 dyes. ResearchGate. [Link]
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Bolte, S., et al. (2011). Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells. PubMed. [Link]
-
Griffing, L. R., et al. (2008). FRET analysis of transmembrane flipping of FM4-64 in plant cells: is FM4-64 a robust marker for endocytosis? PubMed. [Link]
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Kolmakov, K., et al. (2019). Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences. [Link]
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Wikipedia. Voltage-sensitive dye. Wikipedia. [Link]
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Beeler, T. J. (1983). The mechanism of voltage-sensitive dye responses on sarcoplasmic reticulum. PubMed. [Link]
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Jelínková, A., et al. (2010). FM-dyes as experimental probes for dissecting vesicle trafficking in living plant cells. ResearchGate. [Link]
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Wu, L. G., et al. (2014). Biophysical Characterization of Styryl Dye-Membrane Interactions. PubMed Central. [Link]
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Maclaurin, D., et al. (2013). Mechanism of voltage-sensitive fluorescence in a microbial rhodopsin. PNAS. [Link]
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Rauf, M. A., et al. (2011). Laser performance and photostability of Rhodamin B in solid host matrices. ResearchGate. [Link]
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ResearchGate. Spectra of RH-237 and rhod2. ResearchGate. [Link]
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Burrone, J. (2008). Measuring Exocytosis in Neurons Using FM Labeling. PubMed Central. [Link]
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Taylor & Francis. Voltage-sensitive dyes – Knowledge and References. Taylor & Francis Online. [Link]
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A Comparative Guide to the Quantum Yield of Voltage-Sensitive Dyes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the quantum yields of various voltage-sensitive dyes (VSDs). Understanding the quantum yield—a measure of a fluorophore's efficiency in converting absorbed light into emitted light—is paramount for selecting the optimal dye for your specific application, directly impacting signal-to-noise ratios and the fidelity of optical recordings of cellular membrane potential. This guide moves beyond a simple cataloging of products to offer a foundational understanding of the principles governing VSD fluorescence and the experimental nuances required for accurate comparisons.
The Cornerstone of VSD Performance: Understanding Quantum Yield
The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a dye.[1] A higher quantum yield generally translates to a brighter signal, which is crucial for detecting the often subtle changes in fluorescence associated with neuronal action potentials or other fluctuations in membrane potential.
Several factors intrinsic to the dye's molecular structure and its immediate environment influence its quantum yield. For VSDs, which are designed to partition into the plasma membrane, the lipid environment plays a critical role. Many VSDs are essentially non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon binding to the hydrophobic lipid bilayer.[2] This solvatochromic effect is a key feature of many VSDs, as it minimizes background fluorescence from unbound dye.[1]
The mechanism of voltage sensitivity itself can also be linked to changes in quantum yield. For instance, in photoinduced electron transfer (PeT)-based VSDs, changes in the transmembrane electric field modulate the rate of PeT, which in turn alters the fluorescence quantum yield.[3]
Comparative Analysis of Voltage-Sensitive Dyes
The following sections provide a comparative overview of the quantum yields of several major classes of VSDs. It is crucial to note that the quantum yield of a VSD is not a fixed value but is highly dependent on the experimental conditions, including the solvent, the composition of the lipid membrane, and the membrane potential itself.
Styryl Dyes: The ANEP and RH Series
The aminonaphthylethenylpyridinium (ANEP) dyes, such as di-4-ANEPPS, and the related RH dyes are among the most widely used "fast" VSDs. Their mechanism of voltage sensing is primarily electrochromic, involving a shift in the absorption and emission spectra in response to changes in the electric field.[1][4] This spectral shift can also be accompanied by a change in quantum yield.
For di-4-ANEPPS, depolarization of the neuronal membrane leads to a decrease in its fluorescence quantum yield.[4] While specific quantum yield values in cellular membranes are not always explicitly reported in literature, the focus is often on the relative change in fluorescence intensity (ΔF/F), which is typically around 10% per 100 mV change in membrane potential.[5] It is known that di-4-ANEPPDHQ, a derivative of di-4-ANEPPS, exhibits high fluorescence quantum efficiency when incorporated into a membrane.[6]
ANNINE Dyes: High Sensitivity through Rigid Structures
VoltageFluors: A Mechanism Based on Photoinduced Electron Transfer
The VoltageFluor™ (VF) series of dyes operate on a different principle: photoinduced electron transfer (PeT). In these probes, the fluorescence is quenched by an electron transfer process that is modulated by the membrane potential.[3] This mechanism can lead to a wide range of quantum yields, depending on the specific molecular design. For example, some VoltageFluor dyes have reported quantum yields ranging from as low as 0.04 to as high as 0.50 in cellular environments.[9]
BeRST Dyes: Far-Red Probes for Deeper Tissue Imaging
The Berkeley Red Sensor of Transmembrane potential (BeRST) dyes are a newer class of VSDs with excitation and emission profiles in the far-red region of the spectrum. This is advantageous for imaging deeper into tissue, as longer wavelengths of light are less prone to scattering. BeRST dyes also operate via a PeT mechanism.
Here is a summary of reported quantum yields for some BeRST derivatives:
| Dye | Quantum Yield (Φ) | Experimental Conditions |
| diEt BeRST 1 | 0.13 | Not specified in the provided context |
| isoBeRST-sarc 10 | 0.08 | Not specified in the provided context |
| isoBeRST-pipcys 6 | 0.05 | Not specified in the provided context |
| isoBeRST-Halo 7 | 0.034 | Not specified in the provided context |
Data Summary: A Comparative Table of VSD Quantum Yields
The following table summarizes the available quantum yield data for a selection of VSDs. It is important to reiterate that these values are highly context-dependent.
| Dye Class | Specific Dye | Quantum Yield (Φ) | Key Characteristics & Experimental Context |
| Styryl (ANEP) | di-4-ANEPPS | Variable; decreases with depolarization[4] | Widely used "fast" VSD. Quantum yield is highly sensitive to the membrane environment.[5] |
| Styryl (RH) | RH795 | Data not readily available | Another commonly used "fast" VSD. |
| ANNINE | ANNINE-6plus | Low in aqueous solution, high in membranes[2] | Rigid structure for high sensitivity. Good water solubility.[7] |
| VoltageFluor | Various | 0.04 - 0.50[9] | Operates via photoinduced electron transfer (PeT). Wide range of quantum yields depending on the specific derivative. |
| BeRST | diEt BeRST 1 | 0.13 | Far-red shifted spectra for deep tissue imaging. |
| isoBeRST-sarc 10 | 0.08 | Far-red shifted spectra. | |
| isoBeRST-pipcys 6 | 0.05 | Far-red shifted spectra. | |
| isoBeRST-Halo 7 | 0.034 | Far-red shifted spectra. |
Experimental Protocols: Measuring Fluorescence Quantum Yield
Accurate determination of quantum yield is essential for a rigorous comparison of VSDs. The relative method is most commonly employed, where the fluorescence of the VSD is compared to that of a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Workflow
Caption: Workflow for relative quantum yield measurement.
Step-by-Step Methodology:
-
Selection of a Standard: Choose a quantum yield standard with an emission profile that overlaps with the VSD of interest and is soluble in a similar solvent.
-
Preparation of Solutions: Prepare a series of dilutions for both the standard and the VSD in a suitable solvent. For VSDs, this may be an organic solvent like ethanol or a buffered solution containing liposomes to mimic a membrane environment.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Concentration Adjustment: Adjust the concentrations of the standard and VSD solutions so that their absorbances at the excitation wavelength are equal and ideally below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the standard and VSD solutions using a spectrofluorometer. It is critical to use the same excitation wavelength and instrument settings for both measurements.
-
Data Analysis: Integrate the area under the emission curves for both the standard and the VSD. The quantum yield of the VSD (Φ_VSD) can then be calculated using the following equation:
Φ_VSD = Φ_std * (Area_VSD / Area_std) * (η_VSD^2 / η_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
Area_VSD and Area_std are the integrated fluorescence intensities of the VSD and the standard, respectively.
-
η_VSD and η_std are the refractive indices of the solvents used for the VSD and the standard, respectively.
-
Causality in Experimental Choices
-
Choice of Solvent/Environment: The quantum yield of VSDs is exquisitely sensitive to the polarity and viscosity of their environment.[2] Measurements in organic solvents provide a baseline but may not reflect the performance in a cellular membrane. Using liposomes of defined lipid composition can provide a more biologically relevant assessment.
-
Selection of Quantum Yield Standard: The accuracy of the relative quantum yield measurement is critically dependent on the accuracy of the standard's quantum yield. It is essential to use a well-vetted standard and to cite the source of its quantum yield value.
-
Controlling for Environmental Factors: Factors such as temperature and the presence of quenchers (e.g., dissolved oxygen) can affect quantum yield. It is important to control these variables during the experiment.
Signaling Pathways and VSD Mechanisms
The interaction of VSDs with the cell membrane and their response to changes in membrane potential are governed by fundamental photophysical principles.
Electrochromic Mechanism
Caption: Electrochromic mechanism of voltage-sensitive dyes.
In electrochromic dyes like di-4-ANEPPS, the change in membrane potential alters the energy levels of the dye's ground and excited states, leading to a shift in the absorption and emission spectra.[1]
Photoinduced Electron Transfer (PeT) Mechanism
Caption: Photoinduced Electron Transfer (PeT) mechanism in VSDs.
In PeT-based VSDs, such as VoltageFluors and BeRST dyes, the membrane potential modulates the rate of electron transfer from a donor to the fluorophore. When PeT is efficient (typically in the hyperpolarized state), the fluorescence is quenched. Depolarization reduces the rate of PeT, leading to an increase in fluorescence.[3]
Conclusion
The quantum yield is a critical parameter for evaluating the performance of voltage-sensitive dyes. A higher quantum yield generally leads to brighter signals and improved signal-to-noise ratios in optical recordings of membrane potential. This guide has provided a comparative overview of the quantum yields of several major classes of VSDs, highlighting the importance of the experimental context in these measurements. For researchers selecting a VSD, it is essential to consider not only the reported quantum yield but also the specific requirements of their experimental system, including the desired spectral properties, temporal resolution, and the nature of the biological preparation.
References
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Miller, E. W. (2016). Small molecule fluorescent voltage indicators for studying membrane potential. Current Opinion in Chemical Biology, 33, 127-134. [Link]
-
Woodford, C. R., et al. (2015). Seeing the Spikes: The Future of Targetable Synthetic Voltage Sensors. ACS Chemical Neuroscience, 6(8), 1284–1296. [Link]
-
Fromherz, P. (2003). Spectra of voltage-sensitive fluorescence of styryl-dye in neuron membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1616(2), 196-210. [Link]
-
Diamond Antenna. (n.d.). DIAMOND-RH795. Retrieved from [Link]
-
Kuhn, B., et al. (2004). ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity. European Biophysics Journal, 33(5), 425-434. [Link]
-
Owen, D. M., et al. (2019). Using Time-Resolved Fluorescence Anisotropy of di-4-ANEPPDHQ and F2N12S to Analyze Lipid Packing Dynamics in Model Systems. Biophysical Journal, 116(3), 503-512. [Link]
-
Bitó, P., et al. (2023). Bridging Quantum Chemical Predictions of Excitation Energies with Experimental Data for Voltage-Sensitive Fluorescent Dyes. The Journal of Physical Chemistry B, 127(42), 9239–9250. [Link]
-
Kuhn, B., & Fromherz, P. (2003). ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity. ResearchGate. Retrieved from [Link]
-
WiMo. (n.d.). Diamond RH-795 Equipment antenna 70-1000MHz, BNC. Retrieved from [Link]
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Sezgin, E., et al. (2012). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(9), 2132-2138. [Link]
-
Fairless, R., et al. (2013). Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye. PLoS ONE, 8(3), e58260. [Link]
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Kuhn, B., & Fromherz, P. (2019). Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy. Frontiers in Cellular Neuroscience, 13, 327. [Link]
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Waggoner, A. S. (2013). Can di-4-ANEPPDHQ reveal the structural differences between nanodiscs and liposomes?. Journal of Physics: Conference Series, 458, 012011. [Link]
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Scribd. (n.d.). ANNINE-6plus, A Voltage-Sensitive Dye With Good Solubility, Strong Membrane Binding and High Sensitivity. Retrieved from [Link]
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A Researcher's Guide to the Photostability of N-Octadecyl-4-stilbazole Bromide and Comparable Membrane Probes
In the dynamic field of cellular imaging, the selection of a fluorescent probe is a critical decision that dictates the quality, duration, and quantitative potential of an experiment. For researchers investigating membrane dynamics, styryl dyes such as N-Octadecyl-4-stilbazole Bromide are invaluable tools.[1] Their ability to insert into lipid bilayers and report on the local environment has driven significant advancements in our understanding of membrane fluidity and potential.[1] However, a key performance characteristic that often determines the success of time-lapse imaging and quantitative analysis is the probe's photostability—its resistance to photochemical degradation upon exposure to excitation light.
This guide provides a comprehensive comparison of the photostability of this compound relative to other commonly used fluorescent membrane probes. While direct quantitative photostability metrics for this compound are not extensively documented in peer-reviewed literature, this guide will equip researchers with the foundational knowledge of comparable probes and, crucially, a robust experimental framework to perform this critical evaluation in their own laboratories.
The Imperative of Photostability in Membrane Biology
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limiting factor in fluorescence microscopy.[2] It arises from the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that chemically alter the dye's structure, rendering it non-fluorescent.[2] For studies involving the tracking of dynamic cellular processes over extended periods, such as membrane trafficking, endocytosis, or monitoring changes in membrane potential, a high degree of photostability is paramount. Probes that photobleach rapidly will exhibit a diminishing signal-to-noise ratio, complicating data interpretation and precluding long-term observation.
Comparative Analysis of Styryl Membrane Probes
Styryl dyes are a class of fluorescent probes widely used for their sensitivity to the membrane environment. While quantitative photostability data for this compound is sparse, we can draw valuable comparisons with other well-characterized styryl dyes used in similar applications.
| Probe Name | Chemical Class | Reported Photostability Characteristics | Key Applications |
| This compound | Stilbazolium | Data not readily available in the literature. As a conventional styryl dye, photostability should be experimentally evaluated for long-term imaging. | Membrane fluidity, phase transitions, and domain formation.[1] |
| di-4-ANEPPS | Aminonaphthylethenylpyridinium (ANEP) | Prone to photobleaching, limiting its use to short-term experiments.[3] | Fast-response membrane potential measurements. |
| di-8-ANEPPS | Aminonaphthylethenylpyridinium (ANEP) | Reported to be more photostable and less phototoxic than di-4-ANEPPS, making it more suitable for longer-term studies.[3][4] | Fast-response membrane potential measurements, particularly for longer durations. |
| FM™ 1-43 | Styryl Pyridinium | Exhibits exponential photobleaching, with a reported 30% decrease in fluorescence intensity after 15 minutes of irradiation in liposomes. | Synaptic vesicle recycling and endocytosis tracking. |
| FM™ 4-64 | Styryl Pyridinium | General-purpose styryl dye for membrane staining; photostability is a consideration for time-lapse imaging. | General membrane staining and tracking endocytic pathways. |
Experimental Protocol for Quantitative Photostability Assessment
To empower researchers to directly compare the photostability of this compound with other probes, we provide the following detailed protocol. This methodology is designed to yield quantitative data, such as the photobleaching half-life (t½), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under constant illumination.
Principle
The core of this protocol involves capturing a time-lapse series of fluorescence images of cells or model membranes stained with the probe of interest. The decay of the mean fluorescence intensity over time is then fitted to a mathematical model to extract the photobleaching rate constant and half-life.
Materials and Reagents
-
Fluorescent Probes: this compound, di-8-ANEPPS, FM 4-64 (or other probes for comparison).
-
Cell Line: A well-adherent cell line with a relatively flat morphology (e.g., HeLa, CHO, or U2OS cells) is recommended for ease of imaging.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Confocal Laser Scanning Microscope (CLSM): Equipped with appropriate laser lines for excitation and sensitive detectors (e.g., photomultiplier tubes or hybrid detectors).
-
Image Analysis Software: ImageJ/Fiji or similar software capable of measuring mean fluorescence intensity over time and performing curve fitting.
Step-by-Step Methodology
-
Cell Culture and Staining:
-
Seed the chosen cells onto glass-bottom imaging dishes and culture until they reach 60-70% confluency. The use of a consistent cell density is crucial for reproducibility.
-
Prepare stock solutions of each fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1-5 mM.
-
On the day of the experiment, dilute the stock solutions in pre-warmed imaging buffer to the desired final working concentration (typically 1-5 µM). The optimal concentration should be determined empirically to achieve good membrane staining with minimal background.
-
Wash the cells once with pre-warmed imaging buffer and then incubate with the probe-containing solution for 5-15 minutes at 37°C. The incubation time should be consistent across all probes being compared.
-
After incubation, wash the cells twice with fresh imaging buffer to remove any unbound probe.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the CLSM and allow the laser to warm up for at least 30 minutes to ensure stable output power.
-
Place the imaging dish on the microscope stage and bring the cells into focus.
-
Select the appropriate laser line and emission filter for the probe being imaged. For this compound and other styryl dyes, excitation in the 488 nm range is common.
-
Set the imaging parameters:
-
Laser Power: Use a consistent and relatively low laser power to avoid rapid photobleaching that cannot be accurately measured. A good starting point is 1-5% of the maximum laser power.
-
Pinhole: Set to 1 Airy unit for optimal confocality.
-
Detector Gain: Adjust to achieve a good signal-to-noise ratio without saturating the detector. The initial image should have a mean intensity in the upper third of the dynamic range.
-
Image Size and Pixel Dwell Time: Use a standard image size (e.g., 512x512 pixels) and a consistent pixel dwell time.
-
-
Acquire a time-lapse series of images of the same field of view. A typical acquisition protocol would be one image every 15-30 seconds for a total duration of 10-20 minutes. The frequency and duration of acquisition should be adjusted based on the observed rate of photobleaching.
-
-
Data Analysis:
-
Open the time-lapse image series in ImageJ/Fiji.
-
Select a region of interest (ROI) that encompasses a representative cell membrane area. Avoid areas with high background or cellular autofluorescence.
-
Measure the mean fluorescence intensity within the ROI for each time point in the series.
-
Plot the normalized mean fluorescence intensity as a function of time. To normalize, divide each intensity value by the initial intensity at time zero.
-
Fit the resulting decay curve to a single exponential decay model: I(t) = I₀ * e^(-kt) Where:
-
I(t) is the intensity at time t
-
I₀ is the initial intensity
-
k is the photobleaching rate constant
-
-
Calculate the photobleaching half-life (t½) from the rate constant: t½ = ln(2) / k
-
Causality Behind Experimental Choices
-
Why use a CLSM? A confocal microscope provides optical sectioning, reducing out-of-focus light and improving the accuracy of fluorescence intensity measurements from the cell membrane.
-
Why use a consistent laser power? The rate of photobleaching is directly proportional to the intensity of the excitation light. Using the same laser power for all probes is essential for a fair comparison.
-
Why normalize the fluorescence intensity? Normalization accounts for variations in initial staining intensity between different cells and different probes, allowing for the direct comparison of their decay rates.
-
Why use a single exponential decay model? This model assumes a first-order photochemical reaction, which is a common and generally accurate approximation for the photobleaching of many fluorophores under constant illumination.
Visualizing the Experimental Workflow
Caption: Experimental workflow for quantitative photostability assessment.
Conclusion and Recommendations
The photostability of a fluorescent probe is a critical parameter that should be carefully considered when planning long-term live-cell imaging experiments. While this compound is a valuable tool for studying membrane dynamics, the lack of readily available quantitative photostability data necessitates a direct experimental comparison against other probes.
References
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Wikipedia. Photobleaching. [Link]
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Wu, X., et al. (2014). Biophysical Characterization of Styryl Dye-Membrane Interactions. Biophysical Journal. [Link]
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MySkinRecipes. This compound. [Link]
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Klymchenko, A. S., et al. (2009). Measuring the Induced Membrane Voltage with Di-8-ANEPPS. Journal of Visualized Experiments. [Link]
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Wang, G., et al. (2019). Raman Enhancement and Photo-Bleaching of Organic Dyes in the Presence of Chemical Vapor Deposition-Grown Graphene. Nanomaterials. [Link]
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Gonzalez, J. E., et al. (2002). Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. Journal of Biomolecular Screening. [Link]
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Mac, M., et al. (2008). Influence of water on photophysical properties of N-bromobenzyl- or nitrobenzyl derivatives of substituted 4-hydroxystilbazolium. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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Al-Lami, J. K., et al. (2015). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. International Journal of Polymeric Materials and Polymeric Biomaterials. [Link]
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Shvadchak, V. V., et al. (2018). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. Physical Chemistry Chemical Physics. [Link]
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Amaro, M., et al. (2014). Time-Resolved Fluorescence in Lipid Bilayers: Selected Applications and Advantages over Steady State. Biophysical Journal. [Link]
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Wranne, M. S., et al. (2024). Synthesis and photophysical characterization of a pH-sensitive quadracyclic uridine (qU) analogue. Chemistry – A European Journal. [Link]
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Shrivastava, S., et al. (2010). Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching. Biophysical Journal. [Link]
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Mac, M., et al. (2007). Photophysical properties of izomeric N-chlorobenzyl substituted (E)-2′ (3′-or 4′)-hydroxy-4-stilbazolium chlorides in alcohols. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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Amaro, M., et al. (2014). Time-Resolved Fluorescence in Lipid Bilayers: Selected Applications and Advantages over Steady State. ResearchGate. [Link]
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Biczók, L., et al. (2019). Binding Modes of a Phenylpyridinium Styryl Fluorescent Dye with Cucurbiturils. Molecules. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Colom, A., et al. (2018). A Fluorescent Membrane Tension Probe. Nature Chemistry. [Link]
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Clonagen. N-n-octadecyl-4-stilbazole bromide. [Link]
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Colom, A., et al. (2018). A fluorescent membrane tension probe. Swiss Open Access Repository. [Link]
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Reits, E. A., & Neefjes, J. J. (2001). Fluorescence photobleaching analysis for the study of cellular dynamics. Nature Cell Biology. [Link]
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Launikonis, B. S., et al. (2005). Confocal imaging of transmembrane voltage by SEER of di-8-ANEPPS. Biophysical Journal. [Link]
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Zhang, Y., et al. (2019). A quantitative assessment of the dynamic modification of lipid–DNA probes on live cell membranes. Chemical Science. [Link]
-
Colom, A., et al. (2018). A fluorescent membrane tension probe. Swiss National Science Foundation. [Link]
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Jelínková, I., et al. (2016). Live cell imaging of FM4-64, a tool for tracing the endocytic pathways in Arabidopsis root cells. Journal of Visualized Experiments. [Link]
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Antaris, A. L., et al. (2016). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. ACS Applied Materials & Interfaces. [Link]
-
Ovečka, M., et al. (2018). Structures and spectral characteristics of FM 4-64 and FM 1-43 dyes. ResearchGate. [Link]
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A Senior Scientist's Guide to Voltage-Sensitive Dyes: A Cost-Benefit Analysis for Modern Neurobiology and Drug Discovery
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the dynamic landscape of optical electrophysiology. The ability to visualize electrical activity across neuronal populations has revolutionized our understanding of neural circuits and provides a powerful platform for high-throughput screening.[1][2] However, the selection of the optimal voltage-sensitive dye (VSD) is a critical decision point, balancing performance, experimental overhead, and cost.
This guide moves beyond simple product listings. We will dissect the core mechanisms of action, provide a cost-benefit analysis of popular dye classes, and equip you with a field-proven experimental protocol. Our goal is to empower you to make informed decisions that align with your experimental aims and resources.
The Underpinnings of Optical Voltage Sensing: Mechanism Dictates Performance
Voltage-sensitive dyes are fluorescent molecules that report changes in membrane potential.[3] They physically embed within the cell membrane, acting as molecular transducers that transform electrical potential changes into measurable optical signals.[4] Understanding their mechanism is key to appreciating their distinct characteristics in terms of speed, sensitivity, and potential for artifacts. The two predominant classes of fast-response VSDs used today operate on distinct principles.[1]
-
Electrochromic Dyes (Molecular Stark Effect): This is the classic mechanism. These dyes possess a chromophore that experiences a large shift in its electronic charge distribution upon excitation. A change in the membrane's electric field alters the energy levels of the dye's ground and excited states.[5] This results in a voltage-dependent shift in the absorption and emission spectra.[5][6] The key takeaway is that the signal is a spectral shift, not just a simple change in brightness. To maximize sensitivity, one must excite and record on the steep "wings" of the spectrum, a critical experimental consideration.[6] The ANEP and ANNINE dye families are prime examples.[3][7]
-
Photoinduced Electron Transfer (PeT)-Based Dyes: A more recent innovation, PeT sensors consist of a fluorophore linked to an electron-rich "molecular wire."[8] Changes in membrane potential alter the efficiency of electron transfer from the wire to the fluorophore, directly modulating its fluorescence quantum yield (brightness).[1] This mechanism can lead to large changes in fluorescence (high ΔF/F) and potentially reduced phototoxicity compared to some older electrochromic dyes.[1]
Caption: Core mechanisms of common fast-response voltage-sensitive dyes.
Comparative Analysis: The Workhorse vs. The Specialist
The ideal VSD does not exist; selection is always a matter of balancing trade-offs. Let's compare some of the most established and informative examples.
| Feature | di-4-ANEPPS | ANNINE-6 | ANNINE-6plus |
| Mechanism | Electrochromic | Electrochromic (Molecular Stark Effect)[9] | Electrochromic (Molecular Stark Effect)[9] |
| Sensitivity (ΔF/F per 100 mV) | ~10%[7] | ~30% (1-photon), >50% (2-photon)[10] | ~30% (1-photon), >50% (2-photon)[10] |
| Response Time | Sub-millisecond[11] | Nanoseconds[5] | Nanoseconds[3] |
| Solubility | Requires organic solvents (e.g., DMSO) for stock solutions | Insoluble in water[9] | Water soluble (~1 mM)[9][10] |
| Phototoxicity | Moderate; can have pharmacological effects[12] | Low bleaching and phototoxicity under optimized conditions[5] | Low bleaching and phototoxicity under optimized conditions[5] |
| Key Advantage | Widely used, well-characterized "workhorse" | Very high voltage sensitivity[5] | High sensitivity combined with user-friendly water solubility[9] |
| Key Disadvantage | Lower sensitivity compared to newer dyes | Poor water solubility complicates staining protocols | Higher cost compared to older dyes |
In-Depth Analysis:
-
di-4-ANEPPS: This is a foundational VSD and a reliable choice for many applications.[12] Its behavior is extensively documented. However, its relatively modest sensitivity means that achieving a high signal-to-noise ratio (SNR) can be challenging, often requiring signal averaging.[1] Its use in long-term imaging can also be limited by phototoxic effects.[12]
-
ANNINE-6 & ANNINE-6plus: This pair perfectly illustrates the process of scientific refinement. ANNINE-6 was developed for exceptional voltage sensitivity, offering signals that are significantly larger than those of the ANEPPS family.[5] However, its practical use was hampered by its insolubility in water, requiring organic solvents or surfactants for cell staining.[9] This is not just an inconvenience; these additives can perturb delicate biological preparations. ANNINE-6plus was the solution, engineered with a second positive charge to make it water-soluble while retaining the high sensitivity and fast kinetics of its predecessor.[9][10] This makes it an outstanding candidate for experiments where avoiding organic solvents is paramount, such as in vivo studies or complex tissue preparations.[9]
The Critical Cost-Benefit Calculation
A true cost-benefit analysis extends far beyond the price tag on a vial of dye. It encompasses the entire experimental ecosystem, from capital equipment to the most valuable resource: your time.
Caption: A decision framework for VSD selection based on cost-benefit factors.
-
Direct Costs (The Dye Itself): Prices vary significantly. For example, di-8-ANEPPS, a more lipophilic analogue of di-4-ANEPPS, can be priced around $274 for 5 mg.[13] Newer, more specialized dyes like ANNINE-6plus typically command a premium. While a higher initial cost may seem prohibitive, it must be weighed against the other factors.
-
Indirect Costs (The Equipment): This is a major, often overlooked, cost. Voltage imaging is far more demanding than standard calcium imaging.[8] Because the signals are fast (milliseconds) and often small (%ΔF/F), you require:
-
A High-Speed Camera: Capturing action potentials requires frame rates of 500-1000 Hz or higher.[14] This is a significant capital investment.
-
A High-Intensity, Stable Light Source: To get enough photons in each short frame, bright and stable illumination is essential.
-
High-Quality Optics: Maximizing photon collection is paramount for achieving good SNR.[1]
-
-
Operational Costs (Time and Complexity):
-
Protocol Difficulty: Dyes requiring organic solvents add steps and potential variability. Water-soluble dyes like ANNINE-6plus streamline the workflow, saving time and reducing the risk of artifacts from solvents.[3][9]
-
Optimization Time: Every new preparation may require re-optimization of dye concentration and loading time.[3] A dye that is robust across different cell types can save weeks of troubleshooting.
-
Phototoxicity & Bleaching: A dye prone to phototoxicity can limit the duration of your experiments and may even introduce confounding biological effects.[5] Dyes with lower phototoxicity, like some of the newer fluorinated ANEP dyes or ANNINE-6, allow for longer, more stable recordings, increasing the value of each experiment.[3][5]
-
-
The Benefit (The Value of Your Data): This is the ultimate output. Spending more on a high-sensitivity dye might be justified if it allows you to:
-
Resolve Single Action Potentials: Instead of averaging trials, you can analyze spike timing and dynamics on a trial-by-trial basis.
-
Detect Subthreshold Potentials: This is something calcium imaging simply cannot do and is crucial for understanding synaptic integration.[1]
-
Enable High-Throughput Screening (HTS): In drug discovery, the ability to rapidly screen compounds for their effects on ion channel activity is invaluable.[2] A robust, high-SNR VSD is essential for the automated "optical electrophysiology" pipelines used in these screens.[2]
-
Field-Proven Protocol: Imaging Spontaneous Activity in Cultured Neurons
This protocol provides a validated workflow for using VSDs to monitor neuronal activity. Trustworthiness is built in by ensuring each step is designed to maximize signal quality and cell health.
Workflow Overview
Caption: Experimental workflow for VSD imaging of cultured neurons.
Step-by-Step Methodology
PART 1: Preparation of Coverslips (Self-Validating for Cell Health)
-
Causality: Proper preparation is non-negotiable. Failure here leads to poor cell adherence and unhealthy cultures, invalidating any subsequent data.
-
Protocol:
-
Place 12-mm glass coverslips in 1 M HCl and shake for 3-5 hours.[15] This etches the glass for better protein adhesion.
-
Remove acid and wash three times overnight in ethanol with shaking.[15] This removes residual acid and sterilizes.
-
Wash three times overnight in sterile, double-distilled water.[15] This removes all ethanol.
-
Dry completely in a glassware oven (150°C).[15]
-
Coat sterile, dry coverslips with an appropriate substrate (e.g., Poly-D-Lysine followed by laminin) to promote neuronal attachment and growth.
-
PART 2: VSD Loading (Self-Validating for Signal)
-
Causality: The goal is to achieve sufficient membrane staining for a strong signal without causing cytotoxicity from excessive dye concentration or prolonged exposure.
-
Protocol:
-
Prepare a stock solution of your chosen VSD. For di-4-ANEPPS, this would be ~1 mg/mL in high-quality DMSO.[7] For ANNINE-6plus, a stock can be made directly in aqueous buffer.[9]
-
Prepare the final loading solution by diluting the stock solution in a buffered saline solution (e.g., Tyrode's buffer) to a final concentration of 5-10 µM. Note: This concentration must be optimized for your specific cell type and dye.
-
Remove the culture medium from your mature neuronal cultures (e.g., DIV 14-21) and gently wash once with pre-warmed (37°C) buffered saline.
-
Add the loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells 2-3 times with fresh, pre-warmed buffered saline to remove any unbound dye. This washing step is critical to reduce background fluorescence and improve SNR.[1]
-
Maintain the cells in the buffered saline for imaging.
-
PART 3: Imaging and Analysis (Self-Validating for Data Integrity)
-
Causality: The physics of photon collection and data processing determines the final quality of your results.
-
Protocol:
-
Place the coverslip in an imaging chamber on the microscope stage, maintaining physiological temperature.
-
Using your imaging software, identify a field of view with healthy-looking neurons.
-
Set up your high-speed acquisition. A frame rate of at least 500 Hz is recommended to capture action potential dynamics.
-
Illuminate the sample and acquire a time-series recording (e.g., 10-30 seconds). Minimize illumination intensity and duration to prevent phototoxicity.[5]
-
For analysis, import the image stack into an analysis program (e.g., ImageJ/Fiji, MATLAB).
-
Draw Regions of Interest (ROIs) around individual neuronal cell bodies.
-
For each ROI, extract the average fluorescence intensity (F) for each frame.
-
Calculate the fractional fluorescence change (ΔF/F) as (F - F₀)/F₀, where F₀ is the baseline fluorescence.
-
Use spike detection algorithms to identify transient, spike-like events in the ΔF/F trace.
-
Conclusion and Future Outlook
The field of voltage imaging is in a constant state of advancement. While classic dyes like di-4-ANEPPS remain valuable tools, newer generations like ANNINE-6plus offer significant improvements in sensitivity and ease of use, justifying their cost in demanding applications. The emergence of PeT-based sensors and genetically encoded voltage indicators (GEVIs) continues to expand the toolkit, though VSDs often still provide superior sensitivity and temporal resolution.[1][16][17]
Ultimately, the right choice is not the most expensive or the most sensitive dye in a vacuum, but the one that provides the most robust and reliable data for your specific biological question, within the constraints of your budget and equipment. By carefully considering the complete cost-benefit landscape, you can harness the full power of optical electrophysiology to drive your research forward.
References
- Pantoja, C., et al. (2022). Seeing the Spikes: The Future of Targetable Synthetic Voltage Sensors.
- Wikipedia. Voltage-sensitive dye.
- Chemla, S., et al. (2009). Voltage-Sensitive Dye Imaging: Technique review and Models. Inria.
- Roome, C. J., & Kuhn, B. (2019). Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy. Frontiers in Cellular Neuroscience.
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Ross, W.N. (2009). Voltage-sensitive dye. Scholarpedia. [Link]
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Woodford, C. R., et al. (2015). Voltage Imaging: Pitfalls and Potential. Neurophotonics. [Link]
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Potentiometric Probes. High-Throughput Screening with VSDs. [Link]
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Jackson, M. F., & Burrone, J. (2016). Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes. Current Protocols in Neuroscience. [Link]
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Bando, Y., et al. (2019). Comparative Evaluation of Genetically Encoded Voltage Indicators. Cell Reports. [Link]
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Treinys, R., et al. (2017). Photo-toxicity of near-infrared voltage sensitive fluorescent dyes. LSMU. [Link]
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Kemenes, I., et al. (2011). Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity. PLOS One. [Link]
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Akemann, W., et al. (2012). Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging. Frontiers in Cellular Neuroscience. [Link]
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Potentiometric Probes. How VSDs Work. [Link]
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Mightex. Voltage Imaging: The Ultimate Guide. [Link]
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Fromherz, P., et al. (2008). ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity. ResearchGate. [Link]
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Gensch, T., et al. (2008). Voltage-sensitive fluorescence of ANNINE-6plus (top) and ANNINE-6 (bottom) in a neuron. ResearchGate. [Link]
-
Kwok, C. S., et al. (2013). Cost-effectiveness analysis for imaging techniques with a focus on cardiovascular magnetic resonance. Journal of Cardiovascular Magnetic Resonance. [Link]
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A Senior Application Scientist's Guide to Reproducibility with N-Octadecyl-4-stilbazole Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular imaging and membrane dynamics research, the reproducibility of experimental results is the bedrock of scientific integrity. N-Octadecyl-4-stilbazole Bromide, a lipophilic styryl dye, has been a tool for visualizing cell membranes and investigating their properties. However, achieving consistent and reliable data with this probe requires a nuanced understanding of its chemistry, its interaction with biological systems, and the critical parameters of fluorescence microscopy. This guide provides an in-depth comparison of this compound with alternative membrane probes, supported by experimental insights and protocols designed to enhance the reproducibility of your findings.
The Foundation of Reproducibility: Synthesis and Characterization of this compound
The journey to reproducible results begins with the quality of the probe itself. Impurities or batch-to-batch variations in the synthesis of this compound can significantly impact its fluorescent properties and membrane partitioning, leading to inconsistent experimental outcomes.
Synthesis Pathway
The synthesis of this compound typically involves a condensation reaction between 4-picoline and 4-bromobenzaldehyde, followed by quaternization of the resulting stilbazole with 1-bromooctadecane.
dot
Caption: Experimental workflow for synthesis and quality control.
Protocol for Staining Live Cells with this compound
This protocol provides a starting point for staining adherent cells. Optimal dye concentration and incubation times should be determined empirically for each cell type and experimental condition.
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in a high-quality, anhydrous solvent such as DMSO.
-
Dilute the stock solution in a physiologically compatible buffer (e.g., HBSS or serum-free medium) to the final working concentration (typically in the range of 1-10 µM).
-
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Ensure cells are healthy and sub-confluent to avoid artifacts from overcrowding or cell death.
-
-
Staining:
-
Wash the cells once with the imaging buffer.
-
Incubate the cells with the staining solution at 37°C for 5-15 minutes. Protect from light.
-
-
Washing:
-
Gently wash the cells two to three times with fresh imaging buffer to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately in fresh imaging buffer.
-
Use appropriate filter sets for the excitation and emission wavelengths of this compound (typically excitation ~350-400 nm, emission ~450-550 nm, but these can vary depending on the membrane environment).
-
Key Experimental Variables and Controls for Reproducibility
| Variable | Impact on Reproducibility | Recommended Control/Action |
| Dye Purity | Impurities can have different fluorescent properties or cellular uptake. | Perform thorough characterization of each batch. |
| Dye Concentration | Can affect staining intensity, background, and potential cytotoxicity. | Titrate the dye concentration to find the optimal balance. |
| Incubation Time | Affects the degree of membrane labeling and potential internalization. | Optimize incubation time and keep it consistent across experiments. |
| Cell Health | Unhealthy cells can exhibit altered membrane properties and dye uptake. | Monitor cell morphology and use viability markers if necessary. |
| Imaging Parameters | Laser power, exposure time, and detector gain affect signal intensity and photobleaching. | Use the lowest possible laser power and exposure time. Keep settings consistent. |
| Photobleaching | Can lead to a decrease in signal over time, affecting quantitative analysis. | Use an anti-fade mounting medium for fixed cells. For live cells, minimize exposure to excitation light. |
Conclusion: A Path to Trustworthy Data
Achieving reproducible results with this compound is not a matter of chance, but a consequence of meticulous attention to detail at every stage of the experimental process. By starting with a well-characterized, high-purity compound, understanding its performance characteristics in relation to available alternatives, and implementing robust, validated protocols, researchers can significantly enhance the reliability and impact of their findings. The principles and procedures outlined in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to generate high-quality, reproducible data in the dynamic field of membrane biology.
References
- González-Gaitán, M., & Stenmark, H. (2003). Probing endocytosis in live cells. Cell, 115(4), 385-395.
- Hughes, L. D., Rawle, R. J., & Boxer, S. G. (2014). Choose your label wisely: A perspective on the design and application of fluorescent reporters. ACS Chemical Biology, 9(12), 2693-2702.
- Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: Design and biological applications. Accounts of Chemical Research, 50(3), 466-475.
- Collot, M., Ashokkumar, P., Anton, H., Boutant, E., Faklaris, O., Galli, T., ... & Klymchenko, A. S. (2019). MemBright: A family of fluorescent membrane probes for advanced cellular imaging and neuroscience. Cell chemical biology, 26(4), 600-614.
- Wu, D., & Sedgwick, A. C. (2018). Fluorescent probes for imaging and sensing of biomolecules. Chemical Society Reviews, 47(1), 38-54.
- Pinaud, F., Clarke, S., Sittner, A., & Dahan, M. (2010). Probing cellular dynamics, one molecule at a time.
- Wolfbeis, O. S. (2015). An overview of fluorescent indicators for chemical and biological sensing. In Fluorescence of Supermolecules, Polymers, and Nanosystems (pp. 1-18). Springer, Berlin, Heidelberg.
- Guo, Z., Park, S., Yoon, J., & Shin, I. (2014). Recent progress in the development of near-infrared fluorescent probes for bioimaging. Chemical Society Reviews, 43(1), 16-29.
- Loura, L. M., & Prieto, M. (2011). FRET in membrane biophysics: an overview. Frontiers in physiology, 2, 82.
- Klymchenko, A. S., & Mely, Y. (2022). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research, 55(2), 176-188.
- Veleva, R., Staneva, G., & Topouzova-Hristova, T. (2019). Comparative analysis of membrane lipid order imaging with two fluorescent probes in intact cells. Biotechnology & Biotechnological Equipment, 33(1), 1269-1277.
- Zhang, X., Li, Y., & Li, X. (2020). Advanced functional fluorescent probes for cell plasma membranes. Current Opinion in Chemical Biology, 57, 1-9.
- Wu, J. L., & Sjulson, L. (2018). A critical and comparative review of fluorescent tools for live cell imaging. Journal of Neuroscience Methods, 300, 1-13.
- Collot, M., et al. (2019). MemBright: A Family of Fluorescent Membrane Probes for Advanced Cellular Imaging and Neuroscience. Cell Chemical Biology, 26(4), 600-614.e7.
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling N-Octadecyl-4-stilbazole Bromide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides essential, field-tested procedures for the safe handling of N-Octadecyl-4-stilbazole Bromide, a fluorescent probe utilized in advanced biological and materials science research.[1] As researchers and drug development professionals, our primary responsibility is to mitigate risk while enabling scientific progress. This document moves beyond a simple checklist, offering a causal framework for every safety recommendation, ensuring that each step is not just followed, but understood.
Hazard Assessment: A Tripartite Analysis
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly aggregated, a reliable hazard profile can be constructed by analyzing its three core structural components: the 4-stilbazole head group, the bromide counter-ion, and the N-octadecyl tail.
-
4-Stilbazole (Pyridinium Derivative): The foundational structure, 4-styrylpyridine (4-stilbazole), is classified as a skin irritant that causes serious eye damage and may lead to respiratory irritation.[2] Pyridinium compounds, in general, must be handled with care, often requiring ventilated environments like a chemical fume hood to prevent inhalation of vapors or fine dust.[3][4]
-
Bromide Ion: Organic bromide compounds are frequently associated with significant corrosive properties. Analogs like 4-Bromobenzyl bromide are known to cause severe skin and eye burns, with inhalation potentially leading to chemical burns in the respiratory tract.[5][6] Bromine and its compounds demand stringent control measures due to their corrosive and toxic nature.[7]
-
N-Octadecyl Chain & Quaternary Ammonium Structure: The long alkyl chain makes the molecule amphiphilic and likely a solid.[1][8][9] Similar long-chain quaternary ammonium bromides, such as n-Dodecyltrimethylammonium bromide, are classified as toxic if swallowed and are known to cause significant skin and eye irritation.[10]
Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause severe skin, eye, and respiratory irritation, and possible toxicity upon ingestion or inhalation.
| Route of Exposure | Potential Hazard | Primary Prevention Method |
| Inhalation | May cause respiratory tract irritation.[2][6] | Handling within a certified chemical fume hood. |
| Skin Contact | Causes skin burns and irritation.[5][6][10][11] | Use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Contact | Causes serious eye damage.[2][6][10][11] | Use of chemical safety goggles or a face shield. |
| Ingestion | May be harmful or toxic if swallowed.[10] | Adherence to good laboratory hygiene; no eating or drinking. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a direct response to the identified hazards. The following protocol is designed as a self-validating system of protection.
Foundational Engineering Controls
Before any PPE is donned, engineering controls must be in place. All handling of this compound, especially the solid powder, must be conducted within a certified chemical fume hood. [3][12][13] This is the primary and most effective barrier against respiratory exposure. The fume hood sash should be kept as low as possible to maximize capture velocity.
Mandatory PPE Ensemble
The following PPE is required for all personnel handling the compound in any form (solid or solution).
-
Eye and Face Protection:
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Recommended for Splash Risk: When preparing solutions or handling larger quantities where splashing is possible, a full-face shield must be worn in addition to safety goggles.[7][14][15] This provides a secondary layer of protection for the entire face.
-
-
Hand Protection:
-
Glove Selection: Nitrile or neoprene gloves are required.[3][4][14] These materials provide good resistance to a broad range of chemicals, including aromatic and bromide-containing compounds.[16] Do not use latex gloves, as they offer inferior chemical protection.
-
Glove Protocol: Always double-glove when handling the concentrated solid. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[12] After handling is complete, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.
-
-
Body Protection:
-
Respiratory Protection:
-
Under normal operating conditions within a fume hood, a respirator is not required.
-
In the event of a large spill or a failure of the engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[12] All personnel who may need to use a respirator must be properly fit-tested and trained.
-
PPE Workflow: Donning and Doffing
Properly sequencing the donning and doffing of PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the workspace is clear of clutter. Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware). Have a designated waste container ready within the hood.
-
Weighing Solid: Gently handle the container of this compound to avoid aerosolizing the powder.[12] Use dedicated, clearly labeled spatulas. Weigh the desired amount onto a weigh boat or directly into a tared vessel. Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Preparing Solutions: Slowly add the solid compound to the solvent to prevent splashing.[12] Keep the container loosely capped during dissolution on a stir plate to minimize vapor release.
-
Post-Handling: Decontaminate all surfaces and reusable equipment that came into contact with the chemical. Remove PPE following the sequence described above and wash hands thoroughly with soap and water.
Emergency and Disposal Plan
-
Spill Response:
-
Immediate Action: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Cleanup: For small spills inside a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[4] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste. Do not use combustible materials like paper towels to absorb large amounts of bromide compounds.[14] Have a solution of sodium thiosulfate on hand to neutralize residual bromine-containing compounds if necessary.[15][17]
-
Caption: Spill Response Decision Tree.
-
Waste Disposal:
-
Solid Waste: All contaminated consumables (gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound must be collected in a designated halogenated organic waste container. Do not pour this waste down the drain.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13]
-
By adhering to this comprehensive guide, you establish a multi-layered defense against the potential hazards of this compound, fostering a laboratory environment where cutting-edge research can be conducted with confidence and uncompromising safety.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Dodecyltrimethylammonium bromide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Palvi FZE. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). 4-Styrylpyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Hazardous Material Use and Management - BROMINE. Retrieved from [Link]
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Michigan State University. (2017). Standard Operating Procedures Huang Lab. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). N-dodecyl-4-methylthiazolium bromide. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Reddit. (2025). What are some safety tips when handling bromine.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
